molecular formula C9H10ClNO2 B2376161 (r)-3-Amino-3-(2-chlorophenyl)propanoic acid CAS No. 740794-79-0

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid

Cat. No.: B2376161
CAS No.: 740794-79-0
M. Wt: 199.63
InChI Key: NXXFYRJVRISCCP-MRVPVSSYSA-N
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Description

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXFYRJVRISCCP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its distinct structural architecture, characterized by a chiral center and a halogenated aromatic ring, renders it a valuable building block for the synthesis of complex bioactive molecules and therapeutic agents.[1] This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and analytical characterization of this compound. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support and advance ongoing research and development efforts.

Introduction: The Significance of β-Amino Acids in Drug Discovery

While α-amino acids are the fundamental constituents of proteins, β-amino acids, where the amino group is attached to the beta-carbon, represent a class of unnatural amino acids with profound implications for drug design.[2] The incorporation of β-amino acids into peptide backbones can induce stable secondary structures and confer remarkable resistance to proteolytic degradation, a critical attribute for enhancing the metabolic stability and oral bioavailability of peptide-based therapeutics.[3][4][5]

This compound, in particular, serves as a crucial chiral building block. The presence of the 2-chlorophenyl group can significantly influence the compound's interaction with biological targets, making it a desirable precursor for novel therapeutics, especially in the realm of neurological disorders and as a modulator of neurotransmitter systems.[1][6][7] Its applications also extend to the development of agrochemicals, such as plant growth regulators.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in synthesis and formulation.

dot

Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C9H10ClNO2PubChem[8]
Molecular Weight 199.63 g/mol PubChem[8]
IUPAC Name (3R)-3-amino-3-(2-chlorophenyl)propanoic acidPubChem[8]
CAS Number 740794-79-0Chem-Impex[1]
Appearance White powderChem-Impex[1]
Melting Point 223 °C (decomposes)Chem-Impex[1]
Optical Rotation [α]25/D = 25 ± 1° (c=1 in 0.5N NaOH)Chem-Impex[1]
XLogP3 (Computed) -1.3PubChem[8]
Hydrogen Bond Donor Count 2PubChem[8]
Hydrogen Bond Acceptor Count 3PubChem[8]
Rotatable Bond Count 3PubChem[8]
Exact Mass 199.0400063 DaPubChem[8]
Polar Surface Area 63.3 ŲPubChem[8]

Note: Computed properties are algorithmically generated and should be used as estimates.

Synthesis and Purification

The stereoselective synthesis of β-amino acids is a challenging yet critical aspect of their utilization. A common and effective method for the preparation of racemic 3-amino-3-arylpropanoic acids involves a variation of the Rodionov reaction.

General Synthesis Workflow

The synthesis of 3-amino-3-(substituted-phenyl)propanoic acids can be achieved through a one-pot reaction of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol. This is followed by purification to isolate the desired product.

dot

Caption: General workflow for the synthesis of racemic 3-amino-3-arylpropanoic acids.

Exemplary Laboratory Protocol (for Racemic Mixture)

This protocol is adapted from a general procedure for the synthesis of related β-amino acids.[9]

Materials:

  • 2-Chlorobenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (absolute)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chlorobenzaldehyde, malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in absolute ethanol.

  • Reflux: Heat the suspension to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically heated for 6-8 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. A white precipitate will form.

  • Purification: Filter the white precipitate and wash thoroughly with cold ethanol to remove unreacted starting materials and byproducts.

  • Drying: Dry the resulting solid under reduced pressure to yield the crude racemic 3-amino-3-(2-chlorophenyl)propanoic acid.

Causality and Insights:

  • Why Ammonium Acetate? Ammonium acetate serves as both a catalyst and the source of the amine group in this one-pot synthesis.

  • Why Ethanol? Ethanol is an effective solvent for the reactants and allows for a suitable reflux temperature. Its polarity also facilitates the precipitation of the product upon cooling.

  • Chiral Resolution: The described protocol yields a racemic mixture. To obtain the pure (R)-enantiomer, a subsequent chiral resolution step is necessary. This is often accomplished through diastereomeric salt formation with a chiral resolving agent or through enzymatic kinetic resolution. Alternatively, enantioselective synthesis routes can be employed.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks include a broad O-H stretch from the carboxylic acid, N-H stretches from the amino group, a C=O stretch from the carboxylic acid, and C-Cl and aromatic C-H stretches.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. The spectrum would show characteristic signals for the aromatic protons, the methine proton at the chiral center, and the diastereotopic methylene protons of the propanoic acid backbone.

    • ¹³C NMR: Confirms the carbon framework of the molecule, showing distinct signals for the carboxylic carbon, aromatic carbons (including the carbon bearing the chlorine), and the aliphatic carbons.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. The exact mass should correspond to the calculated value for C9H10ClNO2.[10]

Chiral Purity Analysis

Ensuring the enantiomeric excess (e.e.) of the (R)-enantiomer is critical for its use in pharmaceutical applications.

dotdot graph Analytical_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Sample [label="Synthesized Sample\n((R)-3-Amino-3-(2-chlorophenyl)\npropanoic acid)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="Chiral HPLC Analysis"]; CE [label="Capillary Electrophoresis\n(Alternative Method)"]; Data [label="Data Analysis:\n- Retention Times\n- Peak Integration"]; Result [label="Determination of\nEnantiomeric Excess (e.e.)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> HPLC; Sample -> CE [style=dashed]; HPLC -> Data; CE -> Data; Data -> Result; }

Sources

Spectroscopic Data of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid. As a valuable building block in medicinal chemistry, particularly for the synthesis of bioactive molecules and peptidomimetics, a thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and structural elucidation.[1] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound.

Molecular Structure and Key Features

This compound possesses a stereocenter at the C3 carbon, an aromatic ring with a chlorine substituent at the ortho position, a primary amine, and a carboxylic acid. These features give rise to a unique spectroscopic fingerprint.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C9H10ClNO2" [pos="0,2.5!"]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.4,-0.4!"]; C3 [label="C", pos="1.4,-0.4!"]; C4 [label="C", pos="-2.1,-1.8!"]; C5 [label="C", pos="2.1,-1.8!"]; C6 [label="C", pos="-1.4,-3.2!"]; C7 [label="C", pos="1.4,-3.2!"]; C8 [label="C", pos="0,-4!"]; C9 [label="C", pos="2.8,0.7!"]; N [label="N", pos="-2.8,-0.1!"]; O1 [label="O", pos="3.9,0.2!"]; O2 [label="O", pos="2.8,2.1!"]; Cl [label="Cl", pos="-3.5,-2.1!"];

edge [color="#202124"]; C1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C7; C6 -- C8; C7 -- C8; C1 -- C9; C2 -- N; C4 -- Cl; C9 -- O1; C9 -- O2;

// Adding implicit hydrogens for clarity node [shape=none, fontcolor="#5F6368"]; H1 [label="H", pos="0.3,0.4!"]; H2 [label="H", pos="-1.1,-3.9!"]; H3 [label="H", pos="1.1,-3.9!"]; H4 [label="H", pos="0,-5!"]; H5 [label="H", pos="2.9,-2.1!"]; H6 [label="H", pos="3.5,2.6!"]; H7 [label="H", pos="-3.2,0.8!"]; H8 [label="H", pos="-3.5,-0.5!"]; H9 [label="H", pos="1.1,0.4!"]; H10 [label="H", pos="1.7,-0.1!"]; }

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable method, capable of producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

Experimentally Determined Mass Spectrometry Data

Tandem mass spectrometry (MS/MS) data for the racemic mixture of 3-amino-3-(2-chlorophenyl)propanoic acid is available and provides valuable structural information through fragmentation patterns.[2]

Parameter Positive Ion Mode ([M+H]⁺) Negative Ion Mode ([M-H]⁻)
Precursor m/z 200.0473198.0327
Major Fragment Ions (m/z) 182.9, 140, 141137, 154.1
Source NIST Mass Spectrometry Data Center[2]NIST Mass Spectrometry Data Center[2]

Interpretation of Fragmentation:

  • Positive Mode: The loss of water (H₂O) from the carboxylic acid group can explain the fragment at m/z 182.9. The ions at m/z 140 and 141 likely correspond to the chlorophenyl-containing fragment after cleavage of the C2-C3 bond.

  • Negative Mode: The fragment at m/z 154.1 could arise from the loss of carbon dioxide (CO₂) from the carboxylate anion. The ion at m/z 137 may represent the chlorophenyl-containing fragment.

Experimental Protocol for Mass Spectrometry

This protocol describes a general method for the analysis of this compound using LC-MS with an ESI source.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a mass spectrometer.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

  • Ion Source: Electrospray Ionization (ESI).

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.

    • Acquisition Range: m/z 50-500.

    • For MS/MS, select the precursor ions (m/z 200.05 and 198.03) and apply a collision energy of 10-30 eV to induce fragmentation.

Trustworthiness of the Protocol: This protocol ensures the generation of reproducible and accurate mass data by employing standard HPLC for sample introduction, which cleans up the sample and reduces ion suppression. The use of high-resolution mass analyzers allows for accurate mass measurements, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the stereocenter, and the methylene protons. The zwitterionic nature of the amino acid in neutral aqueous or methanolic solutions can lead to broad signals for the amine and carboxylic acid protons. Using a solvent like DMSO-d₆ or adding D₂O can help in identifying these exchangeable protons.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
Aromatic (4H) 7.2 - 7.6Multiplet (m)The protons on the chlorinated benzene ring will appear in the aromatic region, with complex splitting due to their differing electronic environments.
CH-N (1H) ~ 4.5Triplet (t) or Doublet of Doublets (dd)~ 6-8This proton is at the chiral center (C3) and is coupled to the two diastereotopic protons of the adjacent methylene group.
CH₂-COOH (2H) ~ 2.8 - 3.0Doublet of Doublets (dd)~ 6-8 (vicinal), ~16 (geminal)These two protons are diastereotopic due to the adjacent stereocenter and will appear as a complex multiplet, often an ABX system with the C3 proton.
NH₂ (2H) Broad singlet (br s)The chemical shift is highly dependent on solvent, concentration, and temperature. Signal will exchange with D₂O.
COOH (1H) Broad singlet (br s)The carboxylic acid proton is also exchangeable and its signal is often very broad. Signal will exchange with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C=O (Carboxylic Acid) ~ 172 - 175Carboxylic acid carbons are characteristically found in this downfield region.
Aromatic C-Cl ~ 132 - 135The carbon directly attached to the chlorine atom is deshielded.
Aromatic C-CH ~ 138 - 142The quaternary aromatic carbon attached to the propanoic acid chain.
Aromatic CH (4C) ~ 127 - 130The protonated aromatic carbons will appear in this region.
CH-N (C3) ~ 50 - 55The carbon of the stereocenter, attached to the nitrogen atom.
CH₂ (C2) ~ 40 - 45The methylene carbon adjacent to the carboxylic acid group.
Experimental Protocol for NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength for better resolution.

  • Probe: Standard 5 mm broadband probe.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice as it solubilizes the amino acid and allows for the observation of both NH and OH protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ and COOH signals should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended for full assignment):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation\n(5-10 mg in 0.6 mL DMSO-d6)"]; B [label="1H NMR Acquisition\n(16 scans)"]; C [label="D2O Exchange\n(Confirm NH/OH)"]; D [label="13C NMR Acquisition\n(1024 scans)"]; E [label="2D NMR (COSY, HSQC)\n(Optional)"]; F [label="Structure Elucidation"];

edge [color="#4285F4"]; A -> B; B -> C [style=dashed]; B -> D; D -> E [style=dashed]; C -> F; E -> F; D -> F; }

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and amino groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch 3300 - 2500BroadCarboxylic Acid
N-H Stretch 3400 - 3200Medium, BroadPrimary Amine
C-H Stretch (Aromatic) 3100 - 3000MediumAromatic Ring
C-H Stretch (Aliphatic) 3000 - 2850MediumCH, CH₂
C=O Stretch 1725 - 1700StrongCarboxylic Acid
N-H Bend 1650 - 1580MediumPrimary Amine
C=C Stretch (Aromatic) 1600 - 1450MediumAromatic Ring
C-O Stretch 1320 - 1210StrongCarboxylic Acid
C-N Stretch 1250 - 1020MediumAmine
C-Cl Stretch 800 - 600StrongChloro-aromatic

Causality in IR Absorptions: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The N-H stretching of the amino group may be superimposed on this broad O-H band. The strong carbonyl (C=O) absorption is one of the most characteristic peaks in the spectrum.

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

  • Accessory: Attenuated Total Reflectance (ATR) crystal or KBr press.

Procedure (using ATR):

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Trustworthiness of the Protocol: ATR-FTIR is a rapid, reliable, and widely used technique that requires minimal sample preparation. It provides high-quality spectra of solid samples, making it ideal for the routine analysis of compounds like this compound.

Conclusion

This technical guide provides a comprehensive spectroscopic overview of this compound. While experimental NMR and IR data are not widely published, the predicted spectra, based on sound chemical principles and data from analogous structures, offer a reliable basis for the characterization of this important molecule. The provided mass spectrometry data and detailed experimental protocols offer a robust framework for researchers to acquire and interpret their own high-quality data, ensuring the confident identification and use of this compound in their research and development endeavors.

References

  • PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid stereochemistry and absolute configuration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a non-proteinogenic β-amino acid of significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid structure, conferred by the ortho-substituted chlorophenyl group, and its defined stereochemistry make it a valuable chiral building block for the synthesis of complex molecular architectures. This compound serves as a crucial intermediate in the development of various bioactive molecules, particularly those targeting neurological disorders where stereospecific interactions with biological targets are paramount for efficacy and safety.[1] The Fmoc-protected variant, Fmoc-(R)-3-amino-3-(2-chlorophenyl)propionic acid, is also widely used in solid-phase peptide synthesis to create novel peptides and peptidomimetics for drug discovery.[2]

A thorough understanding of the stereochemistry and absolute configuration of this molecule is not merely an academic exercise; it is a fundamental requirement for rational drug design, ensuring the synthesis of the desired, biologically active enantiomer. This guide provides an in-depth exploration of the stereochemical features of this compound, the principles governing its absolute configuration, and the analytical methodologies employed for its verification.

Core Concept: Chirality and the Significance of the C3 Stereocenter

The key to the stereochemical identity of 3-Amino-3-(2-chlorophenyl)propanoic acid lies in its single stereocenter, the carbon atom at the C3 position. A stereocenter is a carbon atom bonded to four different substituents. In this molecule, the C3 carbon is attached to:

  • A hydrogen atom (-H)

  • An amino group (-NH₂)

  • A 2-chlorophenyl group (-C₆H₄Cl)

  • A carboxymethyl group (-CH₂COOH)

This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid. Enantiomers share identical physical properties such as melting point and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors and enzymes. This latter property is the reason why one enantiomer of a drug is often significantly more potent or has a different pharmacological profile than its mirror image.

Determining Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration, or the precise three-dimensional arrangement of atoms at a stereocenter, is unequivocally assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[3] This systematic process allows for the assignment of the descriptor 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) to a stereocenter.[4]

Step-by-Step CIP Assignment for this compound

The assignment of the (R) configuration follows a logical, rule-based workflow:

  • Identify the Stereocenter and Substituents: The stereocenter is the C3 carbon. The four attached groups are the amino, 2-chlorophenyl, carboxymethyl, and hydrogen groups.

  • Assign Priorities: Priority is assigned based on the atomic number (Z) of the atoms directly bonded to the stereocenter. Higher atomic numbers receive higher priority.[5][6]

    • Priority 1: The amino group (-NH₂) . The nitrogen atom (Z=7) has a higher atomic number than the carbon atoms of the other two groups and the hydrogen atom.

    • Priority 2: The 2-chlorophenyl group (-C₆H₄Cl) . We encounter a tie between the 2-chlorophenyl and carboxymethyl groups, as both are attached via a carbon atom (Z=6). To break the tie, we examine the atoms attached to these carbons.[3][7] The carbon of the phenyl ring is bonded to another carbon, a hydrogen, and is part of an aromatic system that includes a carbon bonded to chlorine (Z=17). The carbon of the carboxymethyl group (-CH₂COOH) is bonded to two hydrogens and one carbon. The presence of the chlorine atom on the phenyl ring gives this group higher priority.

    • Priority 3: The carboxymethyl group (-CH₂COOH) . This group takes precedence over the hydrogen atom.

    • Priority 4: The hydrogen atom (-H) . With the lowest atomic number (Z=1), it is assigned the lowest priority.

  • Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest-priority substituent (the hydrogen atom) points away from the viewer, as if it is behind the plane of the viewing surface.

  • Trace the Path: With the molecule correctly oriented, a path is traced from the highest priority group (1) to the second-highest (2), and then to the third-highest (3). For this compound, this path follows a clockwise direction. This clockwise trace definitively assigns the stereocenter as (R) .[8]

Visualization of CIP Priority Assignment

CIP_Priority cluster_0 CIP Priority Assignment Workflow A Step 1: Identify Stereocenter (C3 Carbon) B Step 2: Assign Priorities (Based on Atomic Number) A->B C Step 3: Orient Molecule (Priority 4 Away from Viewer) B->C D Step 4: Trace Path (1 -> 2 -> 3) C->D E Clockwise Path D->E If F Counter-Clockwise Path D->F If G Assign (R) Configuration E->G H Assign (S) Configuration F->H

Caption: Logical workflow for assigning R/S configuration using CIP rules.

Experimental Protocols and Analytical Confirmation

While the CIP rules provide a theoretical assignment, experimental verification is crucial for confirming the absolute configuration and enantiomeric purity of a synthesized batch.

Chiral Resolution: Isolating the (R)-Enantiomer

The synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid often results in a racemic mixture (a 1:1 mixture of the R and S enantiomers). Chiral resolution is the process of separating these enantiomers. A common and robust method involves the formation of diastereomeric salts.

Protocol: Diastereomeric Salt Resolution

This protocol is a self-validating system, as the distinct physical properties of the resulting diastereomers (e.g., solubility) allow for their separation.

  • Racemate Preparation: A solution of racemic 3-Amino-3-(2-chlorophenyl)propanoic acid is prepared in a suitable solvent, such as methanol or ethanol.

  • Selection of Resolving Agent: A chiral resolving agent, typically a chiral acid or base, is chosen. For resolving a racemic amino acid, a chiral acid like (+)-tartaric acid or (-)-mandelic acid is effective. Let's assume the use of (+)-tartaric acid.

  • Salt Formation: A stoichiometric amount of the chiral resolving agent is added to the solution of the racemate. This reaction forms two diastereomeric salts:

    • [(R)-amino acid]•[(+)-tartaric acid]

    • [(S)-amino acid]•[(+)-tartaric acid]

    • Causality: Diastereomers have different physical properties. The key to the separation is the differential solubility of these two salts in the chosen solvent system.

  • Fractional Crystallization: The solution is slowly cooled or partially evaporated. The less soluble diastereomeric salt will crystallize out of the solution first. This process may be repeated to improve purity.

  • Isolation and Liberation: The crystallized salt is isolated by filtration. The purified diastereomer is then treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free (R)-amino acid, which can then be isolated. The other enantiomer can be recovered from the mother liquor.

  • Purity Analysis: The enantiomeric excess (e.e.) of the isolated (R)-enantiomer is determined using chiral HPLC.

Analytical Techniques for Stereochemical Characterization

Several advanced analytical techniques are employed to confirm the absolute configuration and enantiomeric purity.

  • X-ray Crystallography: This is considered the gold standard for determining absolute configuration.[4] It provides an unambiguous 3D structure of the molecule in its crystalline form. However, it is contingent upon the ability to grow a high-quality single crystal of the compound or a suitable derivative.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a sample. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times (different retention times). By comparing the retention time of the sample to that of a certified reference standard of the (R)-enantiomer, its identity can be confirmed.

  • Optical Rotation: Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. The (R)-enantiomer will have a specific rotation value (e.g., [α]D = +X° or -X°). While this confirms the sample is enantiomerically enriched, it does not directly prove the 'R' configuration without comparison to a known standard, as the R/S designation and the sign of optical rotation (+/-) are not directly correlated.[8] For instance, a related compound, the R(+) enantiomer of 3-(p-chlorophenyl)-4-aminobutanoic acid, was found to be significantly more pharmacologically active.[9][10]

Experimental Workflow Diagram

Experimental_Workflow racemate Racemic Mixture (R/S)-3-Amino-3-(2-chlorophenyl)propanoic acid resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) racemate->resolution enantiomer Isolated Enantiomer (Presumed R) resolution->enantiomer hplc Chiral HPLC Analysis enantiomer->hplc xray X-ray Crystallography (If crystal available) enantiomer->xray rotation Optical Rotation Measurement enantiomer->rotation purity Enantiomeric Purity (e.e. %) hplc->purity config Absolute Configuration Confirmed xray->config rotation->config (with standard)

Caption: Workflow for the separation and analytical confirmation of the (R)-enantiomer.

Data Summary

The following table summarizes key identifiers and properties for this compound.

PropertyValueSource
IUPAC Name (3R)-3-amino-3-(2-chlorophenyl)propanoic acid[11]
Molecular Formula C₉H₁₀ClNO₂[11][12]
Molecular Weight 199.63 g/mol [11][12]
CAS Number 740794-79-0[11]
InChIKey NXXFYRJVRISCCP-MRVPVSSYSA-N[11]

Conclusion

The stereochemistry of this compound is defined by the C3 stereocenter, and its absolute configuration is rigorously assigned as 'R' based on the Cahn-Ingold-Prelog priority rules. The clockwise arrangement of the amino, 2-chlorophenyl, and carboxymethyl groups, when the lowest-priority hydrogen atom is oriented away from the viewer, confirms this designation. For drug development professionals and researchers, the ability to synthesize, isolate, and analytically confirm the desired (R)-enantiomer is of paramount importance. Methodologies such as chiral resolution followed by definitive analytical techniques like X-ray crystallography and chiral HPLC are essential components of the development pipeline, ensuring the production of stereochemically pure active pharmaceutical ingredients. This meticulous control over molecular architecture is fundamental to harnessing the full therapeutic potential of this valuable chiral building block.

References

An In-depth Technical Guide to the Biological Significance of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, a synthetic amino acid analog. While direct and extensive biological activity data for this specific molecule remains limited in publicly accessible literature, its significance is firmly established through its pivotal role as a molecular scaffold and synthetic precursor for a range of neurologically active compounds. This document will delve into its chemical identity, its primary application in the synthesis of bioactive molecules—particularly those targeting the central nervous system (CNS)—and the biological activities of its derivatives. Furthermore, this guide will present hypothetical, yet methodologically sound, experimental protocols for the direct evaluation of its biological activity, based on established assays for structurally related compounds.

Compound Profile: Structure and Chemical Properties

This compound is a chiral, non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group at the third carbon (the β-carbon) and a 2-chlorophenyl substituent also attached to the β-carbon. The "(R)" designation specifies the stereochemistry at the chiral center.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
CAS Number 740794-79-0[1]
IUPAC Name (3R)-3-amino-3-(2-chlorophenyl)propanoic acid[1]
Synonyms (R)-3-(2-chlorophenyl)-beta-alanine, H-D-beta-Phe(2-Cl)-OH[1]

The presence of the chlorine atom on the phenyl ring at the ortho position is a key feature, influencing the molecule's electronic properties and steric hindrance, which in turn can affect its binding to biological targets or its reactivity in chemical syntheses.

Core Application: A Building Block for CNS-Active Compounds

The primary utility of this compound lies in its role as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly for neurological disorders.[2][3] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it an attractive scaffold for the development of GABA analogs and other CNS-acting agents.

Rationale in the Context of GABAergic Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian brain and is a well-established target for drugs treating anxiety, epilepsy, and other neurological conditions. Structurally, this compound can be considered a constrained analog of GABA with a phenyl ring substituent. Such modifications are a common strategy in medicinal chemistry to:

  • Improve Blood-Brain Barrier Penetration: The lipophilic phenyl group can enhance the ability of the molecule to cross the blood-brain barrier, a significant hurdle for many potential CNS drugs.

  • Enhance Potency and Selectivity: The specific substitution pattern on the phenyl ring can influence the binding affinity and selectivity for different GABA receptor subtypes (GABAₐ, GABAₑ) or GABA transporters.

  • Modify Pharmacokinetic Properties: Alterations to the core structure can affect the metabolic stability and duration of action of the resulting compounds.

Synthesis of Bioactive Derivatives: A Case Study in Anticonvulsant Development

Research into novel anticonvulsant agents has explored derivatives of phenyl-substituted pyrrolidine-2,5-diones. A study by U.S. Pharmacopeia (2021) detailed the synthesis and evaluation of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents.[4] Although this study does not start directly from this compound, the 3-(2-chlorophenyl)succinimide core is structurally analogous, highlighting the therapeutic potential of this substitution pattern.

The most active compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure models, with a proposed mechanism involving interaction with voltage-gated sodium and calcium channels.[4] This underscores the value of the 2-chlorophenyl moiety in designing CNS-active compounds.

Biological Activity Profile: Inferences from Structurally Related Analogs

While direct experimental data on the biological activity of this compound is scarce, insights can be gleaned from studies on closely related compounds.

A study on the biological actions of β-phenyl GABA and β-chloro GABA revealed that these analogs can cross the blood-brain barrier and exhibit effects on the CNS.[5] Specifically, β-phenyl GABA induced synchronized slow-wave EEG activity, while β-chloro GABA showed potential in reducing epileptic discharges in animal models.[5] Both compounds also demonstrated competitive inhibition of GABA aminotransferase, an enzyme responsible for GABA degradation.[5]

These findings suggest that this compound, as a substituted β-phenyl GABA analog, could potentially exhibit similar, albeit likely modulated, activity within the GABAergic system. The specific stereochemistry and the presence of the chloro group at the 2-position would be expected to refine its pharmacological profile.

Proposed Experimental Workflows for Biological Characterization

To elucidate the direct biological activity of this compound, a systematic experimental approach is warranted. The following protocols are proposed based on the assays commonly used for GABA analogs and other CNS-active compounds.

In Vitro Assays

Objective: To determine the binding affinity of the compound to key CNS receptors, particularly GABA receptors.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membrane fractions from rodent brains (e.g., rat cortex or cerebellum).

  • Radioligand Binding:

    • GABAₐ Receptors: Use a radiolabeled GABAₐ receptor antagonist (e.g., [³H]SR-95531) or agonist (e.g., [³H]muscimol).

    • GABAₑ Receptors: Use a radiolabeled GABAₑ receptor agonist (e.g., [³H]GABA in the presence of a GABAₐ receptor blocker).

  • Incubation: Incubate the membrane preparations with the radioligand and varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) to quantify the binding affinity.

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep1 Rodent Brain Dissection prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Synaptic Membrane Fraction prep3->prep4 bind1 Incubate Membranes with Radioligand & Test Compound prep4->bind1 bind2 Rapid Filtration bind1->bind2 bind3 Scintillation Counting bind2->bind3 analysis1 Calculate IC50 bind3->analysis1 analysis2 Determine Ki analysis1->analysis2

Caption: Workflow for in vivo MES anticonvulsant screening.

Future Directions and Conclusion

This compound stands as a molecule of significant interest not for its inherent, documented biological activity, but for its proven potential as a foundational element in the synthesis of novel CNS-active agents. Its structural features suggest a likely interaction with the GABAergic system, a hypothesis that warrants direct experimental validation through the workflows outlined in this guide.

Future research should focus on:

  • Systematic Biological Screening: Performing the proposed in vitro and in vivo assays to definitively characterize the pharmacological profile of the title compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with variations in the stereochemistry and the substitution pattern on the phenyl ring to understand the structural requirements for activity.

  • Development of Novel Derivatives: Utilizing this compound as a starting point for the creation of new chemical entities targeting neurological disorders.

References

  • Chem-Impex. (R)-3-Amino-3-(2-chlorophenyl)propionic acid. [Link]

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  • U.S. Pharmacopeia. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC. [Link]

  • Buu, N. T., & van Gelder, N. M. (1974). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. British journal of pharmacology, 52(3), 401–406. [Link]

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An In-depth Technical Guide on the Core Mechanism of Action of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the mechanism of action for (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, the pharmacologically active enantiomer of the widely used muscle relaxant, Baclofen. We will dissect its molecular interactions, downstream signaling cascades, and the resulting physiological effects. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind its therapeutic effects and detailing the experimental protocols used to validate its mechanism.

Introduction and Pharmacological Identity

This compound is a synthetic derivative of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] It is the R-enantiomer of the drug Baclofen and is responsible for its therapeutic effects.[2] Clinically, it is established as a muscle relaxant and antispasmodic agent, primarily prescribed for spasticity resulting from conditions like multiple sclerosis and spinal cord injuries.[3][4]

The core of its mechanism lies in its function as a selective and potent agonist for the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR).[4][5] By mimicking the action of endogenous GABA at these specific receptors, it reduces neuronal excitability throughout the CNS, leading to its muscle-relaxing effects.[3][5]

Molecular Target: The GABA-B Receptor

The primary molecular target of this compound is the GABA-B receptor. Understanding the structure and function of this receptor is fundamental to comprehending the drug's action.

GABA-B Receptor Structure

GABA-B receptors are obligate heterodimers, meaning they are composed of two distinct subunits, GABA-B1 and GABA-B2, to be functional.[6][7]

  • GABA-B1 Subunit: This subunit contains the orthosteric binding site for GABA and its agonists, including this compound, within a large extracellular domain known as a "Venus flytrap" domain.[6][7]

  • GABA-B2 Subunit: This subunit is crucial for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins. It does not bind GABA but is essential for signal transduction.[7][8]

These two subunits are linked by their intracellular C-terminal tails, forming a functional receptor complex.[9]

Core Mechanism: G-Protein Coupling and Signal Transduction

Upon binding of this compound to the GABA-B1 subunit, the receptor undergoes a conformational change that activates an associated intracellular heterotrimeric G-protein. GABA-B receptors predominantly couple to the pertussis toxin-sensitive Gi/o family of G-proteins.[6][10][11]

Activation of the G-protein causes it to dissociate into two functional signaling units:

  • The Gαi/o subunit (GTP-bound)

  • The Gβγ dimer

These two components then modulate separate downstream effector proteins, leading to a dual-pronged inhibitory effect on the neuron.[6][12]

Downstream Effector Pathways and Physiological Consequences

The dissociated G-protein subunits interact with specific enzymes and ion channels to produce a slow, prolonged inhibitory signal.[6][13] This action occurs at both presynaptic (nerve terminal) and postsynaptic locations.

Presynaptic Inhibition: Reduction of Neurotransmitter Release

Located on presynaptic terminals, GABA-B receptors act as both autoreceptors (on GABAergic neurons) and heteroreceptors (on terminals releasing other neurotransmitters, such as glutamate).[7] Their activation here primarily leads to the inhibition of neurotransmitter release.

This is achieved mainly by the Gβγ dimer , which directly interacts with and inhibits high voltage-activated Ca2+ channels (specifically N-type and P/Q-type).[6] The inhibition of calcium influx is a critical step, as calcium entry is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[3][14] By retarding this calcium influx, this compound effectively reduces the release of excitatory neurotransmitters like glutamate.[4][5] This presynaptic inhibition is a major contributor to its antispastic effects.

Postsynaptic Inhibition: Neuronal Hyperpolarization

On the postsynaptic membrane, GABA-B receptor activation leads to hyperpolarization, making the neuron less likely to fire an action potential.[3][5] This effect is also mediated by the Gβγ dimer , which binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][8]

Activation of GIRK channels causes an efflux of potassium ions (K+) out of the neuron, driving the membrane potential to become more negative (hyperpolarization).[3][10] This slow, inhibitory postsynaptic potential (IPSP) increases the threshold required for the neuron to fire, thus reducing overall neuronal excitability.[10]

Modulation of Adenylyl Cyclase

The Gαi/o subunit , upon activation, directly inhibits the enzyme adenylyl cyclase.[3][6] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][7] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state of various proteins, contributing to the overall inhibitory state of the neuron.[3]

The integrated effect of these presynaptic and postsynaptic actions in the spinal cord and brain results in a significant reduction in the excitability of motor neurons, relieving muscle spasticity, clonus, and pain.[4]

Signaling Pathway Diagram

GABAB_Pathway cluster_membrane Cell Membrane cluster_receptor GABA-B Receptor cluster_gprotein Gi/o Protein cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB1 GABA-B1 GABAB2 GABA-B2 G_alpha Gαi/o GABAB2->G_alpha Activates G_beta_gamma Gβγ G_alpha->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits (-) Ca_Channel CaV Channel (Presynaptic) G_beta_gamma->Ca_Channel Inhibits (-) K_Channel GIRK Channel (Postsynaptic) G_beta_gamma->K_Channel Activates (+) cAMP cAMP ↓ AC->cAMP Ca_in Ca²⁺ Influx ↓ K_out K⁺ Efflux ↑ Baclofen (R)-Baclofen Baclofen->GABAB1 Binds NT_Release Neurotransmitter Release ↓ (Presynaptic Inhibition) Hyperpolarization Hyperpolarization (Postsynaptic Inhibition)

Caption: GABA-B receptor activation by (R)-Baclofen and downstream signaling.

Experimental Validation Protocols

The mechanism of action described above is supported by a wealth of experimental data. Below are outlines of key methodologies used to characterize the activity of compounds like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for the GABA-B receptor. This is a foundational experiment to confirm direct interaction with the molecular target.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered solution to isolate cell membranes rich in GABA-B receptors. Centrifuge and wash the membranes to remove endogenous ligands.

  • Assay Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled GABA-B antagonist (e.g., [3H]CGP 54626) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The membranes and bound radioligand are trapped on the filter.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 (concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Causality: A low Ki value indicates high binding affinity, confirming the compound is a potent ligand for the GABA-B receptor. Comparing the Ki of the R-enantiomer to the S-enantiomer demonstrates the stereoselectivity of the receptor.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with: - Radioligand ([3H]CGP 54626) - Test Compound (Varying Conc.) prep->incubate filter Rapid Filtration (Separates Bound/Free Ligand) incubate->filter count Liquid Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis: - Plot Competition Curve - Calculate IC50 and Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology (Patch-Clamp)

Objective: To functionally assess the effect of the compound on ion channel activity (e.g., activation of GIRK channels).

Methodology:

  • Cell Preparation: Use cultured neurons or acute brain slices known to express GABA-B receptors.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron. This allows for the measurement and control of the cell's membrane potential and current.

  • Baseline Measurement: Record the baseline membrane current at a fixed holding potential.

  • Compound Application: Perfuse the cell with a solution containing a known concentration of this compound.

  • Effect Measurement: Measure the change in holding current. Activation of GIRK channels will result in an outward K+ current, which is measured by the patch-clamp amplifier.

  • Data Analysis: Quantify the amplitude of the induced outward current. A dose-response curve can be generated to determine the EC50 (effective concentration to produce 50% of the maximal response).

Causality: Observing an outward current upon application of the compound provides direct functional evidence of GIRK channel activation, confirming the postsynaptic inhibitory mechanism. This effect should be blockable by a known GABA-B antagonist.

cAMP Accumulation Assay

Objective: To measure the inhibition of adenylyl cyclase activity.

Methodology:

  • Cell Culture: Use a cell line stably expressing recombinant human GABA-B receptors (GABA-B1 and GABA-B2).

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with an adenylyl cyclase activator like Forskolin.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of this compound.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP levels against the test compound concentration. The compound's inhibitory effect will be seen as a dose-dependent decrease in Forskolin-stimulated cAMP accumulation. Calculate the IC50 from this curve.

Causality: A dose-dependent reduction in cAMP levels confirms that the compound, via the GABA-B receptor, engages the Gαi/o subunit to inhibit adenylyl cyclase.

Quantitative Data Summary

Assay TypeParameter MeasuredTypical Result for (R)-BaclofenImplication
Radioligand Binding Binding Affinity (Ki)Low micromolar to nanomolar rangePotent binding to GABA-B receptor
Electrophysiology GIRK Current Activation (EC50)Low micromolar rangeFunctional activation of postsynaptic K+ channels
cAMP Assay Inhibition of AC (IC50)Micromolar rangeFunctional coupling to Gi/o and inhibition of second messenger pathway

Conclusion

The mechanism of action of this compound is centered on its selective agonism at the heterodimeric GABA-B receptor. Through coupling with Gi/o proteins, it initiates a dual inhibitory cascade. Presynaptically, it inhibits voltage-gated calcium channels to reduce the release of excitatory neurotransmitters. Postsynaptically, it activates inwardly-rectifying potassium channels to hyperpolarize the neuron. These actions are complemented by the inhibition of the adenylyl cyclase/cAMP pathway. This multifaceted inhibitory mechanism, validated by binding, electrophysiological, and second messenger assays, effectively reduces neuronal hyperexcitability in the CNS, providing a robust explanation for its clinical efficacy as an antispastic agent.

References

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The Genesis of a Crucial Pharmacophore: An In-depth Technical Guide to the Discovery and History of 3-Amino-3-Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of 3-amino-3-arylpropanoic acids, a class of β-amino acids that have emerged as a pivotal scaffold in modern medicinal chemistry. We will delve into the seminal synthetic methodologies, the key scientific minds behind their inception, and the evolution of these compounds from laboratory curiosities to indispensable building blocks in the pharmaceutical industry. This guide will meticulously trace the lineage of their synthesis, from classical name reactions to the advent of sophisticated asymmetric and biocatalytic approaches, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of the β-Amino Acid Scaffold

β-Amino acids, characterized by the placement of the amino group on the second carbon atom from the carboxyl group, represent a critical structural motif in the design of novel therapeutics. Unlike their proteinogenic α-amino acid counterparts, β-amino acids are not typically found in mammalian proteins, a characteristic that imparts them with inherent resistance to proteolytic degradation. This metabolic stability, coupled with their ability to form unique and stable secondary structures in peptides (β-peptides), has made them highly attractive targets for drug discovery.[1]

Among the diverse family of β-amino acids, the 3-amino-3-arylpropanoic acid scaffold holds a position of particular prominence. The presence of an aryl group at the β-position introduces conformational rigidity and opportunities for diverse functionalization, allowing for the fine-tuning of pharmacological activity. These structural features have led to their incorporation into a wide array of clinically significant molecules, including antiviral agents, enzyme inhibitors, and central nervous system drugs.

This guide will navigate the historical landscape of their discovery, providing a detailed narrative for researchers seeking to understand the foundations of this important class of molecules.

The Dawn of Synthesis: From Knoevenagel's Foundation to Rodionov's Breakthrough

The story of 3-amino-3-arylpropanoic acids is intrinsically linked to the broader history of carbon-carbon bond formation and the chemistry of carbonyl compounds. One of the foundational reactions that set the stage for their synthesis was the Knoevenagel condensation , first described by the German chemist Emil Knoevenagel in the 1890s. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically an amine.[2] While Knoevenagel's initial work focused on the synthesis of α,β-unsaturated compounds, the principles of this reaction laid the groundwork for future innovations.

It was the Russian chemist Vladimir Mikhailovich Rodionov (1878-1954) who ingeniously adapted the principles of the Knoevenagel condensation to pioneer a direct route to β-amino acids.[2][3] In a seminal paper published in the Journal of the American Chemical Society in 1929, Rodionov and his colleagues described a one-pot reaction of an aromatic aldehyde, malonic acid, and ammonia in an alcoholic solvent. This reaction, which would come to be known as the Rodionov reaction , provided the first practical and general method for the synthesis of β-aryl-β-amino acids.[4]

Rodionov_Reaction

The ingenuity of the Rodionov reaction lies in its convergence of a Knoevenagel-type condensation, a Michael addition of ammonia, and a subsequent decarboxylation in a single synthetic operation. This elegant approach opened the door for the systematic investigation of 3-amino-3-arylpropanoic acids and their properties.

Experimental Protocol: A Classic Rodionov Synthesis of 3-Amino-3-phenylpropanoic Acid

The following protocol is a representative example of the classic Rodionov reaction.

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate (as a source of ammonia)

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in 95% ethanol.

  • To this solution, add benzaldehyde followed by ammonium acetate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature. The product, 3-amino-3-phenylpropanoic acid, will often precipitate from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as a water/ethanol mixture.

Causality of Experimental Choices:

  • Malonic acid serves as the active methylene compound, providing the two-carbon unit that will form the backbone of the propanoic acid.

  • Ammonium acetate is a convenient solid source of ammonia in situ, which is more easily handled than gaseous ammonia.

  • Ethanol acts as a solvent that is capable of dissolving the reactants and facilitating the reaction at reflux temperature.

  • Heating is necessary to drive the condensation and subsequent decarboxylation steps of the reaction.

The Evolution of Synthesis: Expanding the Chemist's Toolkit

While the Rodionov reaction was a landmark achievement, it is a racemic synthesis, producing an equal mixture of both enantiomers of the 3-amino-3-arylpropanoic acid. As the importance of stereochemistry in pharmacology became increasingly apparent, the development of methods to obtain enantiomerically pure β-amino acids became a major focus of research.

Classical Resolution and Early Asymmetric Approaches

Initial efforts to obtain single enantiomers relied on the classical resolution of the racemic mixture. This involved reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which could then be separated by fractional crystallization. While effective, this process is often laborious and results in a theoretical maximum yield of only 50% for the desired enantiomer.

The Arndt-Eistert Synthesis: A Homologation Approach

Another classical method that found application in the synthesis of β-amino acids is the Arndt-Eistert synthesis . This reaction sequence allows for the one-carbon homologation of a carboxylic acid. In the context of β-amino acids, an N-protected α-amino acid could be converted to its corresponding β-amino acid. While a powerful tool, this multi-step process can be lengthy and may involve the use of hazardous reagents like diazomethane.

The Reformatsky Reaction: An Alternative Pathway

The Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, also provided a route to β-hydroxy esters, which could then be converted to β-amino acids. This method offered an alternative disconnection strategy for accessing these valuable compounds.

The Modern Era: Precision and Efficiency in Synthesis

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in the synthesis of 3-amino-3-arylpropanoic acids, driven by the demand for enantiomerically pure compounds for drug development.

Asymmetric Catalysis: The Rise of Chiral Catalysts

The development of asymmetric catalysis revolutionized the synthesis of chiral molecules. Chiral catalysts, used in substoichiometric amounts, can direct a reaction to favor the formation of one enantiomer over the other, often with high enantioselectivity. A variety of catalytic systems, including those based on transition metals (e.g., rhodium, ruthenium, palladium) and organocatalysts, have been successfully applied to the synthesis of chiral 3-amino-3-arylpropanoic acids and their derivatives. These methods often involve the asymmetric hydrogenation of enamines or the asymmetric conjugate addition of nucleophiles to α,β-unsaturated esters.[5]

Biocatalysis: Harnessing the Power of Enzymes

Nature's catalysts, enzymes, offer unparalleled stereoselectivity and efficiency. The use of enzymes in organic synthesis, known as biocatalysis, has become a powerful tool for the preparation of enantiomerically pure compounds. For 3-amino-3-arylpropanoic acids, enzymatic resolution of racemic mixtures using lipases or acylases has proven to be a highly effective strategy.[6] In this approach, an enzyme selectively hydrolyzes one enantiomer of a racemic ester or amide, leaving the other enantiomer unreacted and allowing for their separation. More recently, the use of transaminases for the direct asymmetric amination of β-keto acids has emerged as a highly promising and green approach.

Synthesis_Evolution

Biological Significance and Pharmaceutical Applications

The initial interest in 3-amino-3-arylpropanoic acids has blossomed into a major area of pharmaceutical research. The unique structural and biological properties of these compounds have led to their use as key intermediates in the synthesis of a wide range of drugs.

Drug/Drug Candidate ClassTherapeutic AreaRole of 3-Amino-3-Arylpropanoic Acid
Maraviroc HIV/AIDSA key chiral intermediate in the synthesis of this CCR5 antagonist.
Sitagliptin Type 2 DiabetesThe β-amino acid core is essential for its activity as a DPP-4 inhibitor.
Baclofen Muscle SpasticityA GABA receptor agonist where the 3-amino-4-phenylbutanoic acid structure is crucial.
Various Anticancer Agents OncologyUsed as building blocks for compounds that inhibit tumor growth and migration.[5]
Neurological Drugs CNS DisordersIncorporated into molecules targeting various receptors and enzymes in the brain.

Conclusion: A Legacy of Discovery and a Future of Innovation

The journey of 3-amino-3-arylpropanoic acids, from their conceptual origins in the principles of the Knoevenagel condensation to their synthesis via the elegant Rodionov reaction and subsequent evolution into highly sophisticated asymmetric and biocatalytic methodologies, is a testament to the progress of organic chemistry. The pioneering work of scientists like Emil Knoevenagel and Vladimir Rodionov laid a crucial foundation upon which generations of chemists have built, enabling the development of life-saving medicines. As our understanding of biological systems deepens and the demand for more targeted and effective therapies grows, the 3-amino-3-arylpropanoic acid scaffold is poised to remain a cornerstone of drug discovery and development for the foreseeable future. The continued innovation in synthetic chemistry will undoubtedly lead to even more efficient and sustainable methods for accessing these vital building blocks, ensuring a bright future for this remarkable class of molecules.

References

  • Rodionov, V. M. (1929). SYNTHESIS OF BETA-ARYL-BETA-AMINO-ETHANE-ALPHA, ALPHA-DICARBONIC ACIDS THE MECHANISM OF KNOEVENAGEL'S SYNTHESIS OF CINNAMIC ACIDS. Journal of the American Chemical Society, 51(3), 841-846. [Link]

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES1. (1929). Journal of the American Chemical Society. [Link]

  • Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Synthetic Communications, 32(18), 2827-2834. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Anjum, F. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 295-309. [Link]

  • Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile. The Journal of organic chemistry, 71(8), 3332–3334. [Link]

  • Oaksmith, J. M., Peters, U., & Ganem, B. (2004). Three-component condensation leading to beta-amino acid diamides: convergent assembly of beta-peptide analogues. Journal of the American Chemical Society, 126(42), 13606–13607. [Link]

  • Glorius, F., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. John Wiley & Sons.
  • Fadnavis, N. W., et al. (2006). Lipase catalyzed resolution of 3-amino-3-phenylpropanol. Tetrahedron: Asymmetry, 17(2), 240-244.
  • Wikidata. (n.d.). Vladimir Rodionov. Retrieved from [Link]

  • Wikipedia. (n.d.). Rodionov. Retrieved from [Link]

  • Sztejnberg, A. (2019). Vladimir Vasilyevich Markovnikov (1838-1904) – the eminent Russian chemist, author of one of the best known empiric rule in organic chemistry. Substantia, 3(2), 113-122. [Link]

  • Riaz, N. N., Rehman, F. U., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. J App Pharm, 9(260), 2. [Link]

Sources

Unveiling the Therapeutic Potential of (r)-3-Amino-3-(2-chlorophenyl)propanoic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid represents a compelling molecular entity with significant therapeutic promise, situated within a chemical class known for its potent neuromodulatory activities. This in-depth technical guide navigates the scientific landscape to identify and validate its most probable therapeutic targets. Drawing upon established principles of medicinal chemistry and pharmacology, we posit the γ-aminobutyric acid type B (GABA-B) receptor as the principal target of interest. This guide provides a comprehensive framework for the experimental validation of this hypothesis, detailing the requisite protocols from initial binding assays to functional characterization and exploration of potential secondary targets. Our objective is to furnish drug development professionals with a robust, evidence-based roadmap for advancing this compound through the preclinical pipeline.

Introduction: The Scientific Rationale for Target Exploration

This compound belongs to the family of 3-amino-3-arylpropanoic acids, a class of compounds that has garnered considerable attention for its therapeutic potential in neurological and psychiatric disorders[1]. The structural architecture of this molecule, particularly its resemblance to known central nervous system (CNS) active agents, provides a strong impetus for a thorough investigation of its molecular targets. The presence of a chiral center, an aromatic ring with a chlorine substituent, and a β-amino acid moiety are key features that suggest a high likelihood of specific interactions with biological macromolecules.

The primary hypothesis, grounded in structure-activity relationship (SAR) studies of analogous compounds, points towards the GABA-B receptor as the most probable high-affinity target[2]. This guide will, therefore, focus on a systematic approach to first confirm and then characterize the interaction of this compound with the GABA-B receptor. Furthermore, we will explore potential secondary targets to build a comprehensive pharmacological profile.

The Prime Suspect: The GABA-B Receptor

The GABA-B receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits, is a pivotal regulator of inhibitory neurotransmission in the CNS[3]. Activation of the GABA-B receptor leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of inwardly rectifying potassium (Kir) and voltage-gated calcium channels (VGCCs)[3][4]. This net inhibitory effect on neuronal excitability underpins the therapeutic efficacy of GABA-B receptor agonists in conditions such as muscle spasticity, alcohol use disorder, and anxiety[5].

Mechanism of Action: Agonist vs. Positive Allosteric Modulator (PAM)

Compounds targeting the GABA-B receptor can act as direct orthosteric agonists, binding to the same site as the endogenous ligand GABA, or as allosteric modulators, binding to a topographically distinct site[6][7]. Positive allosteric modulators (PAMs) are of particular therapeutic interest as they do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous agonist, GABA[6][7][8]. This mode of action offers a more nuanced and potentially safer therapeutic profile, with a lower propensity for the development of tolerance and side effects compared to direct agonists[5][9]. Given the structural class of this compound, a PAM mechanism is a strong possibility.

A structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been reported to act as a weak antagonist at the GABA-B receptor, highlighting the critical influence of the chlorine atom's position on the phenyl ring on the pharmacological activity[10][11][12]. This underscores the necessity of empirical validation for the 2-chloro substituted compound.

Experimental Validation of the GABA-B Receptor as a Primary Target

A multi-tiered experimental approach is essential to unequivocally identify and characterize the interaction of this compound with the GABA-B receptor.

Tier 1: Binding Affinity Determination

The initial step is to ascertain whether the compound physically interacts with the GABA-B receptor. This is achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a stable cell line expressing recombinant human GABA-B1 and GABA-B2 receptors (e.g., HEK293 or CHO cells) or from native tissue known to have high GABA-B receptor density (e.g., rat brain cortex).

  • Radioligand Selection: Utilize a high-affinity radiolabeled antagonist, such as [³H]-CGP54626, for its specificity and low non-specific binding.

  • Assay Conditions: Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound, this compound.

  • Incubation and Termination: Allow the binding to reach equilibrium. Rapidly terminate the reaction by filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the inhibition constant (Ki), which reflects the binding affinity of the compound for the GABA-B receptor.

Parameter Description
Test Compound This compound
Radioligand [³H]-CGP54626 (Antagonist)
Tissue/Cell Source Recombinant HEK293 cells expressing human GABA-B1/B2
Output Inhibition Constant (Ki)

Diagram: Radioligand Binding Assay Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]-CGP54626 Radioligand->Incubation TestCompound This compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (Ki determination) Scintillation->DataAnalysis

A schematic overview of the radioligand binding assay workflow.

Tier 2: Functional Activity Characterization

Following confirmation of binding, the next critical step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), enhance the effect of the natural ligand (PAM), or block the receptor (antagonist)?

3.2.1. GTPγS Binding Assay

This assay measures the activation of G-proteins, an early event in the GPCR signaling cascade.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use the same membrane preparations as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP to maintain G-proteins in their inactive state.

  • Reaction Mix: Incubate the membranes with [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, in the presence of varying concentrations of the test compound.

  • Agonist/PAM Mode:

    • Agonist Mode: Test the compound alone to see if it stimulates [³⁵S]GTPγS binding.

    • PAM Mode: Test the compound in the presence of a sub-maximal concentration of GABA to assess its ability to potentiate the GABA-induced response.

  • Termination and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Determine the EC₅₀ (concentration for half-maximal effective response) and the maximal efficacy (Emax) for both agonist and PAM activities.

Parameter Description
Test Compound This compound
Radioligand [³⁵S]GTPγS
Assay Modes Agonist and PAM (with GABA)
Output EC₅₀ and Emax

Diagram: Functional Assay Decision Tree

G Start [³⁵S]GTPγS Binding Assay TestAlone Test Compound Alone Start->TestAlone TestWithGABA Test Compound + GABA Start->TestWithGABA Agonist Agonist Activity TestAlone->Agonist Stimulates binding NoAgonist No Agonist Activity TestAlone->NoAgonist No stimulation PAM PAM Activity TestWithGABA->PAM Potentiates GABA response NoPAM No PAM Activity TestWithGABA->NoPAM No potentiation

Decision tree for characterizing functional activity at the GABA-B receptor.

3.2.2. Second Messenger Assays (cAMP Accumulation)

GABA-B receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[3]. This provides another avenue for functional characterization.

Experimental Protocol: cAMP Assay

  • Cell Culture: Use whole cells (e.g., CHO cells stably expressing the GABA-B receptor) pre-treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound, both alone and in the presence of GABA.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Determine the IC₅₀ (concentration for half-maximal inhibitory response) for the reduction in forskolin-stimulated cAMP levels.

Tier 3: Electrophysiological Characterization

Electrophysiology provides a direct measure of the physiological consequences of receptor modulation on neuronal activity.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Preparation: Use primary cultured neurons or acute brain slices containing neurons that express GABA-B receptors (e.g., hippocampal pyramidal neurons).

  • Recording: Perform whole-cell patch-clamp recordings to measure postsynaptic currents.

  • Potassium Currents: In voltage-clamp mode, measure the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by the test compound.

  • Calcium Currents: Measure the inhibition of voltage-gated calcium channels (VGCCs) by the test compound[13][14][15].

  • Data Analysis: Quantify the changes in current amplitude and kinetics in response to the compound.

Investigating Potential Secondary Targets

While the GABA-B receptor is the prime candidate, a comprehensive understanding of the pharmacological profile of this compound necessitates the investigation of potential secondary targets. The structural analog phenibut is known to also interact with α2δ subunit-containing voltage-gated calcium channels[2].

Voltage-Gated Calcium Channels (VGCCs)

Experimental Approach:

  • Binding Assays: Use radioligand binding assays with ligands specific for different VGCC subunits (e.g., [³H]-gabapentin for the α2δ subunit).

  • Electrophysiology: Directly measure the effect of the compound on calcium currents in cells expressing specific VGCC subtypes using patch-clamp electrophysiology.

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy for the identification and validation of the therapeutic targets of this compound. The primary hypothesis strongly implicates the GABA-B receptor, with a high probability of the compound acting as a positive allosteric modulator. The detailed experimental workflows provide a clear path for confirming this hypothesis and elucidating the compound's precise mechanism of action.

A thorough characterization of its interaction with the GABA-B receptor, coupled with an investigation into potential secondary targets like voltage-gated calcium channels, will be crucial for building a comprehensive pharmacological profile. This knowledge will be instrumental in guiding the future preclinical and clinical development of this compound for the treatment of a range of neurological and psychiatric disorders.

References

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  • Isaacson, J. S. (1998). GABA(B) receptor-mediated modulation of presynaptic currents and excitatory transmission at a fast central synapse. Journal of Neurophysiology, 80(3), 1571–1576.
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  • Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of voltage-sensitive calcium channels in spines and dendrites. PubMed. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Springer Science & Business Media.
  • Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. CNS & Neurological Disorders-Drug Targets, 6(4), 226-235.
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  • Kim, H., et al. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & molecular medicine, 46(5), e94.
  • Gergely, L., et al. (2021). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. ACS Medicinal Chemistry Letters, 12(7), 1166-1173.
  • Lei, S., & McBain, C. J. (2003). GABAB receptor modulation of excitatory and inhibitory synaptic transmission onto rat CA3 hippocampal interneurons. The Journal of physiology, 546(Pt 2), 439–453.
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An In-depth Technical Guide to the Solubility of (r)-3-Amino-3-(2-chlorophenyl)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral building block of significant interest in pharmaceutical development, particularly in the synthesis of novel therapeutic agents. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, crystallization, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. We will delve into the physicochemical properties of the molecule that govern its solubility, present industry-standard methodologies for solubility assessment, and offer a strategic workflow for solvent selection and screening.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound is a cornerstone of successful drug development. It directly impacts:

  • Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in the chosen solvent system governs the reaction rate and overall yield.

  • Purification and Crystallization: The selection of an appropriate solvent system with optimal solubility characteristics is paramount for effective purification and for obtaining a crystalline form with the desired properties (e.g., polymorphism, particle size).

  • Formulation Development: Understanding the solubility of a drug candidate in various excipients and solvent systems is fundamental to designing a stable and bioavailable dosage form.

This compound, with its amino acid backbone and a substituted aromatic ring, presents a unique solubility challenge that necessitates a systematic and well-informed approach.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, the key characteristics are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂PubChem[1][2]
Molecular Weight 199.63 g/mol PubChem[1][2]
Appearance White powderChem-Impex[3]
Melting Point 223 °C (decomposes)Chem-Impex[3]
XLogP3 -1.3PubChem[1][2]

The presence of both a carboxylic acid and an amino group suggests that the molecule exists as a zwitterion in its solid state and in polar protic solvents. This zwitterionic character significantly influences its solubility. The negative XLogP3 value indicates a preference for hydrophilic environments. However, the presence of the 2-chlorophenyl group introduces a degree of lipophilicity, which will contribute to its solubility in certain organic solvents. Due to their zwitterionic nature, amino acids are generally soluble in water and insoluble in nonpolar organic solvents, although the nature and size of side chains play an important role in the extent of their solubility[4][5].

Strategic Workflow for Solubility Determination

A systematic approach is crucial for efficiently determining the solubility of this compound. The following workflow (Figure 1) outlines a logical progression from initial solvent selection to quantitative analysis.

Solubility_Determination_Workflow start Start: Define Study Objective (e.g., Crystallization, Formulation) physchem Physicochemical Characterization (pKa, logP, Solid Form) start->physchem solvent_selection Initial Solvent Selection (Based on Polarity, Functional Groups, Hansen Solubility Parameters) physchem->solvent_selection qualitative Qualitative Solubility Assessment (Small-scale, visual observation) solvent_selection->qualitative protocol_selection Select Quantitative Protocol (Shake-Flask vs. High-Throughput) qualitative->protocol_selection shake_flask Thermodynamic Solubility (Shake-Flask Method) protocol_selection->shake_flask Low throughput, high accuracy hts Kinetic/Thermodynamic Solubility (High-Throughput Screening) protocol_selection->hts High throughput, screening analysis Quantitative Analysis (HPLC, UV-Vis, etc.) shake_flask->analysis hts->analysis data_eval Data Evaluation & Interpretation analysis->data_eval end End: Solubility Profile Established data_eval->end

Figure 1: A strategic workflow for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

The choice of experimental protocol depends on the stage of development and the required throughput and accuracy. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, while high-throughput screening methods are invaluable for early-stage development.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to ensure that solid remains after equilibrium is reached.

    • Add a precise volume of the desired organic solvent to each vial. A range of solvents with varying polarities should be selected (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[7]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility) to remove any remaining microparticles.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in units of mg/mL or g/L.

High-Throughput Screening (HTS) for Solubility

For early-stage drug discovery and process development, HTS methods offer a rapid assessment of solubility in a large number of solvents or solvent mixtures, using minimal amounts of the compound.[1][8]

Principle: A stock solution of the compound in a common solvent (e.g., DMSO) is added to an array of different organic solvents in a microplate format. The formation of a precipitate indicates that the solubility limit has been exceeded. The solubility can then be quantified using various detection methods.

Detailed Workflow:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable, highly-solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Plate Preparation:

    • Using a liquid handling robot, dispense a range of organic solvents into the wells of a 96-well or 384-well microplate.

  • Compound Addition:

    • Add a small, precise volume of the compound's DMSO stock solution to each well.

  • Incubation and Detection:

    • The plate is agitated for a set period (e.g., 1-24 hours).

    • Solubility is assessed by detecting the presence and amount of precipitate. Common detection methods include:

      • Nephelometry: Measures the scattering of light by suspended particles.

      • UV-Vis Spectroscopy: Measures the absorbance of the solution after centrifugation or filtration to remove precipitate.

      • Chemiluminescent Nitrogen Detection (CLND): A highly sensitive method for quantifying nitrogen-containing compounds.[9]

  • Data Analysis:

    • The solubility is determined by comparing the measured signal to a calibration curve.

Factors Influencing the Solubility of this compound

Understanding the interplay of various factors is key to predicting and manipulating the solubility of this compound.

  • Solvent Polarity: As a zwitterionic compound, this compound is expected to have higher solubility in polar protic solvents (e.g., methanol, ethanol) that can solvate both the carboxylate and ammonium groups through hydrogen bonding. Its solubility will likely be lower in non-polar aprotic solvents (e.g., toluene, hexane). The solubility of amino acids generally decreases with increasing concentrations of organic solvents in aqueous mixtures.

  • pH (in aqueous or mixed solvent systems): The pH of the medium will have a profound effect on the ionization state of the amino and carboxylic acid groups. At its isoelectric point, the molecule will have a net neutral charge, and its solubility is typically at a minimum. Adjusting the pH away from the isoelectric point will increase the concentration of the more soluble cationic or anionic forms, thereby increasing overall solubility.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be leveraged during crystallization processes.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur. A high melting point, as observed for this compound, often correlates with high lattice energy and potentially lower solubility.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical, detailed methodologies for its determination. By understanding the physicochemical properties of the molecule and applying robust experimental techniques such as the shake-flask method or high-throughput screening, researchers and drug development professionals can generate the critical solubility data required for informed decision-making in synthesis, purification, and formulation. A systematic approach, as outlined in the proposed workflow, will ensure the efficient and accurate characterization of this important pharmaceutical building block.

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Recipharm. (n.d.). A High Throughput Screening Platform for Liquid Formulation Design. Retrieved from: [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 22-26.
  • Li, P., et al. (2018). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Pharmaceutical Technology.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
  • Al-Hayali, O., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 131, 204-211.
  • Veseli, A., Kristl, A., & Akelj, S. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmazie, 75(12), 626-631.
  • Papadopoulou, V., et al. (2011). High throughput solubility determination with application to selection of compounds for fragment screening. Bioorganic & Medicinal Chemistry, 16(13), 6611-6616.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from: [Link]

  • Ferreira, G. M. D., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(4), 1888-1906.
  • Ferreira, G. M. D., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed Central.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from: [Link]

  • Jouyban, A., et al. (2006). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. Pharmazie, 61(9), 789-792.
  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 66, 134-137.
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for inclusion in the WHO list of prequalified products.
  • PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

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An In-depth Technical Guide to (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a detailed enantioselective synthesis protocol, and its applications as a key building block for novel therapeutics.

Introduction: The Significance of a Chiral Building Block

This compound is a specialized amino acid derivative that has garnered attention in pharmaceutical research.[1] Its structure, featuring a chiral center and a 2-chlorophenyl moiety, makes it a valuable precursor for the synthesis of complex bioactive molecules.[1] Unlike their proteinogenic α-amino acid counterparts, β-amino acids like this one are not found in naturally occurring proteins and offer unique structural motifs. This distinction is crucial in drug design, as it can lead to peptides and small molecules with enhanced stability against enzymatic degradation and the ability to adopt novel secondary structures. The presence of the chlorine atom on the phenyl ring further modulates the compound's electronic and lipophilic properties, which can significantly influence its interaction with biological targets. Consequently, this molecule is a sought-after intermediate in the development of therapeutics, particularly for neurological disorders where it may serve as a precursor to compounds that modulate neurotransmitter systems.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its application in a research and development setting. The key identifiers and physicochemical properties of this compound are summarized below.

Identifier/PropertyValueSource
CAS Number 740794-79-0[2]
IUPAC Name (3R)-3-amino-3-(2-chlorophenyl)propanoic acid[2]
Synonyms (R)-3-(2-chlorophenyl)-beta-alanine, H-D-beta-Phe(2-Cl)-OH[2]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2]
Appearance White powder
Melting Point 223 °C (decomposes)
InChIKey NXXFYRJVRISCCP-MRVPVSSYSA-N[2]
SMILES C1=CC=C(C(=C1)N)Cl[2]

Synthesis of this compound

The synthesis of enantiomerically pure β-amino acids is a critical challenge in organic chemistry. While several methods exist, this guide details a robust and well-documented approach adapted from a procedure in Organic Syntheses, which utilizes a chiral auxiliary to control the stereochemistry.[3] This method is presented due to its reliability and the thoroughness of its documentation, providing a solid foundation for its application in a laboratory setting. The overall workflow can be visualized in the following diagram.

G cluster_0 Racemic Synthesis cluster_1 Enantioselective Synthesis (Chiral Auxiliary Approach) 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Racemic_Product rac-3-Amino-3-(2-chlorophenyl)propanoic acid 2-Chlorobenzaldehyde->Racemic_Product Malonic Acid, Ammonium Acetate, Ethanol, Reflux Intermediate Intermediate 2-Chlorobenzaldehyde->Intermediate Reaction with chiral auxiliary Resolution Resolution Racemic_Product->Resolution Chiral_Auxiliary (S)-Asparagine derived chiral auxiliary Final_Product This compound Intermediate->Final_Product Diastereoselective reaction & auxiliary removal Resolution->Final_Product

Caption: Synthetic routes to this compound.

Representative Enantioselective Synthesis Protocol

This protocol is adapted from the synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propanoic acid and is applicable for the synthesis of the target molecule by substituting the starting aldehyde.[3]

Step 1: Formation of the Chiral Auxiliary

The synthesis begins with the preparation of a chiral tetrahydropyrimidinone auxiliary from L-asparagine and pivalaldehyde. This auxiliary serves as a chiral scaffold to direct the stereoselective addition to the aldehyde.

Step 2: Electrochemical Oxidative Decarboxylation

The chiral auxiliary undergoes an electrochemical oxidative decarboxylation to form a key intermediate, (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone. This step is crucial for creating the reactive site for the subsequent addition reaction. The electrochemical nature of this step offers a cleaner alternative to heavy metal oxidants.[3]

Step 3: Diastereoselective Addition of the Aryl Moiety

The key stereochemistry-defining step involves the reaction of the activated chiral auxiliary with 2-chlorobenzaldehyde. This reaction proceeds in a highly diastereoselective manner, leading to the formation of a single diastereomer of the coupled product.

Step 4: Hydrolysis and Removal of the Chiral Auxiliary

The final step involves the acidic hydrolysis of the intermediate. This cleaves the chiral auxiliary, which can often be recovered and recycled, to yield the desired this compound. The product is then isolated and purified.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 2-chlorophenyl group, a multiplet for the chiral methine proton (CH-NH₂), and diastereotopic protons for the adjacent methylene group (CH₂-COOH).

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), the chiral methine carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as N-H stretching and bending vibrations from the amine group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product, confirming the success of the enantioselective synthesis.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[5] Its utility stems from its ability to be incorporated into peptidomimetics and small molecules that can interact with specific biological receptors.

Precursor for Neurological Disorder Therapeutics

The structural similarity of this β-amino acid to endogenous neurotransmitters makes it an attractive starting material for the synthesis of compounds that modulate neurotransmitter pathways.[1][6] This is particularly relevant in the development of drugs for conditions such as epilepsy, anxiety, and neuropathic pain, where the modulation of GABAergic or other neurotransmitter systems is a key therapeutic strategy.

Role in Peptide Synthesis

The Fmoc-protected version of this amino acid, Fmoc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid, is used in solid-phase peptide synthesis.[7] The incorporation of this non-natural β-amino acid can induce specific secondary structures in peptides and can enhance their resistance to proteolytic degradation, thereby improving their pharmacokinetic profiles.

G Start This compound Peptidomimetics Peptidomimetics Start->Peptidomimetics Small_Molecules Small Molecule Drugs Start->Small_Molecules Enhanced_Stability Enhanced Proteolytic Stability Peptidomimetics->Enhanced_Stability Novel_Conformations Novel 3D Conformations Peptidomimetics->Novel_Conformations Neuro_Disorders Neurological Disorders (e.g., epilepsy, anxiety) Small_Molecules->Neuro_Disorders Novel_Conformations->Neuro_Disorders

Caption: Role in drug development workflow.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For the racemic mixture, GHS hazard statements indicate it may be harmful if swallowed and can cause skin and eye irritation.[4]

Conclusion

This compound is a chiral building block with significant potential in the field of medicinal chemistry. Its unique structural features and the availability of reliable enantioselective synthetic routes make it a valuable tool for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support the research and development efforts of scientists in the pharmaceutical industry and academia.

References

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • MySkinRecipes. 3-Amino-3-(2-chlorophenyl)propanoic acid. [Link]

  • Wiley-VCH. (2005). Supporting Information. [Link]

  • PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. [Link]

  • PubChem. This compound. [Link]

  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • ResearchGate. (2025). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

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commercial availability of (r)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a non-proteinogenic β-amino acid, a chiral building block of significant interest in the fields of pharmaceutical and agrochemical research. Its unique structure, featuring a chlorine atom on the phenyl ring at the ortho position, imparts specific steric and electronic properties that make it a valuable synthon for creating complex bioactive molecules.[1] This guide provides a comprehensive overview of its commercial availability, key applications, and synthetic considerations for researchers, scientists, and professionals in drug development.

The primary utility of this compound lies in its role as an intermediate for pharmaceuticals, particularly those targeting neurological disorders through the modulation of neurotransmitter systems.[1][2] Furthermore, its structural motifs have been explored in the development of novel agrochemicals, including potential fungicides and plant growth regulators.[1][3]

Chemical Properties and Identifiers

A clear understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis. The key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name (3R)-3-amino-3-(2-chlorophenyl)propanoic acid[4]
CAS Number 740794-79-0[1][4][5]
Molecular Formula C₉H₁₀ClNO₂[1][4][6]
Molecular Weight 199.63 g/mol [1][4][6]
Appearance White powder / solid[1][6]
Melting Point 223 °C (decomposes)[1]
Synonyms (R)-3-(2-chlorophenyl)-beta-alanine, H-D-beta-Phe(2-Cl)-OH[4]

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, suitable for sensitive synthetic applications. The table below outlines several vendors offering this compound.

SupplierProduct Name/SynonymPurityAvailable Quantities
Chem-Impex (R)-3-Amino-3-(2-chlorophenyl)propionic acid≥ 98% (HPLC)Gram to multi-gram scale
AbacipharmTech This compoundNot specified1g and larger
Echemi (via traders) 3-Amino-3-(2-chlorophenyl)propanoic acid, 97%97%Bulk inquiries
ChemicalBook (various) 2-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACIDVaries by supplierGram to Kilogram

Pricing is subject to change and depends on the quantity and supplier. It is recommended to request a direct quote for the most accurate information.

Key Applications in Research & Development

The value of this compound is defined by its application as a versatile intermediate in multiple scientific domains.

Pharmaceutical Drug Discovery

This compound is a crucial building block for synthesizing novel therapeutic agents.[1] Its structure is incorporated into molecules designed to interact with specific biological targets. A primary area of focus is in neuroscience, where it is used to develop compounds that modulate neurotransmitter systems, offering potential treatments for a range of neurological disorders.[1][2]

Peptide Synthesis

In its Fmoc-protected form, Fmoc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid is widely used in solid-phase peptide synthesis.[7] The Fmoc group allows for controlled, sequential addition to a peptide chain under mild conditions. The presence of the 2-chlorophenyl moiety can enhance the biological activity and conformational stability of the resulting peptides, making them valuable tools for studying receptor interactions and for creating peptide-based therapeutics.[7]

Agrochemicals

The structural framework of β-amino acids is also relevant in the agrochemical industry. This compound has been investigated as a precursor for fungicides.[3] The dipeptide compounds derived from this and similar aromatic β-amino acids have shown significant fungicidal activity, particularly when the R-configuration is present at the chiral center of the amino acid.[3]

Synthetic Workflow Overview

While commercially available, understanding the synthesis of β-amino acids provides context for its quality and potential impurities. A common and established method for producing racemic β-amino acids is through a variation of the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and a source of ammonia. The resulting racemic mixture must then be resolved to isolate the desired (R)-enantiomer.

G A 2-Chlorobenzaldehyde D Condensation Reaction (e.g., in Ethanol, reflux) A->D B Malonic Acid B->D C Ammonium Acetate (Ammonia Source) C->D E Precipitation & Isolation D->E F Racemic (R/S)-3-Amino-3- (2-chlorophenyl)propanoic acid E->F G Chiral Resolution (e.g., Enzymatic or with a resolving agent) F->G H Purified (R)-Enantiomer G->H

Caption: General synthetic workflow for β-amino acids.

Exemplary Protocol: Synthesis of Racemic β-Amino Acid Precursor

The following protocol is a representative example for the synthesis of a racemic β-amino acid, adapted from established procedures for similar compounds.[8] This methodology illustrates the core chemical transformation.

Objective: To synthesize racemic 3-amino-3-phenylpropanoic acid as a model for the general class of compounds.

Materials:

  • Benzaldehyde (1 equivalent)

  • Malonic Acid (~1 equivalent)

  • Ammonium Acetate (~1.3 equivalents)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: A suspension of benzaldehyde, malonic acid, and ammonium acetate is prepared in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Causality: Ethanol serves as a suitable solvent for the reactants. Ammonium acetate acts as both a catalyst and the nitrogen source for the amino group.

  • Reflux: The mixture is heated to reflux and maintained for approximately 6-8 hours.

    • Causality: The elevated temperature drives the condensation reaction forward, leading to the formation of the β-amino acid.

  • Precipitation and Filtration: Upon completion, the reaction mixture is cooled. The product typically precipitates as a white solid.

    • Causality: The product is less soluble in cold ethanol than the starting materials or byproducts, allowing for its isolation.

  • Washing: The filtered precipitate is washed with cold ethanol to remove any residual impurities.

    • Causality: This step ensures a higher purity of the crude product before any subsequent purification or resolution steps.

  • Drying: The isolated solid is dried under reduced pressure to yield the crude racemic amino acid.

    • Self-Validation: The product can be characterized by NMR and melting point analysis to confirm its identity and purity against reference data. The subsequent step would be a chiral resolution to isolate the (R)-enantiomer.

Conclusion

This compound is a readily available and highly valuable chiral building block for research and development professionals. Its established role in the synthesis of pharmaceuticals for neurological disorders and its potential in agrochemical applications underscore its importance. A variety of commercial suppliers provide this compound in research-grade purities, ensuring its accessibility for synthetic chemistry workflows. A foundational understanding of its synthesis provides valuable context for its use as a high-quality chemical intermediate.

References

  • This compound - AbacipharmTech. [Link]

  • This compound | C9H10ClNO2 - PubChem. [Link]

  • Supporting Information for "Asymmetric Hydrogenation of β-Acylamidoacrylates" - Wiley-VCH. [Link]

  • 3-amino-3-(3-chlorophenyl)propanoic acid - PharmaCompass. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed. [Link]

  • United States Patent 6,617,303 - Google P

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Introduction: The Architectural Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Prepared by: A Senior Application Scientist

This compound is a non-proteinogenic β-amino acid derivative. Its significance in modern drug discovery and development cannot be overstated. It serves as a crucial chiral building block for the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1][2] The molecule's therapeutic potential is intrinsically linked to its three-dimensional architecture. The presence of a stereocenter at the C3 carbon, the specific (R)-configuration, and the electronic influence of the ortho-substituted chlorine on the phenyl ring dictate its interaction with biological targets like enzymes and receptors.[1][3]

A superficial understanding of its 2D structure is insufficient for the medicinal chemist or drug development professional. A comprehensive structural analysis is paramount to understanding its reactivity, conformational preferences, and ultimately, its biological activity. This guide provides an in-depth, multi-technique approach to the complete structural elucidation of this molecule, explaining not just the "how" but the fundamental "why" behind each analytical choice.

Core Molecular Properties

Before delving into complex analytical techniques, a baseline understanding of the molecule's fundamental properties is essential. These identifiers are critical for literature searches, regulatory documentation, and experimental design.

PropertyValueSource
IUPAC Name (3R)-3-amino-3-(2-chlorophenyl)propanoic acid[4]
Synonyms (R)-2-Chloro-β-phenylalanine, D-β-Phe(2-Cl)-OH[1]
CAS Number 740794-79-0[1][4]
Molecular Formula C₉H₁₀ClNO₂[1][4][5]
Molecular Weight 199.63 g/mol [4][5]
Appearance White powder[1]
Specific Optical Rotation [α]²⁵D = +25 ± 1° (c=1 in 0.5N NaOH)[1]

Integrated Analytical Workflow

A robust structural characterization is not a linear process but an integrated workflow where techniques complement and validate one another. The following diagram illustrates the logical flow of analysis, starting from fundamental verification and progressing to high-resolution spatial arrangement.

G cluster_0 Initial Confirmation cluster_1 Core Structure & Connectivity cluster_2 Stereochemistry & Purity cluster_3 High-Resolution 3D Structure MS Mass Spectrometry (Confirm MW & Formula) NMR NMR Spectroscopy (1H, 13C, COSY) (Map C-H Framework) MS->NMR Validated Formula IR IR Spectroscopy (Identify Functional Groups) IR->NMR Confirmed Groups Chiral_HPLC Chiral HPLC (Determine Enantiomeric Purity) NMR->Chiral_HPLC Verified Backbone XRC X-Ray Crystallography (Determine Absolute 3D Structure) NMR->XRC Structure for Phasing Comp_Model Computational Modeling (Analyze Conformations) NMR->Comp_Model For Correlation Polarimetry Polarimetry (Confirm Optical Activity) Polarimetry->Chiral_HPLC Confirmed Chirality Chiral_HPLC->XRC Confirmed Enantiopure Sample XRC->Comp_Model Experimental Geometry

Caption: Integrated workflow for the structural analysis of this compound.

Part 1: Spectroscopic Elucidation of the Molecular Framework

Spectroscopy provides the foundational map of the molecule, confirming its constituent parts and their connectivity.

Mass Spectrometry (MS): The Molecular Weighing Scale

Causality: The first step in analyzing any novel or synthesized compound is to confirm its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. It provides an exact mass, typically to four decimal places, which allows for the unambiguous determination of the elemental composition, validating the success of a synthesis and ruling out impurities with different formulas.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation).

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The expected exact mass for [C₉H₁₀ClNO₂ + H]⁺ is 200.0473.

  • Validation: The system is considered validated if a concurrently run calibration standard is within 2 ppm of its theoretical mass. The experimental result for the analyte should be within 5 ppm of the calculated exact mass. Fragmentation data (MS/MS) can also be acquired to further confirm the structure by observing characteristic losses, such as the loss of H₂O or COOH.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. The principle rests on the fact that chemical bonds vibrate at specific, quantized frequencies. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to the bonds present. This is an excellent method to quickly verify that the core components of the amino acid (amine, carboxylic acid, aromatic ring) are present.

Experimental Protocol (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the dry powder sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic Absorptions:

  • ~3400-3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with N-H stretches.

  • ~3000-2800 cm⁻¹: N-H stretch of the amine group (may appear as sharp peaks on the O-H broad band).

  • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1475 cm⁻¹: C=C stretches of the aromatic phenyl ring.

  • ~750 cm⁻¹ (strong): C-Cl stretch, characteristic of the chlorinated phenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Causality: NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR maps the proton framework, while ¹³C NMR identifies all unique carbon environments. 2D NMR techniques like COSY can then be used to establish which protons are coupled (i.e., adjacent) to each other, allowing for a complete assembly of the molecular puzzle.

Experimental Protocol (¹H, ¹³C, and COSY)

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps in solubilizing the zwitterionic amino acid, and it allows for the observation of exchangeable protons (from -COOH and -NH₂) which would be lost in D₂O.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed.

  • COSY Acquisition: Run a standard gradient-selected COSY (Correlation Spectroscopy) experiment to establish ³J-coupling (through-bond) correlations between adjacent protons.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H).

Part 2: Defining Chirality and Three-Dimensional Space

Confirming the molecular framework is only half the battle. The molecule's stereochemistry is what truly defines its biological identity.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Causality: While polarimetry confirms that a sample is optically active, it does not guarantee that it is 100% one enantiomer. Chiral HPLC is the gold standard for determining enantiomeric excess (%ee). The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. This is a mission-critical quality control step in any synthesis of a single-enantiomer drug substance.

Experimental Protocol (Example Method)

  • Column Selection: A macrocyclic glycopeptide-based CSP (e.g., Chirobiotic™ T) is an excellent starting point, as these have proven effective for separating various amino acid derivatives.[6]

  • Mobile Phase Preparation: A typical mobile phase could be a mixture of Methanol, Acetonitrile, and an aqueous buffer (e.g., 0.1% Triethylammonium Acetate), adjusted to a specific pH (e.g., 4.1). The exact ratio must be optimized.

  • Sample Preparation: Prepare a stock solution of the racemic compound (to confirm peak identity and resolution) and the (R)-enantiomer sample at ~1 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm (for the peptide-like backbone) or a higher wavelength where the phenyl ring absorbs.

    • Column Temperature: 25 °C.

  • System Suitability: Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks must be >1.5 for the method to be considered valid.

  • Sample Analysis: Inject the (R)-enantiomer sample. The enantiomeric excess is calculated from the peak areas of the (R) and any detected (S) enantiomer: %ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100.

Caption: Diastereomeric interaction principle in Chiral HPLC.

X-Ray Crystallography (XRC): The Definitive 3D Structure

Causality: X-ray crystallography is the only technique that provides an unambiguous, high-resolution 3D map of a molecule in the solid state. It allows for the direct visualization of the absolute configuration (confirming the 'R' assignment), bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) that dictate how the molecules pack into a crystal lattice. This information is invaluable for understanding physical properties like melting point and solubility and provides a static snapshot that can be used to validate computational models.

Experimental Protocol (Generalized)

  • Crystallization: This is the most critical and often challenging step.

    • Goal: Grow single, diffraction-quality crystals (typically > 0.1 mm in all dimensions).

    • Method: Screen various solvents and solvent/anti-solvent pairs (e.g., water/isopropanol, methanol/ether). Slow evaporation, vapor diffusion, or cooling crystallization techniques should be employed.

    • Rationale: The slow formation of a supersaturated solution allows molecules to organize into a highly ordered, repeating crystal lattice rather than crashing out as an amorphous powder.

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated in a beam of monochromatic X-rays, and the diffraction pattern (the positions and intensities of thousands of reflected spots) is recorded on a detector.

  • Structure Solution and Refinement:

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into this map.

    • The model is refined against the experimental data to achieve the best possible fit, resulting in the final structure with precise atomic coordinates. The absolute configuration is determined using anomalous dispersion effects (the Flack parameter).

Conclusion: A Synthesis of Evidence

The structural analysis of this compound is a multi-faceted endeavor that requires the intelligent application of orthogonal techniques. Mass spectrometry and IR spectroscopy provide initial, rapid confirmation of identity. NMR spectroscopy then delivers the detailed 2D blueprint of atomic connectivity. Finally, chiroptical methods like HPLC quantify its enantiomeric purity, while X-ray crystallography, if successful, offers the ultimate, unambiguous confirmation of its three-dimensional architecture and absolute stereochemistry. Each technique provides a piece of the puzzle, and only by synthesizing the evidence from all of them can researchers and drug developers proceed with confidence in using this vital chiral building block.

References

  • PubChem, National Center for Biotechnology Information. This compound | C9H10ClNO2 | CID 737973. [Link][4]

  • PubChem, National Center for Biotechnology Information. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929. [Link][5]

  • Hasegawa, J., Ogura, M., Tsuda, S., Maemoto, S., Kutsuki, H., & Ohashi, T. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid. Bioscience, Biotechnology, and Biochemistry, 70(3), 590-597. [Link][7]

  • PubChem, National Center for Biotechnology Information. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703. [Link]

  • Al-Majed, A. A. (2016). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid on macrocyclic glycopeptide-based CSPs. ResearchGate. [Link][6]

  • Stanchev, S., & Tsvetkova, D. (1988). A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. The Journal of Organic Chemistry, 53(22), 5345-5349. [Link][8]

  • MySkinRecipes. 3-Amino-3-(2-chlorophenyl)propanoic acid. [Link][2]

  • PharmaCompass. 3-amino-3-(3-chlorophenyl)propanoic acid. [Link]

  • Bolte, M., & Wagner, C. (2021). A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen. Symmetry, 13(1), 55. [Link]

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Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth guide to the asymmetric synthesis of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, a valuable chiral building block in medicinal chemistry. We will explore the strategic considerations behind method selection and provide a detailed, field-proven protocol for its enantioselective synthesis via a catalytic asymmetric Mannich reaction.

Introduction: The Significance of a Chiral β-Amino Acid

This compound is a non-proteinogenic β-amino acid distinguished by a stereocenter at the β-position.[1] Its structure is of significant interest to the pharmaceutical industry as a key intermediate for synthesizing complex bioactive molecules and drug candidates, particularly those targeting the central nervous system.[2] The presence of the 2-chlorophenyl group can enhance biological interactions and modulate the pharmacokinetic properties of parent compounds.[2]

The primary challenge in its synthesis lies in the precise control of stereochemistry at the C3 position. Achieving high enantiopurity is critical, as different enantiomers of a drug can have vastly different pharmacological activities or toxicities. This guide focuses on robust and scalable methods to produce the desired (R)-enantiomer with excellent enantiomeric excess (ee).

Strategic Overview of Asymmetric Synthesis

Several core strategies have been developed for the enantioselective synthesis of β-amino acids.[3][4][5] The choice of method often depends on factors like substrate scope, catalyst availability, scalability, and atom economy. The most prevalent and powerful approaches are summarized below.

G cluster_A cluster_B A Catalytic Asymmetric Reactions A1 Asymmetric Mannich Reaction A->A1 C-N bond formation A2 Asymmetric Conjugate Addition A->A2 C-N bond formation A3 Asymmetric Hydrogenation A->A3 Reduction of C=C B Chiral Auxiliary-Based Methods B1 Evans Oxazolidinones B->B1 Diastereoselective Alkylation/ Amination B2 Pseudoephedrine Amides B->B2 Diastereoselective Alkylation/ Amination C Biocatalytic & Enzymatic Methods D Kinetic Resolution of Racemates

Figure 1: Major strategies for the asymmetric synthesis of chiral β-amino acids.

Among these, the catalytic asymmetric Mannich reaction stands out for its efficiency and atom economy, providing direct access to the β-amino carbonyl framework.[6] This approach will be the focus of our detailed protocol.

Featured Protocol: Chiral Brønsted Acid-Catalyzed Asymmetric Mannich Reaction

This protocol details a highly enantioselective Mannich-type reaction between an N-Boc protected imine derived from 2-chlorobenzaldehyde and a silyl ketene acetal, catalyzed by a chiral phosphoric acid (CPA).

Principle and Mechanistic Rationale

The core of this protocol is the creation of a chiral environment around the electrophilic imine. The chiral phosphoric acid catalyst acts as a Brønsted acid, protonating the imine to form a highly reactive N-acyliminium ion. This ion then forms a chiral ion pair with the conjugate base of the catalyst. The bulky, well-defined chiral pocket of the catalyst's anion sterically shields one face of the iminium ion, forcing the incoming nucleophile (the silyl ketene acetal) to attack from the opposite, less-hindered face. This directed attack ensures high enantioselectivity in the formation of the new C-C bond.

Causality Behind Experimental Choices:

  • Substrate (Imine): The N-Boc (tert-butoxycarbonyl) protecting group is chosen for several reasons: it activates the imine towards nucleophilic attack upon protonation, it is stable under the reaction conditions, and it can be readily removed under acidic conditions without racemization of the product.

  • Catalyst: Axially chiral phosphoric acids (e.g., TRIP or related BINOL-derivatives) are exceptional catalysts for this transformation.[7] Their high acidity is sufficient to activate the imine, and their rigid, chiral backbone provides excellent stereochemical control.

  • Nucleophile: A silyl ketene acetal derived from methyl acetate is used as the nucleophilic partner. It is highly reactive, readily available, and its use avoids the harsh basic conditions typically required for generating enolates, thus preventing side reactions.

  • Solvent and Temperature: The reaction is typically run in a non-polar, aprotic solvent like toluene or dichloromethane to maximize the effectiveness of the hydrogen-bonding catalysis. Low temperatures (-40 to -78 °C) are crucial for enhancing enantioselectivity by minimizing the thermal energy of the system, which leads to a greater energy difference between the diastereomeric transition states.

G Start Starting Materials: 1. 2-Chlorobenzaldehyde 2. tert-Butyl Carbamate Step1 Step 1: Imine Formation (TiCl4, CH2Cl2) Start->Step1 Imine N-Boc-imine Step1->Imine Step2 Step 2: Asymmetric Mannich Reaction (Chiral Phosphoric Acid Catalyst, Silyl Ketene Acetal, Toluene, -78°C) Imine->Step2 Protected Protected β-Amino Ester Step2->Protected Step3 Step 3: Deprotection (TFA or HCl in Dioxane) Protected->Step3 Final (R)-3-Amino-3-(2-chlorophenyl) propanoic acid Step3->Final G Aux Chiral Auxiliary (Aux*) Enolate Planar Enolate Aux->Enolate Forms Chiral Enolate TS Diastereoselective Transition State Enolate->TS Face Blocked by Aux* Reagent Electrophile (E+) Reagent->TS Attacks from Less Hindered Face Product Single Diastereomer Product TS->Product Cleavage Auxiliary Cleavage Product->Cleavage Final Enantiopure Product Cleavage->Final

Sources

Application Note: Enantioselective Synthesis of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral β-amino acid that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its specific stereochemistry is often essential for the biological activity of the final pharmaceutical compounds, particularly those targeting neurological disorders.[1][3] This application note provides a comprehensive guide to the enantioselective synthesis of this valuable compound, focusing on robust and scalable methodologies. We will delve into the mechanistic underpinnings of key asymmetric transformations, provide detailed experimental protocols, and offer practical insights for researchers in the field.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly minor structural change imparts unique conformational properties, making them valuable components in the design of peptidomimetics, foldamers, and bioactive small molecules.[4] When incorporated into peptides, β-amino acids can induce stable secondary structures, such as helices and sheets, and often confer enhanced resistance to enzymatic degradation.[4]

The target molecule, this compound, possesses a chiral center at the C3 position. The biological activity of molecules containing this scaffold is often highly dependent on the absolute configuration of this stereocenter. Therefore, methods that provide high enantiomeric purity are of paramount importance. This guide will focus on two of the most powerful and widely adopted strategies for achieving this: the Asymmetric Mannich Reaction and Asymmetric Hydrogenation.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral β-amino acids can be broadly categorized into several key strategies, including transition metal catalysis, organocatalysis, and biocatalysis.[5] For the specific synthesis of this compound, the Asymmetric Mannich Reaction and Asymmetric Hydrogenation stand out for their efficiency, high stereocontrol, and broad applicability.

The Asymmetric Mannich Reaction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. In its asymmetric variant, a chiral catalyst is employed to control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the product.[6][7]

The general workflow for synthesizing this compound via an asymmetric Mannich reaction is depicted below:

Asymmetric Mannich Reaction Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_workup Product Isolation & Deprotection 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Imine_Formation In situ Imine Formation 2-Chlorobenzaldehyde->Imine_Formation Amine_Source Amine Source (e.g., p-methoxyaniline) Amine_Source->Imine_Formation Pronucleophile Pronucleophile (e.g., Malonic acid half-ester) Mannich_Reaction Asymmetric Mannich Reaction Pronucleophile->Mannich_Reaction Imine_Formation->Mannich_Reaction Adduct Chiral Mannich Adduct Mannich_Reaction->Adduct Chiral_Catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid) Chiral_Catalyst->Mannich_Reaction controls stereochemistry Deprotection Deprotection Steps (Hydrolysis & Hydrogenolysis) Adduct->Deprotection Final_Product (R)-3-Amino-3-(2-chlorophenyl) propanoic acid Deprotection->Final_Product

Figure 1: General workflow for the synthesis of the target molecule via an asymmetric Mannich reaction.

A variety of chiral catalysts can be employed in this reaction, including chiral phosphoric acids, bifunctional amine-thioureas, and metal-based catalysts.[8][9][10] The choice of catalyst is critical for achieving high diastereo- and enantioselectivity.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[11][12][13] In the context of β-amino acid synthesis, this typically involves the hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands.

The general workflow for this approach is as follows:

Asymmetric Hydrogenation Workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Core Reaction cluster_workup Final Steps Starting_Materials 2-Chlorobenzaldehyde & β-Ketoester Condensation Knoevenagel Condensation Starting_Materials->Condensation Enamine_Ester Prochiral β-Enamino Ester Condensation->Enamine_Ester Hydrogenation Asymmetric Hydrogenation Enamine_Ester->Hydrogenation Chiral_Ester Chiral β-Amino Ester Hydrogenation->Chiral_Ester Chiral_Catalyst Chiral Catalyst (e.g., Rh-Josiphos) Chiral_Catalyst->Hydrogenation directs stereochemistry Hydrolysis Ester Hydrolysis Chiral_Ester->Hydrolysis Final_Product (R)-3-Amino-3-(2-chlorophenyl) propanoic acid Hydrolysis->Final_Product

Figure 2: General workflow for the synthesis of the target molecule via asymmetric hydrogenation.

This method is particularly attractive for large-scale synthesis due to its high efficiency and the typically low catalyst loadings required.

Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis of this compound. Researchers should perform their own optimization based on available equipment and reagents.

Protocol 1: Asymmetric Mannich Reaction Approach

This protocol is adapted from established methodologies for the asymmetric Mannich reaction to produce β-amino acid derivatives.

Step 1: Synthesis of the N-PMP-protected Imine

  • To a solution of 2-chlorobenzaldehyde (1.0 eq) in toluene (0.5 M), add p-methoxyaniline (PMP-NH2) (1.0 eq).

  • Add anhydrous magnesium sulfate (2.0 eq) as a drying agent.

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Filter off the magnesium sulfate and wash with toluene. The resulting filtrate containing the crude imine is used directly in the next step.

Step 2: Chiral Phosphoric Acid-Catalyzed Mannich Reaction

  • To the toluene solution of the crude imine from Step 1, add diethyl malonate (1.5 eq).

  • Add a chiral phosphoric acid catalyst, such as (R)-TRIP (1-2 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diethyl 2-((2-chlorophenyl)(4-methoxyphenylamino)methyl)malonate adduct.

Step 3: Deprotection to the Final Product

  • Dissolve the purified adduct from Step 2 in a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v).

  • Heat the mixture at reflux for 6-8 hours to effect both decarboxylation and hydrolysis of the PMP group.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any organic impurities.

  • Adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

  • Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield this compound.

Parameter Typical Value
Catalyst Loading 1-2 mol%
Typical Yield 70-85% (over 3 steps)
Enantiomeric Excess (ee) >95%

Table 1: Typical parameters for the Asymmetric Mannich Reaction approach.

Protocol 2: Asymmetric Hydrogenation Approach

This protocol is based on the highly efficient rhodium-catalyzed asymmetric hydrogenation of β-enamino esters.

Step 1: Synthesis of the β-Enamino Ester Precursor

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-chlorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (1.2 eq) in toluene (0.5 M).

  • Heat the mixture to reflux and remove water azeotropically.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the corresponding β-enamino ester.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure autoclave, dissolve the β-enamino ester from Step 1 in a degassed solvent such as methanol or THF (0.1 M).

  • To this solution, add a pre-formed or in situ generated chiral rhodium catalyst, for example, [Rh(COD)2]BF4 (0.5-1 mol%) and a chiral bisphosphine ligand such as (R,S)-Josiphos (0.55-1.1 mol%).

  • Pressurize the autoclave with hydrogen gas (5-20 bar).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. The crude product is the chiral β-amino ester.

Step 3: Ester Hydrolysis

  • Dissolve the crude β-amino ester from Step 2 in a mixture of methanol and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete hydrolysis of the ester.

  • Neutralize the reaction mixture with 1N HCl to pH ~7.

  • The product may precipitate out of solution. If not, concentrate the mixture to a smaller volume.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Parameter Typical Value
Catalyst Loading 0.5-1 mol%
Hydrogen Pressure 5-20 bar
Typical Yield 80-95% (over 2 steps)
Enantiomeric Excess (ee) >98%

Table 2: Typical parameters for the Asymmetric Hydrogenation approach.

Conclusion

The enantioselective synthesis of this compound is a critical process for the development of novel pharmaceuticals. Both the Asymmetric Mannich Reaction and Asymmetric Hydrogenation offer highly efficient and stereoselective routes to this valuable building block. The choice between these methods may depend on factors such as substrate scope, catalyst availability and cost, and scalability requirements. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to access this important chiral molecule with high enantiopurity.

References

  • Cardillo, G., Gentilucci, L., Gianotti, M., et al. (2001). Conjugate addition of hydroxylamino derivatives to alkylidene malonates in the presence of chiral Lewis acids. Tetrahedron Asymmetry, 12(17), 2395.
  • Uraguchi, D., & Terada, M. (2004). Chiral Brønsted Acid-Catalyzed Direct Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 126(17), 5356-5357.
  • List, B. (2010). Asymmetric organocatalysis. Chemical Society Reviews, 39(5), 1547-1548.
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(10), 3849-3861. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (20), 2533-2542. [Link]

  • Kano, T., Mii, A., & Maruoka, K. (2021). Chiral Metal Salts as Ligands for Catalytic Asymmetric Mannich Reactions with Simple Amides. Journal of the American Chemical Society, 143(15), 5949-5955. [Link]

  • Wang, J., Li, H., & Zu, L. (2020). A Bispidine-Based Chiral Amine Catalyst for Asymmetric Mannich Reaction of Ketones with Isatin Ketimines. Organic Letters, 22(21), 8472-8476. [Link]

  • Dai, J., Xiong, D., Yuan, T., Liu, J., Chen, T., & Shao, Z. (2017). Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity. Angewandte Chemie International Edition, 56(41), 12697-12701. [Link]

  • Tang, W., & Zhang, X. (2002). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Organic Letters, 4(24), 4159-4161. [Link]

  • Marumoto, S., & Maruoka, K. (2005). anti-Selective Direct Asymmetric Mannich Reactions Catalyzed by Axially Chiral Amino Sulfonamide as an Organocatalyst. Journal of the American Chemical Society, 127(31), 10816-10817. [Link]

  • Zhu, G., Casalnuovo, A. L., & Zhang, X. (1998). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. The Journal of Organic Chemistry, 63(23), 8100-8101. [Link]

  • Tang, W., & Zhang, X. (2003). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society, 125(32), 9570-9571. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 5, 2026, from [Link]

  • Wiley-VCH. (2005).
  • PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. Retrieved January 5, 2026, from [Link]

Sources

Protocol for the Chemoenzymatic Preparation of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of enantiomerically enriched (R)-3-amino-3-(2-chlorophenyl)propanoic acid, a valuable chiral building block in pharmaceutical and neuroscience research.[1] The described methodology employs a robust chemoenzymatic approach, commencing with the synthesis of a racemic β-aminonitrile precursor, followed by a highly selective enzymatic kinetic resolution. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental procedures, causal explanations for methodological choices, and protocols for the subsequent derivatization of the target molecule.

Introduction

β-amino acids are crucial components in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules.[2][3] Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. The specific enantiomer, this compound, has garnered significant interest due to its potential applications in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1] The presence of the 2-chlorophenyl moiety can significantly influence the compound's biological activity and pharmacokinetic properties.

The primary challenge in the synthesis of this and other chiral β-amino acids lies in achieving high enantiomeric purity. Direct asymmetric synthesis can be complex and require specialized catalysts. An alternative and often more practical approach is the resolution of a racemic mixture. This protocol details a highly effective kinetic resolution strategy that leverages the enantioselectivity of nitrilase enzymes from Rhodococcus species.

Overall Synthesis Workflow

The multi-step synthesis is designed to be both efficient and scalable. It begins with the formation of a racemic β-aminonitrile, which then undergoes enzymatic kinetic resolution. The unreacted (R)-enantiomer of the aminonitrile is subsequently hydrolyzed to yield the desired (R)-β-amino acid. Finally, standard peptide coupling methods can be employed to generate a variety of derivatives.

Synthesis_Workflow A 2-Chlorobenzaldehyde + Ammonia + Cyanide Source B Racemic 3-Amino-3-(2-chlorophenyl)propanenitrile A->B Strecker-type Reaction C Enzymatic Kinetic Resolution (Rhodococcus sp. Nitrilase) B->C D (R)-3-Amino-3-(2-chlorophenyl)propanenitrile C->D Unreacted Enantiomer E (S)-3-Amino-3-(2-chlorophenyl)propanoic acid C->E Hydrolyzed Enantiomer F Acidic or Basic Hydrolysis D->F G This compound F->G Target Molecule H Amide Coupling G->H I Derivatives H->I

Caption: Overall workflow for the preparation of this compound and its derivatives.

Part 1: Synthesis of Racemic 3-Amino-3-(2-chlorophenyl)propanenitrile

The initial step involves a one-pot, three-component Strecker-type reaction. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

Causality Behind Experimental Choices: The Strecker synthesis is a classic and efficient method for preparing α-aminonitriles, and its principles can be extended to the synthesis of β-aminonitriles.[4][5][6] The reaction proceeds through the in situ formation of an imine from 2-chlorobenzaldehyde and ammonia, which is then attacked by a cyanide nucleophile. The use of ammonium chloride provides a convenient source of ammonia and helps to maintain a slightly acidic pH to facilitate imine formation.

Experimental Protocol:
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents: To the flask, add 2-chlorobenzaldehyde (14.06 g, 0.1 mol) and ethanol (100 mL).

  • Ammonia and Cyanide Addition: In a separate beaker, dissolve ammonium chloride (5.88 g, 0.11 mol) and sodium cyanide (5.39 g, 0.11 mol) in 50 mL of deionized water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • Reaction: Cool the aldehyde solution to 0-5 °C in an ice bath. Slowly add the aqueous ammonium chloride/sodium cyanide solution via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up:

    • Pour the reaction mixture into 200 mL of cold water and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 3-amino-3-(2-chlorophenyl)propanenitrile.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ParameterValue
Expected Yield 75-85%
Appearance Pale yellow oil or solid
Key Spectroscopic Data Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(2-chlorophenyl)propanenitrile

This step is the core of the enantioselective synthesis, utilizing a nitrilase enzyme to selectively hydrolyze one enantiomer of the racemic aminonitrile.

Causality Behind Experimental Choices: Nitrilases from Rhodococcus species have demonstrated excellent enantioselectivity in the hydrolysis of various nitriles to their corresponding carboxylic acids.[7][8][9] This enzymatic kinetic resolution is a "green" and highly effective method for separating enantiomers under mild reaction conditions. The enzyme selectively recognizes and hydrolyzes the (S)-enantiomer of the aminonitrile to the corresponding (S)-amino acid, leaving the desired (R)-aminonitrile unreacted.

Experimental Protocol:
  • Enzyme Preparation: Prepare a whole-cell catalyst of Rhodococcus rhodochrous (e.g., ATCC BAA-870) or use a commercially available nitrilase preparation.

  • Reaction Buffer: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.5.

  • Reaction Setup: In a temperature-controlled shaker, combine the racemic 3-amino-3-(2-chlorophenyl)propanenitrile (10 g) and the prepared enzyme suspension in 200 mL of the phosphate buffer.

  • Incubation: Incubate the mixture at 30 °C with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining aminonitrile and the formation of the amino acid. The reaction should be stopped at approximately 50% conversion to achieve the highest possible e.e. for the unreacted (R)-aminonitrile.

  • Work-up:

    • Once the desired conversion is reached, centrifuge the reaction mixture to pellet the cells.

    • Decant the supernatant and extract with ethyl acetate (3 x 100 mL) to recover the unreacted (R)-3-amino-3-(2-chlorophenyl)propanenitrile.

    • The aqueous layer, containing the (S)-amino acid, can be acidified to pH 2 with 1 M HCl and extracted with ethyl acetate to isolate the (S)-enantiomer if desired.

    • Combine the organic extracts containing the (R)-aminonitrile, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterValue
Target Conversion ~50%
Expected e.e. of (R)-aminonitrile >98%
Expected Yield of (R)-aminonitrile ~40-45% (based on initial racemic mixture)

Part 3: Hydrolysis of (R)-3-Amino-3-(2-chlorophenyl)propanenitrile

The final step in the preparation of the target molecule is the hydrolysis of the enantiomerically pure aminonitrile to the carboxylic acid.

Causality Behind Experimental Choices: Acid-catalyzed hydrolysis is a standard and effective method for converting nitriles to carboxylic acids. The use of a strong acid like hydrochloric acid ensures complete conversion.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the enantiomerically enriched (R)-3-amino-3-(2-chlorophenyl)propanenitrile in 6 M hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution to pH 7 with a suitable base (e.g., 6 M NaOH). The amino acid will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain pure this compound.

ParameterValue
Expected Yield >90%
Appearance White to off-white solid
Chiral Purity Verify enantiomeric purity by chiral HPLC.

Part 4: Synthesis of this compound Derivatives

The enantiomerically pure β-amino acid can be derivatized, for example, by forming an amide bond with an amine, using standard peptide coupling reagents.

Causality Behind Experimental Choices: Carbodiimide-mediated coupling reactions are widely used for amide bond formation due to their efficiency and mild reaction conditions. Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole) are effective in activating the carboxylic acid for nucleophilic attack by an amine, while minimizing side reactions and racemization.

Experimental Protocol for Amide Coupling:

Amide_Coupling A this compound C EDC/HOBt in DMF A->C B Amine (R'-NH₂) B->C D Amide Derivative C->D

Caption: General workflow for the amide coupling of this compound.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add HOBt (1.2 equivalents) and the desired amine (1.1 equivalents) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Conclusion

The chemoenzymatic strategy outlined in this application note provides a reliable and scalable pathway to enantiomerically pure this compound and its derivatives. The combination of a straightforward racemic synthesis with a highly selective enzymatic resolution offers a practical solution for obtaining this valuable chiral building block for applications in drug discovery and development.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
  • Kobayashi, M., et al. (1990). Nitrilase of Rhodococcus rhodochrous J1. Purification and characterization. European Journal of Biochemistry, 182(2), 349-356.
  • Zhu, D., et al. (2022). Constitutive expression of nitrilase from Rhodococcus zopfii for efficient biosynthesis of 2-chloronicotinic acid. Applied Microbiology and Biotechnology, 106(3), 1039-1050.
  • Master Organic Chemistry. Strecker Synthesis.
  • Wikipedia. Strecker amino acid synthesis.
  • Organic Chemistry Portal. Strecker Synthesis.
  • Prasad, S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Journal of Biological Engineering, 6(1), 1.
  • Chem-Impex. (R)-3-Amino-3-(2-chlorophenyl)propionic acid.
  • PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
  • Chem-Impex. (R)-3-Amino-3-(2-chlorophenyl)propionic acid.
  • PubChem. This compound.

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Application Notes & Protocols: Strategic Incorporation of (r)-3-Amino-3-(2-chlorophenyl)propanoic Acid in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Substituted β-Amino Acids in Peptide-Based Therapeutics

The field of medicinal chemistry is in a perpetual search for molecular scaffolds that can mimic the biological activity of native peptides while overcoming their inherent liabilities, primarily their susceptibility to proteolytic degradation.[1] β-amino acids have emerged as a cornerstone in this endeavor. Their unique backbone, extended by an additional methylene group compared to their α-amino acid counterparts, imparts a profound influence on the resulting peptide's conformation, dynamics, and stability.[1] Peptides incorporating β-amino acids, often termed β-peptides or α,β-peptides, can adopt stable, predictable secondary structures (foldamers) and exhibit remarkable resistance to enzymatic cleavage, making them highly attractive candidates for drug development.[1][2]

This guide focuses on a specific, non-proteinogenic building block: (r)-3-Amino-3-(2-chlorophenyl)propanoic acid . The presence of the 2-chlorophenyl group at the β-position introduces significant steric bulk and specific electronic properties. This substitution is not merely an extension of the peptide backbone; it is a strategic design element used to enforce specific torsional angles, modulate receptor-binding interactions, and enhance the pharmacokinetic profile of the final peptide. This compound is a valuable building block for creating peptide mimetics aimed at challenging therapeutic targets, including protein-protein interactions and G-protein coupled receptors.[1][3]

These application notes provide a comprehensive technical framework for researchers, chemists, and drug development professionals on the effective incorporation of this unique β-amino acid into peptide sequences using both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies.

Physicochemical Profile of the Core Reagent

A thorough understanding of the building block's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.

PropertyDataSource
IUPAC Name (3R)-3-amino-3-(2-chlorophenyl)propanoic acid[4]
Molecular Formula C₉H₁₀ClNO₂[4]
Molecular Weight 199.63 g/mol [4]
CAS Number 740794-79-0[4]
Appearance White to off-white solid[5]
Polar Surface Area 63.3 Ų[4]
XLogP3 -1.3[4]

Note: For synthesis, the N-terminally protected derivatives, such as Fmoc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid or Boc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid, are typically used.[6][7][8]

Core Principles & Challenges in β-Amino Acid Incorporation

The integration of β-amino acids into a growing peptide chain presents distinct challenges compared to standard α-amino acid coupling.

  • Steric Hindrance: The bulky 2-chlorophenyl substituent, combined with the β-carbon, can create significant steric hindrance. This can slow down the kinetics of the coupling reaction, leading to incomplete acylation.[9][10]

  • Aggregation: Sequences containing multiple hydrophobic or β-branched residues are prone to forming secondary structures and aggregating on the solid support.[11][12] This can block reactive sites and severely limit the yield and purity of the final product.[9]

  • Coupling Reagent Choice: The selection of an appropriate coupling reagent is critical. While standard carbodiimides like DCC can be used, more potent uronium/guanidinium salt-based reagents (e.g., HBTU, HATU) are often required to overcome the steric hindrance and achieve high coupling efficiencies.[13]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Chemistry

SPPS using the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group is the predominant method for modern peptide synthesis.[14] The Fmoc-protected version, Fmoc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid , is the key reagent for this workflow.[6]

General SPPS Workflow

The SPPS process is a cyclical repetition of deprotection, washing, and coupling steps to assemble the peptide chain on a solid support.

SPPS_Workflow Resin Start: Resin (e.g., Rink Amide) Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, IPA, DCM) Deprotect->Wash1 Couple 4. Couple Amino Acid (Fmoc-AA, Activator, Base) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Continue Elongation Cycle->Deprotect Cleave Final Cleavage & Deprotection (TFA Cocktail) Cycle->Cleave Final Cycle Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale using a manual SPPS vessel.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid

  • Other required Fmoc-protected α-amino acids

  • Coupling Activator: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF[15]

  • Cleavage Cocktail (Reagent K modified): 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS), 1% Thioanisole. CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in the reaction vessel.

    • Add DMF (~10 mL/g of resin) and gently agitate for 30-60 minutes.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes.[16]

    • Drain the solution and wash the resin thoroughly with DMF (3x), IPA (2x), and DCM (3x).

  • Coupling of this compound:

    • Activation: In a separate vial, dissolve Fmoc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF (~5 mL). Add DIPEA (0.8 mmol, 8 eq). Allow to pre-activate for 1-2 minutes. The solution should be homogenous.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.[9]

    • Monitoring: Perform a Kaiser test (Ninhydrin test). A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), drain, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

  • Chain Elongation:

    • After successful coupling, drain the solution and wash the resin thoroughly with DMF.

    • Repeat the cycle of Fmoc Deprotection (Step 2) and Coupling (Step 3) for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin extensively with DMF, then DCM, and dry it under a stream of nitrogen or in vacuo.

    • Add the freshly prepared, ice-cold cleavage cocktail (~10 mL/g of resin) to the dried peptide-resin.

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (~40 mL).

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Protocol: Solution-Phase Synthesis (Fragment Condensation)

Solution-phase synthesis is useful for producing smaller peptide fragments or for large-scale synthesis where purification after each step is feasible.[17][18]

Solution-Phase Coupling Logic

The core of this method involves protecting reactive groups, activating one carboxyl group, coupling, and then selectively deprotecting for the next step.

Solution_Phase_Logic cluster_0 Reactant 1 cluster_1 Reactant 2 N_Protect Boc-(R)-β-Phe(2-Cl)-OH (N-Protected) Activate Activate Carboxyl Group (e.g., EDC/HOBt) N_Protect->Activate C_Protect H-Gly-OMe (C-Protected) Couple Peptide Bond Formation (Coupling) C_Protect->Couple Activate->Couple Purify Work-up & Purification (Extraction/Chromatography) Couple->Purify Product Dipeptide Product Boc-(R)-β-Phe(2-Cl)-Gly-OMe Purify->Product Deprotect Selective Deprotection (e.g., TFA for Boc removal) Product->Deprotect Elongate Ready for next coupling Deprotect->Elongate

Caption: Logical flow for a single coupling step in solution-phase synthesis.

Example Protocol: Synthesis of a Dipeptide

This protocol describes the coupling of Boc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid with Glycine methyl ester.

Materials:

  • Boc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or DIPEA

  • Solvents: DCM, Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO₃ solution, Saturated NaCl (brine)

Procedure:

  • Reactant Preparation:

    • Dissolve Boc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid (1.0 eq), H-Gly-OMe·HCl (1.05 eq), and HOBt (1.1 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Coupling Reaction:

    • Add EDC (1.1 eq) to the cooled solution portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Aqueous Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the pure protected dipeptide, Boc-(R)-β-Phe(2-Cl)-Gly-OMe.

  • Selective Deprotection:

    • To continue elongation at the N-terminus, the Boc group can be removed by treating the dipeptide with a solution of TFA in DCM (e.g., 25-50% v/v) for 1-2 hours.

    • The solvent is then removed under vacuum to yield the amine-TFA salt, ready for the next coupling.

Peptide Characterization and Quality Control

Following synthesis and cleavage, the crude peptide must be purified and its identity confirmed.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide product to >95% purity.

  • Identity Confirmation: High-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to verify that the molecular weight of the purified product matches the theoretical mass of the target peptide.[16]

Field Insights & Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or Incomplete Coupling - Steric hindrance from the β-amino acid.[10]- On-resin peptide aggregation.[12]- Use a more potent coupling reagent (e.g., HATU instead of HBTU).- Perform a "double coupling" step.[9]- Increase coupling time and/or temperature (e.g., microwave synthesis).- Incorporate structure-disrupting "pseudoproline" dipeptides in the sequence if possible.[9]
Low Yield After Cleavage - Incomplete cleavage from the resin.- Adsorption of the hydrophobic peptide onto glassware or filter.- Extend the cleavage time (e.g., from 2h to 4h).- Ensure the cleavage cocktail is fresh and contains appropriate scavengers.- After precipitation, rinse the reaction vessel with a small amount of TFA to recover adsorbed product.
Side Product Formation - Incomplete removal of side-chain protecting groups.- Reaction of scavengers with the peptide.- Aspartimide formation if Asp is present.- Use a cleavage cocktail optimized for the specific amino acids in your sequence (e.g., Reagent K for peptides with multiple Arg, Trp, Cys).- For Asp-containing peptides, add HOBt to the deprotection solution to suppress aspartimide formation.[9]

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced peptide analogs. While its incorporation requires careful consideration of steric hindrance and potential aggregation, the challenges are readily overcome with optimized protocols. The use of potent coupling reagents, appropriate reaction times, and rigorous monitoring allows for its efficient integration into peptide sequences. The resulting peptides, endowed with enhanced proteolytic stability and unique conformational properties, hold significant promise for the development of next-generation therapeutics.

References

  • Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Katoh, T., & Suga, H. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications. [Link]

  • Tietze, A. A., & Tietze, D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Main, E. R., et al. (2013). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. ACS Chemical Biology. [Link]

  • Katoh, T., & Suga, H. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. Journal of the American Chemical Society. [Link]

  • Fiveable. (n.d.). Fmoc Deprotection Definition. Fiveable Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Wikipedia. (2023). Peptide synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • GenScript. (n.d.). Fmoc Deprotection. GenScript. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. ACS GCI Reagent Guides. [Link]

  • Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

  • MySkinRecipes. (n.d.). Fmoc-(R)-3-Amino-3-(2-bromophenyl)-propionic acid. MySkinRecipes. [Link]

  • Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • Electronic Journal of Biotechnology. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. PharmaCompass. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Peptides. [Link]

  • Current Protocols in Protein Science. (2007). Introduction to Peptide Synthesis. National Institutes of Health. [Link]

  • ResearchGate. (2012). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Google Patents. (2008). WO2008080845A1 - Methods for the synthesis of cyclic peptides.

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Application Note: (r)-3-Amino-3-(2-chlorophenyl)propanoic acid as a Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral β-Amino Acids

Optically pure β-amino acids are critical components in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2] Their incorporation into molecular frameworks can significantly influence conformational stability, receptor binding affinity, and metabolic stability. Among these, (r)-3-Amino-3-(2-chlorophenyl)propanoic acid stands out as a particularly valuable chiral building block. Its unique structure, featuring a stereocenter at the β-position and a halogenated aromatic ring, offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The 2-chloro substitution can introduce favorable interactions with biological targets and alter metabolic pathways, making it a desirable motif in drug discovery.[3] This application note provides a comprehensive guide to the properties and applications of this versatile building block, including a detailed protocol for its use in peptide synthesis.

Physicochemical and Chiroptical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[4]
Molecular Weight 199.63 g/mol [4]
Appearance White powder[3]
Melting Point 223 °C (decomposes)[3]
CAS Number 740794-79-0[3][4]
Optical Rotation [α]²⁵_D_ = +25 ± 1° (c=1 in 0.5N NaOH)[3]
IUPAC Name (3R)-3-amino-3-(2-chlorophenyl)propanoic acid[4]

Core Applications in Research and Development

This compound is a versatile intermediate with applications spanning several areas of chemical and pharmaceutical research:

  • Pharmaceutical Development: This compound is a key starting material for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. Its structure can serve as a scaffold for molecules that modulate neurotransmitter systems.[3]

  • Peptide Synthesis: The Fmoc-protected derivative, Fmoc-(r)-3-amino-3-(2-chlorophenyl)propanoic acid, is widely used in both solid-phase and solution-phase peptide synthesis.[5] The incorporation of this non-canonical amino acid can impart unique conformational constraints and enhanced biological activity to peptides.[5]

  • Medicinal Chemistry: The 2-chlorophenyl group is a valuable pharmacophore that can enhance binding to biological targets.[3] Researchers utilize this building block to create libraries of compounds for screening against various diseases.[5]

  • Agrochemical Research: The biological activity of this class of compounds extends to agrochemical applications, where it has been explored for use as a plant growth regulator or pesticide.[3]

Experimental Protocol: Amide Bond Formation

The following protocol details a representative procedure for the coupling of this compound with a primary amine, a fundamental transformation in the synthesis of many pharmaceuticals. This protocol is based on well-established peptide coupling methodologies.

Diagram of the Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Dissolve this compound and HOBt in DMF B Add primary amine to the solution A->B Sequential addition C Cool the reaction mixture to 0°C B->C Temperature control D Add EDC·HCl to the cooled mixture C->D Initiate coupling E Stir at 0°C for 30 minutes D->E Reaction progression F Allow to warm to room temperature and stir overnight E->F Reaction progression G Quench with water and extract with ethyl acetate F->G Reaction termination H Wash organic layer with brine G->H Isolation and purification I Dry over Na₂SO₄ and concentrate H->I Isolation and purification J Purify by column chromatography I->J Isolation and purification

Caption: Workflow for amide bond formation.

Materials and Reagents
  • This compound

  • Primary amine (e.g., benzylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Addition of Amine: To the stirred solution, add the primary amine (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Coupling: Slowly add EDC·HCl (1.5 eq) to the cooled reaction mixture in portions.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality and Experimental Choices
  • Solvent: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the reactants and does not interfere with the coupling reaction.

  • Coupling Reagents: The combination of EDC·HCl and HOBt is a classic and highly effective method for amide bond formation. HOBt reacts with the carbodiimide to form an activated ester, which minimizes side reactions and racemization.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the coupling reagent and minimizes potential side reactions.

  • Work-up: The aqueous work-up is designed to remove unreacted starting materials, coupling reagents, and byproducts. The NaHCO₃ wash neutralizes any acidic species.

Logical Relationship: From Building Block to Active Pharmaceutical Ingredient (API)

The true value of a chiral building block is realized in its successful incorporation into a complex, biologically active molecule. The following diagram illustrates the logical progression from a chiral starting material to a final API, a common pathway in drug development.

Caption: Synthetic pathway from building block to API.

Conclusion

This compound is a high-value chiral building block with significant applications in pharmaceutical and chemical research. Its unique structural features provide a powerful handle for chemists to design and synthesize novel molecules with tailored biological activities. The protocols and workflows presented in this application note offer a practical guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

  • Davies, S. G., & Ichihara, O. (1998). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron Asymmetry, 9(10), 1569-1596. ([Link])

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. ([Link])

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1633-1645. ([Link])

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. National Institutes of Health. ([Link])

  • Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. ACS Publications. ([Link])

  • This compound. PubChem. ([Link])

Sources

Chiral HPLC Method for the Enantioselective Separation of 3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid. The significance of this separation is rooted in the fact that individual enantiomers of chiral compounds can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to resolve and quantify these stereoisomers is critical in drug development and quality control. This document provides two primary direct methods utilizing crown ether-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs), which are known for their efficacy in separating underivatized amino acids. An alternative indirect method involving chiral derivatization is also discussed. These protocols are designed for researchers, scientists, and drug development professionals requiring a reliable and validated approach to ensure the enantiomeric purity of 3-Amino-3-(2-chlorophenyl)propanoic acid.

Introduction: The Imperative of Chiral Separation

3-Amino-3-(2-chlorophenyl)propanoic acid is a β-amino acid derivative whose stereochemistry can profoundly influence its biological activity. In pharmaceutical applications, one enantiomer may possess the desired therapeutic effect while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drug candidates. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preeminent technique for this purpose, offering high resolution and accuracy.

The selection of an appropriate CSP is paramount for achieving successful enantioseparation. The decision is guided by the analyte's structure and the chiral recognition mechanisms of the stationary phase. For 3-Amino-3-(2-chlorophenyl)propanoic acid, which possesses a primary amino group, a carboxylic acid moiety, and a substituted aromatic ring, several interaction types are possible, including ionic, hydrogen bonding, and π-π interactions. This note details methods based on CSPs that leverage these interactions for effective chiral recognition.

Chiral Recognition Mechanisms and Method Selection

The direct separation of enantiomers on a CSP is the preferred approach as it avoids the additional step of derivatization, which can introduce potential errors.[1] Two classes of CSPs are particularly well-suited for the underivatized analysis of amino acids: crown ethers and macrocyclic glycopeptides.

  • Crown Ether-Based CSPs: These phases, such as those incorporating (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are highly effective for separating compounds with primary amino groups.[2][3] The chiral recognition mechanism relies on the formation of inclusion complexes between the protonated primary amine of the analyte and the cavity of the crown ether.[4]

  • Macrocyclic Glycopeptide-Based CSPs: Columns like Chirobiotic T (teicoplanin-based) offer broad selectivity for a wide range of molecules, including α- and β-amino acids.[5][6][7] The complex structure of the teicoplanin selector provides multiple interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions, facilitating chiral discrimination.[8][9][10]

An alternative, indirect approach involves derivatization with a chiral agent, such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard achiral reversed-phase column.[5] This method is particularly useful when high sensitivity is required or a suitable chiral column is unavailable.

Experimental Protocols

Recommended Direct Method: Crown Ether-Based CSP

This method is proposed as the primary approach due to the specific and strong interaction of crown ethers with the primary amine of the target analyte.

3.1.1. Materials and Instrumentation

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV detector
Chiral Column Crownpak CR(+) (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Perchloric acid solution (pH 1.5-2.0) / Acetonitrile
Analytes Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid, R- and S-enantiomer standards (if available)
Solvents HPLC grade acetonitrile and water, Perchloric acid

3.1.2. Chromatographic Conditions

ParameterCondition
Column Temperature 25°C
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Mobile Phase Isocratic: 80% Aqueous Perchloric acid (pH 2.0) / 20% Acetonitrile (v/v). Initial conditions, may require optimization.

3.1.3. Sample Preparation

  • Prepare a stock solution of racemic 3-Amino-3-(2-chlorophenyl)propanoic acid at 1 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.4. Method Rationale

The acidic mobile phase ensures the primary amine of the analyte is protonated (R-NH3+), facilitating its complexation within the crown ether cavity. The acetonitrile content is optimized to balance retention and resolution. The elution order on a Crownpak CR(+) column is typically the D-enantiomer followed by the L-enantiomer for most amino acids.[4]

Alternative Direct Method: Macrocyclic Glycopeptide-Based CSP

This method provides a robust alternative with a different chiral recognition mechanism, which can be advantageous if the crown ether-based method yields suboptimal results.

3.2.1. Materials and Instrumentation

ParameterSpecification
HPLC System As described in 3.1.1
Chiral Column Chirobiotic T (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol / Acetonitrile / Water with acidic and/or basic additives
Analytes & Solvents As described in 3.1.1, with the addition of HPLC grade methanol, trifluoroacetic acid (TFA), and diethylamine (DEA)

3.2.2. Chromatographic Conditions

ParameterCondition
Column Temperature 25°C
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Mobile Phase Isocratic: Methanol / Acetonitrile / Water (49:49:2, v/v/v) with 50 mM diethylamine and 100 mM formic acid. Initial conditions, may require optimization.

3.2.3. Sample Preparation

Follow the same procedure as outlined in section 3.1.3.

3.2.4. Method Rationale

The Chirobiotic T stationary phase offers a multimodal separation mechanism. The polar organic mobile phase with acidic and basic additives allows for the modulation of ionic interactions between the analyte and the stationary phase, which is crucial for achieving enantioselectivity for amphoteric molecules like β-amino acids.

Method Development and Optimization Workflow

The successful implementation of these methods may require some optimization. The following workflow provides a logical approach to refining the separation.

G cluster_0 Initial Screening cluster_1 Evaluation cluster_2 Optimization cluster_3 Alternative Method Start Select Primary CSP (e.g., Crownpak CR(+)) Screen Run with initial conditions Start->Screen Eval Evaluate Resolution (Rs) and Retention Screen->Eval Check Rs > 1.5? Eval->Check Opt_MP Adjust Mobile Phase (Organic %, pH) Check->Opt_MP No Switch_CSP Switch to Alternative CSP (e.g., Chirobiotic T) Check->Switch_CSP No, after optimization End Validated Method Check->End Yes Opt_Temp Adjust Temperature Opt_MP->Opt_Temp Opt_Flow Adjust Flow Rate Opt_Temp->Opt_Flow Opt_Flow->Eval Screen_Alt Run with initial conditions for Chirobiotic T Switch_CSP->Screen_Alt Screen_Alt->Eval

Sources

Application Notes and Protocols for (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated β-Amino Acid

(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a valuable building block for medicinal chemists. Its structure, featuring a chiral center and a halogenated aromatic ring, offers a unique combination of properties that are highly sought after in modern drug discovery. The β-amino acid backbone provides resistance to proteolytic degradation compared to its α-amino acid counterparts, leading to improved pharmacokinetic profiles of peptide-based therapeutics.[1] The presence of a 2-chlorophenyl group introduces specific steric and electronic features that can enhance binding affinity and selectivity for biological targets.[2] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications of this versatile molecule, providing both the conceptual framework and practical protocols for its use.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂PubChem CID: 737973[3]
Molecular Weight 199.63 g/mol PubChem CID: 737973[3]
IUPAC Name (3R)-3-amino-3-(2-chlorophenyl)propanoic acidPubChem CID: 737973[3]
Chirality (R)-enantiomer-
Appearance White to off-white powder-

Application I: Development of Novel GABA Receptor Modulators

Scientific Rationale and Significance

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, and its receptors, particularly GABA-A and GABA-B, are well-established targets for therapeutics treating anxiety, epilepsy, and other neurological disorders.[4] The development of selective GABA receptor modulators with improved pharmacokinetic properties remains an active area of research.

The structural similarity of this compound to GABA makes it an attractive scaffold for designing novel GABA receptor ligands. Research on the positional isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, has shown that it acts as a weak but specific antagonist at GABA-B receptors.[5][6] This provides a strong rationale for investigating the 2-chloro isomer as a potential modulator of GABAergic signaling. The chlorine atom at the ortho position of the phenyl ring can influence the molecule's conformation and electronic distribution, potentially leading to altered affinity and selectivity for different GABA receptor subtypes.

GABA_Receptor_Modulator_Concept cluster_0 Rationale cluster_1 Drug Development Workflow Start This compound Analogy Structural Analogue of GABA & Positional Isomer of known GABA-B antagonist Start->Analogy is a Hypothesis Potential Modulator of GABA Receptors (A or B) Analogy->Hypothesis leads to Synthesis Synthesize Derivatives Hypothesis->Synthesis drives Screening In vitro Receptor Binding & Functional Assays Synthesis->Screening for Optimization Structure-Activity Relationship (SAR) Studies Screening->Optimization informs Lead Lead Compound for Neurological Disorders Optimization->Lead identifies

Conceptual workflow for developing GABA receptor modulators.
Protocol: Synthesis of a Potential Dipeptide GABA Receptor Modulator

This protocol is adapted from methodologies used for synthesizing dipeptides with potential biological activity and is provided as a template for creating novel derivatives for screening at GABA receptors.

Objective: To synthesize a dipeptide by coupling N-protected L-valine to the amino group of this compound methyl ester.

Materials:

  • This compound

  • Thionyl chloride

  • Methanol (anhydrous)

  • N-Boc-L-valine

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Esterification of this compound:

    • Suspend this compound (1 eq.) in anhydrous methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure. The resulting crude methyl ester hydrochloride can be used directly in the next step.

  • Dipeptide Coupling (Mixed Anhydride Method):

    • Dissolve N-Boc-L-valine (1 eq.) in anhydrous DCM.

    • Cool the solution to -15 °C in a dry ice/acetone bath.

    • Add N-methylmorpholine (NMM) (1 eq.) and then isobutyl chloroformate (1 eq.) dropwise, maintaining the temperature at -15 °C.

    • Stir the reaction mixture for 15-20 minutes to form the mixed anhydride.

    • In a separate flask, dissolve the crude methyl ester hydrochloride from Step 1 in anhydrous DCM and add NMM (1.1 eq.) to neutralize the hydrochloride salt.

    • Add the solution of the free base methyl ester to the mixed anhydride solution at -15 °C.

    • Allow the reaction to stir at -15 °C for 1 hour and then warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of the purified dipeptide using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Building Block for Antifungal Dipeptides

Scientific Rationale and Significance

The rising threat of fungal infections, coupled with the limited arsenal of effective and safe antifungal agents, necessitates the development of novel therapeutics. Peptide-based antifungals are a promising area of research. A European patent describes a series of dipeptide compounds with significant fungicidal activity, particularly against Oomycetes, which are destructive plant pathogens.[7][8][9] These compounds consist of an N-acylated α-amino acid coupled to a β-amino-β-arylpropanoic acid. The patent highlights that the (R)-configuration of the β-amino acid is preferred for enhanced activity.[9]

While the patent primarily focuses on the 4-chlorophenyl isomer, the structural and electronic similarities suggest that this compound is an excellent candidate for incorporation into analogous dipeptides to explore and potentially optimize antifungal activity. The ortho-chloro substitution may influence the conformational preferences of the dipeptide, leading to altered interactions with the fungal target.

Antifungal_Dipeptide_Synthesis Start_AA N-isobutyryl-L-valine Activation Mixed Anhydride Formation (Isobutyl chloroformate, NMM) Start_AA->Activation Start_beta_AA This compound methyl ester Coupling Peptide Bond Formation Start_beta_AA->Coupling Activation->Coupling Product N-(isobutyryl-L-valyl)-(R)-3-amino-3- (2-chlorophenyl)propanoic acid methyl ester Coupling->Product Hydrolysis Saponification (e.g., LiOH) Product->Hydrolysis Final_Product Final Dipeptide Acid (for biological testing) Hydrolysis->Final_Product

General synthesis workflow for antifungal dipeptides.
Protocol: Synthesis of an Antifungal Dipeptide Analogue

This protocol is based on the synthesis of N-(isobutyryl-L-valyl)-3-amino-3-(4-chlorophenyl)propanoic acid methyl ester as detailed in patent EP1028125B1, adapted for the 2-chloro isomer.[7]

Objective: To synthesize N-(isobutyryl-L-valyl)-(R)-3-amino-3-(2-chlorophenyl)propanoic acid methyl ester.

Materials:

  • This compound methyl ester (prepared as in Application I)

  • L-valine

  • Isobutyryl chloride

  • Sodium hydroxide

  • Trichloromethane (chloroform)

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Preparation of N-isobutyryl-L-valine:

    • Dissolve L-valine (1 eq.) in an aqueous solution of sodium hydroxide (2 eq.).

    • Cool the solution in an ice bath.

    • Add isobutyryl chloride (1.1 eq.) dropwise while maintaining the pH between 10-11 with the addition of NaOH solution.

    • Stir the reaction at room temperature for 2-3 hours.

    • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted acyl chloride.

    • Acidify the aqueous layer to pH 2 with concentrated HCl.

    • Extract the product into ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield N-isobutyryl-L-valine.

  • Dipeptide Coupling:

    • Dissolve N-isobutyryl-L-valine (1 eq.) in trichloromethane.

    • Add N-methylmorpholine (NMM) (1 eq.) and cool the mixture to -15 °C.

    • Slowly add isobutyl chloroformate (1 eq.) and stir for 30 minutes at -15 °C.

    • In a separate flask, dissolve this compound methyl ester (1 eq.) in trichloromethane.

    • Add this solution dropwise to the mixed anhydride solution at -15 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with water.

    • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product can be purified by crystallization or column chromatography.

  • Biological Evaluation (General Protocol):

    • The synthesized dipeptide can be tested for its antifungal activity against a panel of relevant fungal pathogens (e.g., Phytophthora infestans, Plasmopara viticola for agricultural applications, or Candida albicans for medicinal applications).

    • A common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

    • Prepare serial dilutions of the test compound in a suitable growth medium in a 96-well plate.

    • Inoculate the wells with a standardized suspension of the fungal strain.

    • Incubate the plates under appropriate conditions (temperature, time).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Application III: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Scientific Rationale and Significance

The Fmoc-protected version of this compound is commercially available and is a key reagent for incorporating this unnatural amino acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).[1][8] This allows for the creation of peptidomimetics with enhanced stability and potentially novel biological activities. The incorporation of this building block can be used to:

  • Introduce conformational constraints: The β-amino acid backbone alters the peptide's secondary structure, which can be beneficial for mimicking or disrupting protein-protein interactions.

  • Enhance proteolytic stability: The unnatural backbone is not recognized by many proteases, leading to a longer in vivo half-life.

  • Modulate bioactivity: The 2-chlorophenyl group can serve as a hydrophobic pharmacophore, potentially increasing binding affinity to target receptors or enhancing membrane permeability. This is particularly relevant in the design of antimicrobial peptides where a balance of hydrophobicity and charge is crucial for activity.

Protocol: Fmoc-SPPS of a Model Tripeptide

This is a general protocol for the manual synthesis of a model tripeptide (e.g., Ala-Val-[β³-hPhe(2-Cl)]) using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid

  • Fmoc-Val-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • SPPS reaction vessel

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • First Amino Acid Coupling (Fmoc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid):

    • Drain the DMF from the swollen resin.

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).

    • Activation: In a separate vial, dissolve Fmoc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling (ninhydrin negative).

  • Subsequent Amino Acid Couplings (Valine and Alanine):

    • Repeat the Fmoc deprotection, activation, and coupling steps sequentially for Fmoc-Val-OH and then Fmoc-Ala-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Ala-OH), perform a final Fmoc deprotection as described above.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its unique structural features provide a solid foundation for the rational design of novel therapeutic agents with improved stability and targeted activity. The application notes and protocols provided herein offer a starting point for researchers to explore its potential in developing new treatments for neurological disorders, fungal infections, and other diseases. Future work will likely expand its use in creating more complex peptidomimetics and libraries of small molecules for high-throughput screening, further cementing its role in the drug discovery pipeline.

References

  • Filippini, L., Gusmeroli, M., & Colombo, L. (2000). Dipeptide compounds having fungicidal activity and their agronomic use. European Patent No. EP1028125B1.
  • Filippini, L., Gusmeroli, M., & Colombo, L. (1999). Dipeptide compounds having fungicidal activity and their agronomic use. European Patent Application No. EP1028125A1.
  • Filippini, L., Gusmeroli, M., & Colombo, L. (2001). Dipeptide compounds having fungicidal activity and their agronomic use. United States Patent No. US6245729B1.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 737973, this compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. Retrieved from [Link]

  • Wikipedia. (2024). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • Alhambra, C., et al. (2011). Development and SAR of functionally selective allosteric modulators of GABAA receptors. Bioorganic & Medicinal Chemistry, 19(9), 2927-2938. [Link]

  • MDPI. (n.d.). Special Issue: Design and Synthesis of Bioactive Compounds for Therapeutic Applications. Retrieved from [Link]

  • Grogor, A. D., et al. (2015). Synthesis and pharmacological properties of new GABA- and TRP allosteric modulators. ResearchGate. [Link]

  • Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. IX. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 50(6), 523-527. [Link]

  • Heaulme, M., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(6), 1167-1175. [Link]

  • MDPI. (n.d.). Special Issue: Synthesis of Bioactive Compounds: Volume II. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Synthesis of Bioactive Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Synthesis of Bioactive Compounds, 3rd Edition. Retrieved from [Link]

  • Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. IX. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. UQ eSpace. [Link]

  • Little, J. W., et al. (1998). Anti-fungal peptides. European Patent No. EP0839156A1.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral building block of significant interest in pharmaceutical development, primarily for its role as a key intermediate in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive guide to the large-scale synthesis of this valuable compound, focusing on a robust and scalable chemoenzymatic approach. The presented protocol leverages a facile racemic synthesis followed by an efficient enzymatic kinetic resolution, a strategy well-suited for industrial production due to its high enantioselectivity and operational simplicity.[2][3] This guide details the underlying scientific principles, provides a step-by-step protocol for multi-kilogram scale production, and outlines the necessary analytical methods for quality control.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are crucial components in a wide array of pharmaceuticals and natural products. Their incorporation into peptide-based drugs can enhance metabolic stability and improve pharmacokinetic profiles. This compound, with its specific stereochemistry and substituted phenyl ring, is a valuable precursor for compounds targeting neurological disorders and other therapeutic areas.[1] The development of a cost-effective and scalable synthesis is therefore a critical step in enabling its broader application in drug discovery and development.

Strategic Approach to Large-Scale Synthesis: A Chemoenzymatic Pathway

For the large-scale production of enantiomerically pure this compound, a chemoenzymatic strategy is often favored. This approach combines the efficiency of classical organic synthesis for the construction of the racemic backbone with the high selectivity of biocatalysis for the chiral resolution.

The overall synthetic strategy is a two-step process:

  • Racemic Synthesis: Preparation of (±)-3-Amino-3-(2-chlorophenyl)propanoic acid via a one-pot condensation reaction.

  • Enzymatic Kinetic Resolution: Stereoselective acylation of the racemic amino acid, allowing for the separation of the desired (R)-enantiomer.

This method is advantageous for large-scale operations as it avoids the use of expensive chiral catalysts and ligands that can be difficult to recover and recycle. Furthermore, enzymatic resolutions are typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Enzymatic Kinetic Resolution 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Racemic_Synthesis One-Pot Condensation (e.g., in Ethanol) 2-Chlorobenzaldehyde->Racemic_Synthesis Malonic_Acid Malonic_Acid Malonic_Acid->Racemic_Synthesis Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Racemic_Synthesis Racemic_Product (±)-3-Amino-3-(2-chlorophenyl)propanoic acid Racemic_Synthesis->Racemic_Product Racemic_Product_Input (±)-3-Amino-3-(2-chlorophenyl)propanoic acid Racemic_Product->Racemic_Product_Input Resolution Enzymatic Resolution Racemic_Product_Input->Resolution Enzyme Acylase (e.g., from Aspergillus sp.) Enzyme->Resolution Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Resolution Separation Separation/Purification Resolution->Separation R_Enantiomer This compound (Desired Product) Separation->R_Enantiomer S_Acylated N-Acetyl-(S)-3-Amino-3-(2-chlorophenyl)propanoic acid (Byproduct) Separation->S_Acylated

Caption: Chemoenzymatic synthesis workflow.

Detailed Protocols

Part 1: Large-Scale Synthesis of Racemic (±)-3-Amino-3-(2-chlorophenyl)propanoic Acid

This protocol is adapted from established methods for the synthesis of 3-amino-3-arylpropanoic acids.[4]

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.

  • 2-Chlorobenzaldehyde (10.0 kg, 71.1 mol)

  • Malonic acid (7.4 kg, 71.1 mol)

  • Ammonium acetate (8.2 kg, 106.7 mol)

  • Ethanol (60 L)

  • Deionized water

  • Filtration unit

  • Vacuum drying oven

Procedure:

  • Charging the Reactor: Charge the 100 L reactor with 2-chlorobenzaldehyde, malonic acid, ammonium acetate, and ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with stirring. Maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Crystallization and Isolation: Cool the reaction mixture to room temperature, and then further cool to 0-5 °C for at least 2 hours to induce crystallization. The resulting white precipitate is the racemic product.

  • Filtration and Washing: Filter the solid product and wash the filter cake with cold ethanol (2 x 10 L) to remove unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: Approximately 10.5 - 12.0 kg (65-75% yield) of racemic (±)-3-Amino-3-(2-chlorophenyl)propanoic acid.

Part 2: Enzymatic Kinetic Resolution for this compound

This protocol is based on the principle of enantiomer-specific hydrolysis or acylation catalyzed by enzymes like penicillin G acylase or other amidohydrolases.[2]

Materials and Equipment:

  • 200 L stainless steel reactor with pH and temperature control.

  • Racemic (±)-3-Amino-3-(2-chlorophenyl)propanoic acid (10.0 kg, 49.6 mol)

  • Immobilized Acylase (e.g., from Aspergillus sp. or Variovorax sp.)

  • Acetyl chloride (for in-situ generation of the N-acetylated substrate, or pre-synthesized N-acetylated racemic mixture)

  • Sodium hydroxide solution (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

  • Centrifuge or filtration unit for enzyme recovery

  • Crystallization vessel

  • Purification system (e.g., ion-exchange chromatography or recrystallization setup)

Procedure:

  • Substrate Preparation: Suspend the racemic amino acid in deionized water in the 200 L reactor. Adjust the pH to 8.0-8.5 with a sodium hydroxide solution to dissolve the amino acid.

  • Enzymatic Reaction: Add the immobilized acylase to the reactor. The reaction is initiated by the controlled addition of an acylating agent (e.g., acetyl chloride) while maintaining the pH and temperature at their optimal values for the specific enzyme (typically pH 7.5-8.5 and 30-40 °C). The enzyme will selectively hydrolyze the N-acetyl group of the (R)-enantiomer.

  • Monitoring the Reaction: The progress of the resolution is monitored by chiral HPLC to determine the enantiomeric excess (e.e.) of the unreacted (S)-N-acetyl amino acid and the produced (R)-amino acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity for both components.

  • Enzyme Recovery: Once the desired conversion is reached, the immobilized enzyme is recovered by filtration or centrifugation for reuse.

  • Separation and Purification:

    • Adjust the pH of the reaction mixture to the isoelectric point of the (R)-amino acid (typically around pH 6-7) to precipitate the product.

    • Filter the precipitated this compound.

    • The filtrate, containing the (S)-N-acetylated amino acid, can be treated separately to recover the (S)-enantiomer if desired.

    • The crude (R)-enantiomer is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to achieve high chemical and enantiomeric purity.

Expected Yield and Purity:

  • Yield: Approximately 4.0 - 4.5 kg (40-45% of the initial racemic mixture) of this compound.

  • Enantiomeric Excess (e.e.): >99%

  • Chemical Purity: >98%

Data Summary

ParameterRacemic SynthesisEnzymatic Resolution
Scale 10 kg input10 kg input (racemate)
Typical Yield 10.5 - 12.0 kg4.0 - 4.5 kg (R-enantiomer)
Molar Yield 65-75%40-45% (theoretical max 50%)
Purity (Chemical) >95%>98%
Purity (Enantiomeric) N/A (racemic)>99% e.e.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the final product meets the required specifications for pharmaceutical use.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.[5]

  • Purity Assessment:

    • HPLC/UPLC: To determine chemical purity by assessing the area percentage of the main peak.

    • Chiral HPLC: To determine the enantiomeric excess of the final product. This is a critical parameter for chiral drugs.

  • Residual Solvent Analysis:

    • Gas Chromatography (GC): To quantify any residual solvents from the synthesis and purification steps.

  • Physical Characterization:

    • Melting Point: As an indicator of purity.

    • Optical Rotation: To confirm the stereochemical identity.

Conclusion and Future Outlook

The chemoenzymatic approach detailed in these application notes provides a reliable and scalable method for the large-scale synthesis of this compound. The use of enzymatic kinetic resolution offers high enantioselectivity and operates under environmentally benign conditions, making it an attractive option for industrial production.[2][3]

Future process development could focus on dynamic kinetic resolution, where the unwanted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. Advances in enzyme engineering and immobilization techniques will continue to enhance the efficiency and cost-effectiveness of such biocatalytic processes.

References

  • Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current medicinal chemistry, 6(10), 955–970.
  • Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 67(11), 5176-5180. [Link]

  • Tufvesson, P., Moody, T. S., & Lye, G. J. (2011). Process considerations for the scale-up and implementation of biocatalysis for pharmaceutical manufacture. Organic Process Research & Development, 15(3), 596-602.
  • Remarchuk, T., et al. (2012). An Efficient Catalytic Asymmetric Synthesis of a β2-Amino Acid on Multikilogram Scale. Organic Process Research & Development, 16(1), 153-160. [Link]

  • Ishikawa, T., et al. (2005). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid by Enantiomer-Specific Amidohydrolyzing Microorganisms. Bioscience, Biotechnology, and Biochemistry, 69(11), 2143-2148. [Link]

  • Wiley-VCH. (2005). Supporting Information. [https://media.wiley.com/ δεδομένα/123/suppinfo.pdf]([Link] δεδομένα/123/suppinfo.pdf)

  • PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids. (2012). Applied Microbiology and Biotechnology. [Link]

Sources

Strategic Protection of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid: A Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold

(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral β-amino acid that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in compounds exhibiting a range of biological activities, making it a privileged scaffold in medicinal chemistry and drug development.[1][2][3] The presence of two reactive functional groups—a primary amine and a carboxylic acid—necessitates a carefully considered protecting group strategy to achieve regioselective modifications and avoid undesired side reactions, such as self-polymerization.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of protecting group strategies for this compound. We will delve into the rationale behind the selection of various protecting groups for both the amino and carboxylic acid functionalities, offering field-proven insights and detailed, step-by-step protocols for their implementation and removal. The emphasis is on creating a self-validating system of protocols that ensures reproducibility and high fidelity in your synthetic endeavors.

I. Orthogonal Protection: The Cornerstone of Selective Synthesis

The core principle guiding the protection of bifunctional molecules like this compound is orthogonality .[6][7][8] An orthogonal protecting group strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while the other remains masked.[6][8] This approach is paramount for sequential modifications, such as amide bond formation at the carboxylic acid terminus followed by derivatization of the amino group.

II. Protecting the Amino Group: A Triumvirate of Carbamates

The primary amino group is a potent nucleophile, and its protection is typically the first consideration in the synthetic sequence. Carbamate-based protecting groups are the most widely employed for this purpose due to their stability and predictable cleavage patterns. We will focus on the three most common and versatile options: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

A. The Robust and Acid-Labile Boc Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ease of introduction and its lability under acidic conditions.[9][10][11] This makes it an excellent choice when subsequent reactions are performed under basic or neutral conditions.

  • Acid-Labile Deprotection: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), generating the free amine.[9][12] This deprotection proceeds via the formation of a stable tert-butyl cation.[13]

  • Stability: It is stable to a wide range of nucleophiles and bases, making it compatible with many synthetic transformations.[11]

  • Orthogonality: The Boc group is orthogonal to the Fmoc group (base-labile) and benzyl esters (hydrogenolysis-labile), allowing for flexible synthetic design.[14]

Boc_Strategy Substrate This compound Boc_Protected Boc-Protected Substrate Substrate->Boc_Protected Boc₂O, Base (e.g., NaOH, DMAP) Deprotected Free Amine Boc_Protected->Deprotected Strong Acid (e.g., TFA, HCl)

Caption: Boc protection and deprotection workflow.

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent mixture, such as 1,4-dioxane and water (1:1).

  • Basification: Cool the solution to 0 °C and add sodium hydroxide (1.1 equiv) to deprotonate the carboxylic acid and facilitate the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Acidify the reaction mixture with a cold aqueous solution of citric acid or KHSO₄ to pH 2-3.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted into an organic solvent.

B. The Versatile and Hydrogenolysis-Labile Cbz Group

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was the first widely used protecting group in peptide synthesis.[5][15] Its removal via catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.

  • Mild Deprotection: The Cbz group is efficiently cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a method that is gentle on most other functional groups.[14][16][17]

  • Orthogonality: It is orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups.[14]

  • Alternative Deprotection: While hydrogenolysis is the most common method, the Cbz group can also be removed under strong acidic conditions (e.g., HBr in acetic acid), although this is less frequently employed.[16][18]

Cbz_Strategy Substrate This compound Cbz_Protected Cbz-Protected Substrate Substrate->Cbz_Protected Cbz-Cl, Base (e.g., Na₂CO₃) Deprotected Free Amine Cbz_Protected->Deprotected H₂, Pd/C

Caption: Cbz protection and deprotection workflow.

  • Dissolution: Dissolve this compound (1.0 equiv) in an aqueous solution of sodium carbonate (2.5 equiv) at 0 °C.[5]

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[5]

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[5]

  • Acidification and Extraction: Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl, then extract the product with ethyl acetate.[5]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected product.

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[5]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[5]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[5]

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Work-up: Upon reaction completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

C. The Base-Labile and Orthogonal Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a staple in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[19][20][21] This makes it orthogonal to both acid-labile and hydrogenolysis-labile protecting groups.

  • Mild Basic Deprotection: The Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine in DMF.[20][21]

  • High Orthogonality: Its base-lability provides excellent orthogonality with acid-labile (Boc, t-butyl esters) and hydrogenolysis-labile (Cbz, benzyl esters) groups.[4][19]

  • UV-Active Byproduct: The deprotection releases dibenzofulvene, which has a strong UV absorbance, allowing for spectrophotometric monitoring of the reaction progress.[21]

Fmoc_Strategy Substrate This compound Fmoc_Protected Fmoc-Protected Substrate Substrate->Fmoc_Protected Fmoc-Cl or Fmoc-OSu, Base Deprotected Free Amine Fmoc_Protected->Deprotected Piperidine in DMF

Caption: Fmoc protection and deprotection workflow.

  • Dissolution: Suspend this compound (1.0 equiv) in a mixture of water and ethanol (3:1).[22]

  • Reagent Addition: Add Fmoc-Cl (1.2 equiv).[22]

  • Reaction: Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC).[22]

  • Work-up: Acidify the solution with 1 M HCl.[22]

  • Isolation: Filter the precipitated product, wash with water, and recrystallize from hot ethanol to afford the pure Fmoc-protected amino acid.[22]

  • Dissolution: Dissolve the Fmoc-protected substrate (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Base Addition: Add a 20% solution of piperidine in DMF.[21]

  • Reaction: Stir the reaction at room temperature for 5-30 minutes. The reaction is typically very fast.

  • Work-up: Remove the solvent and excess piperidine under high vacuum.

  • Purification: The crude product can be purified by precipitation with a non-polar solvent like diethyl ether or by column chromatography.

Summary of Amino Protecting Groups
Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocBoc₂OStrong Acid (TFA, HCl)[9][12]Robust, stable to base and nucleophiles
BenzyloxycarbonylCbz, ZCbz-ClH₂, Pd/C[14][16]Mild deprotection, orthogonal to acid/base labile groups
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (20% Piperidine/DMF)[20][21]Mild basic deprotection, orthogonal to acid/hydrogenolysis

III. Protecting the Carboxylic Acid: Esterification Strategies

The carboxylic acid functionality can be masked as an ester to prevent its interference in reactions involving the amino group. The choice of ester depends on the desired deprotection method and its compatibility with other protecting groups present in the molecule.

A. Simple Alkyl Esters: Methyl and Ethyl Esters

Methyl and ethyl esters are straightforward to prepare but require relatively harsh conditions for their removal, typically saponification under basic conditions or hydrolysis under strong acidic conditions.

  • Ease of Formation: Readily formed via Fischer esterification (acid-catalyzed reaction with the corresponding alcohol) or by reaction with alkyl halides in the presence of a base.

  • Stability: Stable to a wide range of reaction conditions, including those used for Boc and Fmoc protection/deprotection.

Due to the significant hazards associated with diazomethane, alternative methods such as using (trimethylsilyl)diazomethane or methyl iodide with a base are often preferred.

  • Dissolution: Dissolve the carboxylic acid in a mixture of diethyl ether and methanol.

  • Reagent Addition: Add a solution of diazomethane in diethyl ether dropwise at 0 °C until a persistent yellow color is observed.

  • Work-up: Quench the excess diazomethane by adding a few drops of acetic acid.

  • Isolation: Remove the solvent under reduced pressure to obtain the methyl ester.

  • Dissolution: Dissolve the ester in a mixture of methanol or ethanol and water.

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with a mineral acid (e.g., 1 M HCl) to pH 2-3.

  • Extraction: Extract the carboxylic acid with a suitable organic solvent.

B. Benzyl Esters: The Hydrogenolysis-Labile Option

Benzyl esters are particularly useful as they can be cleaved under the same mild hydrogenolysis conditions used for Cbz group removal, offering a convenient simultaneous deprotection strategy.

  • Mild Deprotection: Cleaved by catalytic hydrogenolysis, which is compatible with many sensitive functional groups.[23][24]

  • Orthogonality: Orthogonal to acid- and base-labile protecting groups.

  • Simultaneous Deprotection: Can be removed concurrently with a Cbz group, streamlining the synthetic workflow.

BenzylEster_Strategy Substrate Amino-Protected Substrate Bn_Ester Benzyl Ester Substrate->Bn_Ester Benzyl Bromide, Base Carboxylic_Acid Free Carboxylic Acid Bn_Ester->Carboxylic_Acid H₂, Pd/C

Caption: Benzyl ester protection and deprotection.

  • Dissolution: Dissolve the N-protected this compound (1.0 equiv) in a suitable solvent like DMF or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv).

  • Reagent Addition: Add benzyl bromide (1.1 equiv) and stir the reaction at room temperature or with gentle heating.

  • Work-up: After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography if necessary.

The protocol is identical to that described for Cbz deprotection.

Summary of Carboxylic Acid Protecting Groups
Protecting GroupProtection MethodDeprotection ConditionsKey Advantages
Methyl/Ethyl EsterFischer esterification, alkyl halidesSaponification (NaOH, LiOH)[25][26]Simple to form, stable
Benzyl EsterBenzyl bromide, baseCatalytic Hydrogenolysis (H₂, Pd/C)[23][27]Mild deprotection, orthogonal to acid/base labile groups

IV. Strategic Selection of Protecting Groups: A Decision-Making Framework

The optimal protecting group strategy depends on the planned synthetic route. The following flowchart provides a logical framework for selecting the appropriate combination of protecting groups for this compound.

Decision_Tree Start Start: Protecting this compound Q1 Will subsequent steps involve strong bases? Start->Q1 Q2 Will subsequent steps involve strong acids? Q1->Q2 No Fmoc_Strategy Use Fmoc for amine protection. Q1->Fmoc_Strategy Yes Q3 Is catalytic hydrogenolysis compatible with other functional groups? Q2->Q3 Yes Boc_Strategy Use Boc for amine protection. Q2->Boc_Strategy No Q3->Boc_Strategy No Cbz_Strategy Use Cbz for amine protection. Q3->Cbz_Strategy Yes

Caption: Decision tree for selecting an amino protecting group.

V. Conclusion: Empowering Your Synthesis

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from this compound. By understanding the principles of orthogonality and the specific characteristics of each protecting group, researchers can design and execute robust and efficient synthetic strategies. The protocols and decision-making framework provided in this guide are intended to serve as a practical resource, empowering scientists to navigate the synthetic challenges and unlock the full potential of this valuable chiral building block.

References

  • Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

  • Chem-Impex. Boc-(S-3-amino-3-(2-chlorophenyl)propionic acid. [Link]

  • Organic Letters. Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • ResearchGate. Recent developments in chemical deprotection of ester functional group. [Link]

  • ResearchGate. Deprotection of benzyl in ester substrates. [Link]

  • Greene's Protective Groups in Organic Synthesis. Methyl Esters and Derivatives. [Link]

  • Chem-Impex. Fmoc-(R)-3-amino-3-(2-chlorophenyl)propionic acid. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • SynArchive. Protection of Carboxylic acid by Ester. [Link]

  • Wutech. Fmoc-(S)-3-Amino-3-(2-chlorophenyl)propionic Acid: Your Key to Advanced Peptide Synthesis. [Link]

  • PubChem. 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid. [Link]

  • MDPI. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Common Organic Chemistry. Cbz Protection - Common Conditions. [Link]

  • PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. [Link]

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 3-Amino-3-(2-chlorophenyl)propanoic acid, a key chiral intermediate in the synthesis of various pharmaceuticals.[1][2] The protocol leverages the high enantioselectivity of lipases and penicillin G acylases to preferentially acylate one enantiomer, allowing for the separation of the two enantiomers. This application note details the underlying principles, step-by-step protocols for the resolution and subsequent analysis, and troubleshooting guidance to ensure reproducible and high-yield results.

Introduction: The Significance of Chiral β-Amino Acids

Chirality plays a pivotal role in drug efficacy and safety. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development. β-amino acids, and specifically their chiral forms, are crucial building blocks for a wide array of pharmaceuticals, including antiviral, antibiotic, and antihypertensive agents.

3-Amino-3-(2-chlorophenyl)propanoic acid is a valuable precursor for several bioactive molecules. Its stereochemistry is paramount to the desired therapeutic effect of the final drug product. Enzymatic kinetic resolution offers an efficient and environmentally benign alternative to traditional chemical resolution methods, which often involve costly chiral resolving agents and harsh reaction conditions. This method takes advantage of the stereospecificity of enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture, resulting in a product mixture from which the desired enantiomer can be readily isolated.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the substrate pool and the formation of an enantiomerically enriched product. In this application, we will explore two robust enzymatic approaches:

  • Lipase-Catalyzed N-Acylation: Lipases are versatile enzymes that can catalyze the acylation of the amino group of the β-amino acid ester in a highly enantioselective manner.[3][4] By using an appropriate acyl donor, one enantiomer is selectively converted to its N-acyl derivative, which can then be separated from the unreacted amino acid ester based on differences in their physicochemical properties. The choice of lipase, acyl donor, and solvent are critical parameters that influence the enantioselectivity and reaction rate.[5]

  • Penicillin G Acylase (PGA) Catalyzed N-Acylation: Penicillin G acylases are another class of enzymes known for their high enantioselectivity in the acylation and deacylation of various compounds, including amino acids.[6][7] PGAs can be employed to resolve racemic mixtures of amino acids by selectively acylating one enantiomer.[8][9] Immobilization of the enzyme can further enhance its stability and facilitate its reuse, making the process more cost-effective for large-scale preparations.[10]

The success of the resolution is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the overall yield.

Sources

Application Notes & Protocols: Strategic Functionalization of the Amino Group in (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Chiral β-Amino Acid

(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic, chiral β-amino acid of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural rigidity, conferred by the ortho-chlorinated phenyl ring, and the defined stereochemistry at the β-carbon make it a highly valuable building block for synthesizing complex bioactive molecules and peptide mimics.[1][2] Derivatives of β-amino acids are foundational components in the development of pharmaceuticals, including enzyme inhibitors, anticonvulsants, and peptide-based therapeutics with enhanced proteolytic stability.[1][3][4]

The primary reactive handle for synthetic diversification of this molecule is its primary amino group. By selectively modifying this amine, researchers can introduce a vast array of functionalities, profoundly influencing the molecule's pharmacological properties, such as receptor binding affinity, metabolic stability, and cell permeability.

This guide provides a detailed overview of key strategies and robust protocols for the functionalization of the amino group of this compound, focusing on practical application, mechanistic rationale, and rigorous analytical validation.

Core Principles & Strategic Considerations

The synthetic chemistry of this bifunctional molecule is governed by the interplay between its nucleophilic amino group and its acidic carboxylic acid group. A successful functionalization strategy must address two key points:

  • Chemoselectivity: How to ensure the reaction occurs exclusively at the desired amino group without interference from the carboxylic acid.

  • Stereochemical Integrity: How to perform the transformation without causing racemization at the chiral center.

The most common and effective strategy involves a workflow that addresses these challenges systematically.

dot graph "workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Figure 1: General workflow for amino group functionalization.

While direct functionalization is sometimes possible, protecting the carboxylic acid (e.g., as an ester) is often the most prudent approach to prevent side reactions and improve solubility in organic solvents.[5][6][7]

Key Functionalization Protocols

Here we detail three of the most synthetically valuable transformations for the amino group: N-Boc protection, N-acylation (amide formation), and N-sulfonylation (sulfonamide formation).

N-Boc Protection: Securing the Amine for Further Synthesis

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group paramount in peptide and amino acid chemistry.[8][9] Its installation is often the first step in a multi-step synthesis, rendering the amine unreactive to bases and many nucleophiles, thus allowing for selective modification of the carboxylic acid.[9][10]

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O. The use of a mild base deprotonates the amine, increasing its nucleophilicity and facilitating the reaction.[11]

Protocol: N-Boc Protection

  • Dissolution: Suspend this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add sodium hydroxide (NaOH, 1.1 eq) as a 1M aqueous solution dropwise to raise the pH to ~9-10.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a minimal amount of dioxane.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the mixture in vacuo to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which can be further purified by column chromatography if necessary.

ParameterValue
Starting Material This compound
Key Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Base Sodium Hydroxide (NaOH)
Solvent System Dioxane/Water
Typical Yield >90%
Characterization ¹H NMR, ¹³C NMR, LC-MS
N-Acylation: Building Amide Bonds

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Coupling the amino group with a carboxylic acid introduces immense structural diversity. Modern peptide coupling reagents like HATU provide high yields and minimize racemization.[12][13]

Mechanistic Rationale (HATU): The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (e.g., DIEA). This forms a highly reactive O-acylisourea intermediate, which is rapidly converted to an activated HOAt ester. The amine then attacks this activated ester to form the stable amide bond.[14]

dot graph "HATU_Mechanism" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Figure 2: Simplified HATU coupling reaction scheme.

Protocol: N-Acylation with HATU

Prerequisite: For this protocol, it is highly recommended to first protect the carboxylic acid of the title compound as a methyl or ethyl ester to prevent polymerization.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid to be coupled (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Activation: Add HATU (1.05 eq) and Diisopropylethylamine (DIEA, 2.5 eq). Stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add a solution of the methyl ester of this compound (1.1 eq) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Starting Material This compound methyl ester
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Base DIEA (Diisopropylethylamine)
Solvent Anhydrous DMF
Typical Yield 75-95%
Characterization ¹H NMR, ¹³C NMR, HRMS
N-Sulfonylation: Synthesizing Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. Its synthesis via the reaction of an amine with a sulfonyl chloride is a robust and high-yielding transformation.[15]

Mechanistic Rationale: The reaction is a straightforward nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of chloride. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated in situ.

Protocol: N-Sulfonylation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or a mixture of THF and water.

  • Base Addition: Add a tertiary amine base, such as Triethylamine (TEA, 2.2 eq) or Pyridine.

  • Reagent Addition: Cool the mixture to 0 °C. Add the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • If using DCM, separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • If using a mixed solvent system, acidify the mixture and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide can be purified by recrystallization or flash column chromatography.

ParameterValue
Starting Material This compound
Key Reagent Ar-SO₂Cl or R-SO₂Cl
Base Triethylamine (TEA) or Pyridine
Solvent Dichloromethane (DCM)
Typical Yield 80-98%
Characterization ¹H NMR, ¹³C NMR, HRMS, IR (for S=O stretches)

Conclusion

The functionalization of the amino group of this compound provides a gateway to a rich chemical space of potential therapeutic agents. The protocols for N-Boc protection, N-acylation, and N-sulfonylation described herein represent fundamental, reliable, and scalable methods for researchers in drug discovery and development. The choice of strategy—direct functionalization versus a protection-functionalization-deprotection sequence—should be guided by the specific reactivity of the coupling partners and the overall synthetic plan. Rigorous in-process monitoring and final product characterization are essential to ensure the scientific integrity of the results.

References

  • Fulop, F. (2001). Monoterpene-based chiral β-amino acid derivatives prepared from natural sources: syntheses and applications. PubMed. Available at: [Link]

  • ACS Catalysis. (2015). Development of β-Amino Acid Dehydrogenase for the Synthesis of β-Amino Acids via Reductive Amination of β-Keto Acids. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (2006). Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • ACS Catalysis. (2015). Development of β-Amino Acid Dehydrogenase for the Synthesis of β-Amino Acids via Reductive Amination of β-Keto Acids. ACS Publications. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • SlideShare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Available at: [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • YouTube. (2020). Protecting Groups for Carboxylic acid. Available at: [Link]

  • MDPI. (2018). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 23(10), 2636. Available at: [Link]

  • ResearchGate. (2013). Intermolecular reductive amination of amino acid- derived b –ketoesters. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]

  • PubMed. (2019). Practical Access to Axially Chiral Sulfonamides and Biaryl Amino Phenols via Organocatalytic Atroposelective N-alkylation. Available at: [Link]

  • NIH. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 136(2), 624-627. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Intermolecular reductive amination of amino acid-derived β–ketoesters. Available at: [Link]

  • Chemical Reviews. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. ACS Publications. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. Available at: [Link]

  • PubMed. (1986). Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides. Available at: [Link]

  • PubMed Central. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. National Institutes of Health. Available at: [Link]

  • Journal of the American Chemical Society. (2023). Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. ACS Publications. Available at: [Link]

  • University of Illinois Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • Journal of the American Chemical Society. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. ACS Publications. Available at: [Link]

  • Wiley-VCH. (2005). Supporting Information. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). Method for acylation of peptide or protein.
  • Google Patents. (n.d.). Acylation method of a peptide or protein.
  • NIH. (2022). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules, 23(12), 5267-5278. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving the yield and enantiomeric purity of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid. This valuable chiral building block is integral to the development of various pharmaceutical agents, and its efficient synthesis is a critical objective.[1]

Section 1: Frequently Asked Questions (FAQs) on Synthesis Strategies

This section addresses common high-level questions regarding the synthetic approaches to obtaining the target molecule.

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are three principal strategies for synthesizing this compound, each with distinct advantages and challenges. The choice of method often depends on the scale of the synthesis, available equipment, and desired purity.

  • Racemic Synthesis followed by Chiral Resolution: This is a very common and scalable approach. It involves first synthesizing the racemic mixture of 3-Amino-3-(2-chlorophenyl)propanoic acid, typically through a one-pot reaction like the Rodionov reaction, which condenses 2-chlorobenzaldehyde, malonic acid, and an ammonia source.[2][3] The resulting racemate is then separated into its constituent enantiomers using a chiral resolving agent.

  • Asymmetric Synthesis: This strategy aims to directly produce the desired (R)-enantiomer, minimizing the loss of the unwanted (S)-enantiomer. Methods include using chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemistry of a reaction, or employing chiral catalysts that facilitate the enantioselective transformation.[4]

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Enzymes, such as transaminases, can convert a prochiral keto-acid precursor into the desired chiral amino acid with very high enantiomeric excess.[5] This method avoids harsh reagents and can be highly efficient, though it may require specialized knowledge in enzyme handling and optimization.[5]

Table 1: Comparison of Primary Synthesis Strategies
StrategyTypical Overall YieldTypical Enantiomeric Excess (ee)ProsCons
Racemic Synthesis & Chiral Resolution 30-45%>99%Scalable, well-established, high final purity achievable.Theoretical max yield is 50%, requires additional resolution steps, generates enantiomeric waste.
Asymmetric Synthesis 40-70%90-99%Higher theoretical yield, reduces waste.May require expensive chiral catalysts/auxiliaries, optimization can be complex.
Enzymatic Synthesis 50-85%>99%High selectivity, environmentally friendly, mild reaction conditions.Requires specific enzyme and substrate, potential for substrate/product inhibition.[5]

Section 2: Troubleshooting Guide for Synthesis & Purification

This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.

Q2: My initial racemic synthesis via the Rodionov-type reaction gives a very low yield (<30%). How can I improve it?

A2: Low yield in the one-pot condensation of 2-chlorobenzaldehyde, malonic acid, and ammonium acetate is a frequent problem. The cause often lies in suboptimal reaction conditions or the formation of side products.

Possible Causes & Solutions:

  • Suboptimal Temperature: The reaction is sensitive to temperature. Too low, and the reaction rate is impractically slow. Too high, and you risk decarboxylation of malonic acid and formation of tars.

    • Recommendation: Maintain the reaction temperature in the range of 80-100°C. A reflux in a solvent like ethanol is a common and effective method.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting materials are consumed.

  • Incorrect Stoichiometry: The ratio of reactants is critical. An excess of aldehyde can lead to self-condensation products, while insufficient ammonium acetate can result in incomplete reaction.

    • Recommendation: Use a slight excess of malonic acid and ammonium acetate relative to the 2-chlorobenzaldehyde. A molar ratio of approximately 1 : 1.1 : 1.5 (Aldehyde : Malonic Acid : Ammonium Acetate) is a good starting point.

  • Side Reactions: The Knoevenagel condensation between the aldehyde and malonic acid can be reversible or lead to unwanted polymers if conditions are not controlled.

    • Recommendation: Ensure vigorous stirring to maintain a homogeneous mixture. The product, being an amino acid, often precipitates from the reaction mixture as it forms; this insolubility helps drive the reaction to completion.[2]

Q3: I am struggling to achieve high enantiomeric excess (>99% ee) during the chiral resolution step. My diastereomeric salts don't seem to separate cleanly.

A3: Achieving high enantiomeric purity via diastereomeric crystallization is an art that relies on exploiting the subtle differences in solubility between the two diastereomeric salts.

Possible Causes & Solutions:

  • Inappropriate Resolving Agent: The choice of the resolving agent is paramount. The agent must form a stable salt that crystallizes well and has a significant solubility difference between the (R)-acid salt and the (S)-acid salt.

    • Recommendation: For resolving β-amino acids, common and effective resolving agents include derivatives of tartaric acid (e.g., Di-p-toluoyl-D-tartaric acid) or chiral amines like (R)-(+)-α-methylbenzylamine. A screening of several resolving agents may be necessary.

  • Suboptimal Crystallization Conditions: The solvent system, concentration, and cooling rate are critical variables.

    • Recommendation:

      • Solvent Choice: Use a solvent system where the desired diastereomeric salt has low solubility, but the undesired one is reasonably soluble. Alcohols (methanol, ethanol) or aqueous-alcoholic mixtures are common.

      • Slow Cooling: After dissolving the salts at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Rapid cooling can cause co-precipitation of both diastereomers.

      • Seeding: If available, adding a few seed crystals of the pure, desired diastereomeric salt can promote selective crystallization.

  • Monitoring Purity: Without proper analysis, it's impossible to optimize the process.

    • Recommendation: After each crystallization step, liberate the amino acid from a small sample of the salt and analyze its enantiomeric excess using Chiral High-Performance Liquid Chromatography (HPLC).[6][7] This will tell you if further recrystallization is needed.

Workflow for Chiral Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Liberation racemic Racemic β-Amino Acid ((R)-Acid + (S)-Acid) resolver Add Chiral Resolving Agent (e.g., (R)-Base) racemic->resolver salts Diastereomeric Salts Formed ((R)-Acid-(R)-Base + (S)-Acid-(R)-Base) resolver->salts crystallize Selective Crystallization (Slow Cooling) salts->crystallize filter Filtration crystallize->filter solid Solid: Less Soluble Salt (e.g., (R)-Acid-(R)-Base) filter->solid Precipitate liquid Mother Liquor: More Soluble Salt (e.g., (S)-Acid-(R)-Base) filter->liquid Filtrate acidify_solid Acidify to Liberate Acid solid->acidify_solid acidify_liquid Liberate Acid from Liquor (for recycling) liquid->acidify_liquid product (R)-Enantiomer (High ee) acidify_solid->product waste (S)-Enriched Acid acidify_liquid->waste

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Q4: I suspect racemization is occurring during my synthesis or workup, lowering my enantiomeric purity. What causes this and how can I prevent it?

A4: Racemization, the conversion of a pure enantiomer into a racemic mixture, is a significant risk, particularly for molecules with an acidic proton alpha to a stereocenter.

Possible Causes & Solutions:

  • Harsh pH Conditions: Both strong bases and strong acids can catalyze the abstraction of the proton at the chiral center (C3), leading to a planar carbanion intermediate that can be re-protonated from either face, causing racemization.[8]

    • Recommendation: During workup steps like acid-base extractions, avoid using excessively strong acids or bases. Work quickly and use moderate pH values (e.g., pH 2-3 for acidification, pH 8-9 for basification). Always perform these steps at low temperatures (0-5°C).

  • Elevated Temperatures: Heat provides the energy to overcome the activation barrier for racemization.

    • Recommendation: Avoid prolonged heating, especially under non-neutral pH conditions. When removing solvents, use a rotary evaporator at the lowest practical temperature and pressure.

  • Side Reactions during Derivatization: Certain reactions, like peptide couplings that involve activation of the carboxylic acid, can be prone to racemization, especially if over-activation occurs.[8]

    • Recommendation: If using the product in subsequent steps (e.g., peptide synthesis), use coupling reagents known for low racemization, such as those combined with additives like ethyl cyanoglyoxylate-2-oxime (Oxyma).

Potential Side Reaction: β-Elimination

Under strongly basic conditions, a common side reaction for β-amino acids is β-elimination, which destroys the stereocenter and leads to an unsaturated byproduct.[9]

G start (R)-3-Amino-3-(2-chlorophenyl) propanoic acid intermediate Carbanion Intermediate (Loss of Stereochemistry) start->intermediate Strong Base (e.g., OH⁻) Abstracts α-proton product Elimination Product (2-chlorophenyl)-2-propenoic acid intermediate->product Elimination of NH₂

Caption: Simplified pathway for base-catalyzed β-elimination.

Section 3: Key Experimental Protocols

Protocol 1: Racemic Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid

This protocol is a representative example based on the Rodionov reaction.[2]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzaldehyde (1 equiv.), malonic acid (1.1 equiv.), and ammonium acetate (1.5 equiv.) in absolute ethanol (approx. 3-4 mL per gram of aldehyde).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The product will begin to precipitate as a white solid.

  • Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) until the aldehyde spot has disappeared (typically 4-6 hours).

  • Isolation: Cool the reaction mixture to room temperature, then in an ice bath for 1 hour to maximize precipitation.

  • Purification: Filter the white solid precipitate and wash it with cold ethanol, followed by diethyl ether. The crude product can be further purified by recrystallization from a water/ethanol mixture if necessary. A typical yield for this step is 45-65%.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This is a general guideline; the exact column and mobile phase should be optimized.

  • Column: A chiral stationary phase column is required. Common choices include columns based on cyclodextrins or glycopeptides.[7][10]

  • Sample Preparation: Dissolve a small amount of the amino acid (approx. 1 mg/mL) in the mobile phase or a compatible solvent. The sample may need to be derivatized (e.g., esterification) for better resolution on some columns.

  • Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.

  • Detection: Use a UV detector set to a wavelength where the phenyl ring absorbs (e.g., 210-230 nm).

  • Analysis: Inject the racemic standard first to determine the retention times of the (R) and (S) enantiomers. Then, inject the sample from the resolution experiment. Calculate the enantiomeric excess using the peak areas: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

References

  • ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved from [Link]

  • University of Illinois Urbana-Champaign, Department of Chemistry. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-immobilized Multienzyme System for the Cofactor-Driven Cascade Synthesis of ( R ) - 2-Amino-3-(2-bromophenyl)propanoic Acid: A Model Reaction. Retrieved from [Link]

  • Wiley-VCH. (2005). Supporting Information for "A General and Efficient Method for the Preparation of Enantiomerically Pure β-Amino Acids". Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2019, October 25). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]

  • Hungarian Journal of Industry and Chemistry. (n.d.). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Retrieved from [Link]

  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

Sources

Technical Support Center: Purification of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-Amino-3-(2-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this important chiral building block. As a senior application scientist, I will provide field-proven insights to help you navigate the challenges you may encounter.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield or No Crystallization

Q: I'm getting a low yield, or my product is not crystallizing after synthesis. What could be the cause, and how can I fix it?

A: This is a common issue that can stem from several factors, from solvent choice to the presence of impurities. Here's a systematic approach to troubleshoot this problem:

  • pH Adjustment is Critical: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) groups. Its solubility is highly dependent on the pH of the solution. The isoelectric point (pI) is the pH at which the molecule has a net-zero charge and is least soluble. For many amino acids, crystallization is induced by adjusting the pH to the pI.[1]

    • Expert Tip: If your compound is in an acidic or basic solution, carefully adjust the pH towards neutral (around 6-7) to induce precipitation. Do this slowly, as rapid changes can lead to the formation of an oil or amorphous solid instead of crystals.

  • Solvent Selection: The choice of solvent is crucial for successful crystallization.

    • Protocol: If you have an oily product, try dissolving it in a minimal amount of a solvent in which it is highly soluble (like a polar solvent), and then slowly add an anti-solvent (a non-polar solvent) in which it is poorly soluble to induce crystallization.

    • Common Pitfall: Using too much solvent will prevent your compound from reaching saturation, and thus it will not crystallize. If you suspect this is the case, you can try to carefully evaporate some of the solvent.

  • Purity of the Crude Product: Impurities can significantly inhibit crystallization.[1] If your product is oily or refuses to crystallize, it may be necessary to perform a preliminary purification step.

    • Recommendation: Consider a quick column chromatography step to remove major impurities before attempting crystallization.

Issue 2: Poor Enantiomeric Purity

Q: My final product has a low enantiomeric excess (ee). How can I improve the chiral resolution?

A: Achieving high enantiomeric purity is the primary goal of purifying a chiral compound. Here are some strategies to improve your chiral resolution:

  • Diastereomeric Salt Crystallization: This is a classical and effective method for resolving racemic amino acids.[2]

    • React the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts.

    • Exploit the different solubilities of these diastereomers to separate them by fractional crystallization.

    • Liberate the desired enantiomer from the purified diastereomeric salt.

  • Chiral HPLC: High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[2][3]

    • Column Selection: Polysaccharide-based CSPs are often a good starting point for amino acids.[2]

    • Method Development: You may need to screen different mobile phases and temperatures to achieve optimal separation.

  • Enzymatic Kinetic Resolution: This method uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[2]

Issue 3: Presence of Impurities in the Final Product

Q: My final product shows impurities in the NMR or LC-MS analysis. What are the likely impurities and how can I remove them?

A: Impurities in amino acid synthesis can arise from starting materials, side reactions, or degradation.[4]

  • Common Impurities:

    • Starting materials: Unreacted starting materials or reagents from the synthesis.

    • Side-products: Byproducts from the synthetic route. For instance, in syntheses involving malonic acid, you might have impurities from side reactions.[5]

    • Racemate: The unwanted (S)-enantiomer.

  • Purification Strategies:

    • Recrystallization: This is often the most effective way to remove small amounts of impurities. You may need to test different solvent systems to find one that effectively excludes the impurities.

    • Chromatography: For stubborn impurities, column chromatography is a reliable method.

    • Washing: Sometimes, washing the solid product with a solvent in which the impurities are soluble, but the desired product is not, can be effective.

Purification and Analysis Workflow

The following diagram illustrates a general workflow for the purification and quality control of this compound.

G cluster_purification Purification cluster_analysis Analysis / Quality Control A Crude Racemic Product B Diastereomeric Salt Formation (with chiral resolving agent) A->B C Fractional Crystallization B->C D Liberation of (R)-enantiomer C->D E Final Recrystallization D->E F Purity Analysis (HPLC, NMR) E->F G Enantiomeric Purity (Chiral HPLC) E->G H Structure Confirmation (MS, NMR) E->H I Pure (R)-enantiomer H->I

Caption: General purification and analysis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: The purification of this molecule is influenced by three main features:

  • Chiral Center: The stereocenter at the C3 carbon requires chiral-specific techniques to separate the (R) and (S) enantiomers.[6]

  • Amphoteric Nature: The presence of both an amino group and a carboxylic acid group makes the molecule's solubility highly pH-dependent.[6]

  • Chlorophenyl Group: The halogenated phenyl group adds to the molecule's hydrophobicity, which can influence its solubility in various organic solvents and its interaction with chromatographic stationary phases.[7]

Q2: What are the recommended analytical methods to confirm the purity and identity of the final product?

A2: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the core structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Chiral HPLC: This is essential to determine the enantiomeric purity (ee%) of the final product.[3]

  • FT-IR Spectroscopy: This can be used to identify the key functional groups (amine, carboxylic acid).

Q3: What are the recommended storage conditions for this compound?

A3: Based on general stability considerations for amino acids and halogenated compounds, it is recommended to store the compound in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is advisable.[6][8][9]

Q4: Are there any specific safety precautions I should take when handling this compound?

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

G cluster_yield Low Yield / No Solid cluster_purity Low Enantiomeric Purity Start Problem with Purification A1 Is the pH at the isoelectric point? Start->A1 B1 Using diastereomeric salt crystallization? Start->B1 A2 Adjust pH to ~6-7 A1->A2 No A3 Is the solution too dilute? A1->A3 Yes A4 Concentrate solution A3->A4 Yes A5 Are there oily impurities? A3->A5 No A6 Purify by column chromatography A5->A6 Yes B2 Optimize solvent for fractional crystallization B1->B2 Yes B3 Using chiral HPLC? B1->B3 No B4 Screen different chiral columns and mobile phases B3->B4 Yes

Caption: Decision tree for troubleshooting purification issues.

References

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. Retrieved January 5, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved January 5, 2026, from [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. (2017). PubMed Central. Retrieved January 5, 2026, from [Link]

  • A facile synthesis and crystallographic analysis of N-protected β-amino alcohols and short peptaibols. (2007). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Crystallization of Amino Acids. (n.d.). GEA. Retrieved January 5, 2026, from [Link]

  • Method for crystallization of amino acids. (1992). Google Patents.
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2021). MDPI. Retrieved January 5, 2026, from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved January 5, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. Retrieved January 5, 2026, from [Link]

  • Unlock the Secrets of Chiral Resolution in Organic Compounds! (2021). YouTube. Retrieved January 5, 2026, from [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2018). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2024). Pangoo.biz. Retrieved January 5, 2026, from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PubMed. Retrieved January 5, 2026, from [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. Retrieved January 5, 2026, from [Link]

  • Related impurities in peptide medicines. (2014). PubMed. Retrieved January 5, 2026, from [Link]

  • Typical examples of impurities observed in synthesized peptides. (2012). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Supporting Information for Asymmetric Synthesis of β-Amino Esters and Acids via Kinetic Resolution of Racemic β-Lactams by a Chiral Brønsted Acid. (2005). Wiley-VCH. Retrieved January 5, 2026, from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (2002). ResearchGate. Retrieved January 5, 2026, from [Link]

  • This compound | C9H10ClNO2 | CID 737973. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Synthesis of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the identification, mitigation, and troubleshooting of common side reactions. Our goal is to provide you with the in-depth technical and practical insights necessary to optimize your synthetic route, improve yield and enantioselectivity, and ensure the highest purity of your final product.

This compound is a valuable chiral building block in medicinal chemistry, notably for its role in the synthesis of various bioactive molecules.[1] Achieving its synthesis with high stereochemical fidelity is paramount. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab.

Section 1: Troubleshooting Asymmetric Hydrogenation Routes

Asymmetric hydrogenation of β-aminoacrylic acid derivatives is a direct and efficient method for synthesizing chiral β-amino acids.[2][3] However, this pathway is not without its challenges, primarily concerning catalyst efficiency, substrate specificity, and control of stereochemistry.

FAQ 1.1: My Rhodium-catalyzed hydrogenation is sluggish and gives low enantiomeric excess (ee). What are the likely causes?

Several factors can contribute to poor performance in Rh-catalyzed asymmetric hydrogenations. Let's break down the common culprits.

Causality Analysis: The enantioselectivity and reaction rate are intrinsically linked to the formation and stability of the catalyst-substrate complex. The geometry of this complex, dictated by the chiral ligand, solvent, and substrate, determines the facial selectivity of the hydrogen addition.

  • Substrate Isomerism (E/Z): The geometry of the enamide double bond is critical. (E)- and (Z)-isomers of β-(acylamino)acrylates can exhibit dramatically different reactivity and enantioselectivity with the same catalyst system.[2] For instance, with some Rh-BICP catalysts, the (E)-isomer is more reactive than the (Z)-isomer.[2]

  • Catalyst Precursor and Activation: Cationic Rh(I) species often show higher activity and selectivity than neutral complexes.[2] Incomplete activation or catalyst degradation can lead to poor results.

  • Solvent Effects: The coordinating ability of the solvent can significantly impact the catalytic cycle. Protic or highly coordinating solvents like methanol can sometimes compete with the substrate for binding to the metal center, leading to lower ee.[2][3] Non-coordinating solvents like toluene are often preferred.[3]

  • Hydrogen Pressure: While a change in hydrogen pressure may not always affect enantioselectivity, it can be crucial for driving the reaction to completion, especially for less reactive isomers.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for asymmetric hydrogenation.

Preventative Measures & Protocols:

ParameterRecommendationRationale
Substrate Purity Separate E/Z isomers via column chromatography before hydrogenation.Ensures consistent and predictable reactivity and enantioselectivity.[2]
Catalyst Choice Use a cationic precursor like [Rh(COD)2]BF4 with a suitable chiral phosphine ligand (e.g., DuPhos, BICP).Cationic complexes are generally more active and selective for this class of substrates.[2]
Solvent Selection Toluene is often the solvent of choice.[3]Minimizes competitive coordination to the metal center, enhancing catalyst-substrate interaction.[2]
H₂ Pressure Start with moderate pressure (e.g., 40 psi) for (E)-isomers and consider higher pressures for (Z)-isomers or mixtures.[2][3]Ensures complete reduction of less reactive species without necessarily impacting ee.[2]

Section 2: Challenges in Mannich-Type Reactions

The Mannich reaction and its asymmetric variants are powerful C-C bond-forming strategies for accessing β-amino acids.[4][5] This three-component condensation involves an aldehyde, an amine, and a compound with an active hydrogen.[5][6] For the synthesis of our target molecule, this typically involves 2-chlorobenzaldehyde, an ammonia equivalent, and a malonic acid derivative.

FAQ 2.1: My Mannich reaction is producing significant amounts of aldol and other side products. How can I improve the selectivity?

The primary challenge in a Mannich reaction is controlling the reactivity of the three components to favor the desired aminomethylation pathway over competing side reactions.

Causality Analysis: The core of the Mannich reaction is the in situ formation of an iminium ion from the aldehyde and amine.[5] This electrophilic species is then attacked by the enolate of the active hydrogen component. Side reactions occur when these components react through alternative pathways.

  • Self-Condensation of the Carbonyl Component: If the active hydrogen component is an enolizable ketone or aldehyde, it can undergo self-aldol condensation, especially under basic conditions.

  • Cannizzaro Reaction: If a non-enolizable aldehyde (like 2-chlorobenzaldehyde) is used under strong basic conditions, it can undergo disproportionation to the corresponding alcohol and carboxylic acid.

  • Iminium Ion Stability and Reactivity: The rate of iminium ion formation and its subsequent reaction must be well-controlled. If the iminium ion is slow to form or react, other pathways can dominate.[7]

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature plays a critical role in directing the reaction pathway.[8]

Troubleshooting Decision Tree:

G cluster_catalyst Catalyst & pH Control cluster_reagents Reagent & Substrate Control cluster_conditions Reaction Conditions start High Aldol/Side Products in Mannich Reaction cond_cat Are you using strong base? start->cond_cat act_acid Switch to Acidic or Lewis Acid Catalysis (e.g., NH4Cl) cond_cat->act_acid Yes cond_imine Is the imine stable? cond_cat->cond_imine No act_temp Lower Reaction Temperature act_acid->act_temp act_preform Pre-form the Iminium Ion act_imine Use a stable imine precursor (e.g., N-Boc or N-sulfonyl imine) cond_imine->act_imine No act_malonic Use a more reactive malonic acid derivative (e.g., malonic ester) cond_imine->act_malonic Yes act_imine->act_temp act_malonic->act_temp act_solvent Screen Solvents (e.g., EtOH, THF) act_temp->act_solvent end Improved Selectivity to β-Amino Ester act_solvent->end

Caption: Decision tree for troubleshooting Mannich reaction selectivity.

Recommended Protocol: One-Pot Synthesis of β-Amino Ester Precursor

This protocol is adapted from general procedures for Mannich-type reactions of aromatic aldehydes.[8][9]

  • Reaction Setup: To a solution of 2-chlorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in ethanol, add ammonium acetate (1.5 eq).

  • Reaction Execution: Heat the suspension to reflux for 6-8 hours. The progress can be monitored by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The crude product often precipitates and can be collected by filtration.

  • Purification: Wash the precipitate with cold ethanol to remove unreacted starting materials and soluble impurities. The crude amino acid can be carried forward or recrystallized for higher purity.

Key Insight: Using ammonium acetate serves a dual role: the acetate acts as a mild base to facilitate enolization and the ammonium is the nitrogen source, promoting the reaction under conditions that disfavor aldol side reactions.[9]

Section 3: Managing Racemization and Epimerization

For any chiral synthesis, preserving the stereochemical integrity of the product is critical. Side reactions that lead to racemization or epimerization can severely compromise the final product's utility.

FAQ 3.1: My product shows good initial ee, but it decreases during workup or purification. What's happening?

Loss of enantiomeric purity post-reaction is a common and frustrating issue. The stability of the chiral center at the β-position is highly dependent on the molecular structure and the chemical environment.

Causality Analysis: The hydrogen atom on the α-carbon (C2) can be acidic, especially when the carboxylic acid is esterified. Deprotonation at this position leads to the formation of an enolate, a planar intermediate. Reprotonation can occur from either face, leading to racemization (or epimerization if other stereocenters are present).

  • pH Extremes: Both strongly acidic and strongly basic conditions during workup or purification can catalyze enolization. For example, a basic aqueous wash or exposure to silica gel (which is acidic) for prolonged periods can be detrimental.

  • Thermal Stress: Elevated temperatures during solvent evaporation or distillation can provide the energy needed to overcome the activation barrier for enolization.

  • Activated Intermediates: Conversion of the carboxylic acid to more activated species like acid chlorides or active esters can increase the acidity of the α-protons, making the compound more susceptible to racemization.

Preventative Strategies:

StepActionRationale
Workup Use buffered aqueous solutions (e.g., pH 4-6) for extractions. Avoid strong acids or bases.Minimizes the risk of base- or acid-catalyzed enolization at the α-position.
Purification Prefer crystallization over chromatography where possible. If chromatography is necessary, use deactivated silica or alumina and run it quickly.Reduces contact time with the acidic stationary phase. Deactivation (e.g., with triethylamine) neutralizes active sites.
Solvent Removal Use a rotary evaporator at moderate temperature and vacuum. Avoid heating the product to dryness for extended periods.Minimizes thermal stress that can lead to racemization.
Storage Store the final product and key chiral intermediates as stable salts (e.g., hydrochloride) in a cool, dry place.The protonated amine is less likely to promote enolization, enhancing long-term stereochemical stability.

References

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(10), 3849-3861. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]

  • List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3312–3317. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. [Link]

  • Chem-Impex International. (n.d.). (R)-3-Amino-3-(2-chlorophenyl)propionic acid. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Supporting Information for an article. (2005). Wiley-VCH. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • SUST Repository. (n.d.). Mannich Reaction. [Link]

  • ACS Publications. (n.d.). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. [Link]

  • National Center for Biotechnology Information. (2021). Three-component radical homo Mannich reaction. [Link]

  • ResearchGate. (n.d.). Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. [Link]

  • GOBI Journal. (2023). Synthetic applications of biologically important Mannich bases: An updated review. [Link]

Sources

optimization of reaction conditions for preparing (r)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, answers to frequently asked questions, and robust troubleshooting strategies for this challenging enantioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing enantiopure this compound?

A1: The synthesis of optically pure β-amino acids like this compound is a significant challenge, primarily focused on controlling the stereochemistry at the β-carbon.[1] Several robust strategies have been developed:

  • Asymmetric Mannich-type Reactions: This is a powerful C-C and C-N bond-forming reaction. It involves the addition of a nucleophile (like a ketene silyl acetal) to an imine derived from 2-chlorobenzaldehyde. The key to success is the use of a chiral catalyst, such as a chiral phosphoric acid or a metal-bisoxazoline complex, to induce enantioselectivity.

  • Enzymatic Kinetic Resolution: This biocatalytic approach utilizes enzymes, such as lipases or ω-transaminases, that selectively react with one enantiomer of a racemic mixture.[2] For instance, a racemic ester of 3-Amino-3-(2-chlorophenyl)propanoic acid can be treated with a lipase that preferentially hydrolyzes the (S)-enantiomer, leaving the desired (R)-acid enriched and separable.

  • One-Pot Three-Component Reactions: A common and efficient method for synthesizing racemic β-amino acids involves a one-pot reaction of an aryl aldehyde (2-chlorobenzaldehyde), malonic acid, and a nitrogen source like ammonium acetate in a suitable solvent.[3][4] To achieve the desired (R)-enantiomer, this racemic product must then be resolved, either through classical resolution with a chiral resolving agent or via enzymatic methods.

  • Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands). The geometry of the enamine substrate ((E) vs. (Z)) can significantly impact the yield and enantioselectivity.[1]

Q2: Why is the choice of solvent critical in the one-pot synthesis using 2-chlorobenzaldehyde, malonic acid, and ammonium acetate?

A2: Solvent polarity plays a crucial role in directing the reaction mechanism and influencing the product distribution between the desired β-amino acid and potential side products like cinnamic acids.[3] The reaction proceeds through several competing pathways and intermediates. A solvent's ability to stabilize or destabilize these intermediates can shift the equilibrium. For instance, in a more polar solvent, the pathway leading to the β-amino acid via Michael addition of ammonia may be favored. In contrast, a less polar solvent might promote pathways leading to condensation and subsequent elimination, forming the cinnamic acid derivative. Therefore, solvent screening is a critical optimization step.[3][4]

Q3: What analytical techniques are recommended for determining the enantiomeric excess (e.e.) of the final product?

A3: Accurate determination of enantiomeric purity is paramount. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Stationary Phase: A teicoplanin-based chiral stationary phase (CSP), such as a Chirobiotic T column, is highly effective for separating underivatized β-amino acids.[5]

  • Mobile Phase: The mobile phase composition is critical for achieving good resolution. A typical starting point is a mixture of an organic modifier (methanol or acetonitrile) and a buffered aqueous phase (e.g., with ammonium acetate or acetic acid) to control the pH. The pH should be kept at least 2 units away from the isoelectric point (pI) of the amino acid to ensure it exists in a single ionic form and to prevent poor peak shape.[5]

Q4: How do electron-withdrawing groups, like the chloro-substituent on the phenyl ring, affect the reaction?

A4: The 2-chloro substituent is an electron-withdrawing group that influences the reactivity of the starting aldehyde and the stability of reaction intermediates. It makes the carbonyl carbon of 2-chlorobenzaldehyde more electrophilic, which can accelerate the initial condensation or imine formation steps. However, its electronic effect can also influence the stability of carbocationic intermediates in side reactions. In one-pot syntheses, electron-donating groups on the benzene ring generally favor the formation of the desired 3-amino-3-arylpropionic acid.[3] Therefore, conditions may need to be re-optimized compared to syntheses involving unsubstituted or electron-rich benzaldehydes.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides logical, step-by-step solutions.

Problem 1: Low Yield of the Desired β-Amino Acid
Possible Cause Troubleshooting & Optimization Steps
Formation of Cinnamic Acid Side Product The primary side reaction is often the formation of 2-chlorocinnamic acid. This occurs via a Knoevenagel condensation followed by decarboxylation. Solution: Carefully control the reaction temperature. Lower temperatures often favor the desired amino acid pathway. Also, optimize the solvent system; sometimes a more polar solvent can suppress cinnamic acid formation.[3]
Incomplete Reaction The reaction may not have reached completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If starting material remains, consider increasing the reaction time or temperature moderately. Ensure all reagents are pure and dry, as moisture can interfere with many catalytic systems.
Product Degradation The product may be unstable under the reaction or workup conditions. Solution: If using strong acidic or basic conditions for hydrolysis (e.g., of an ester precursor), consider milder methods. For example, use enzymatic hydrolysis or conditions known to be less harsh for β-amino acids.
Poor Catalyst Activity (Asymmetric Routes) The chiral catalyst may be poisoned, degraded, or used at a suboptimal loading. Solution: Ensure the catalyst is handled under an inert atmosphere if it is air- or moisture-sensitive. Verify the purity of all reagents and solvents to remove potential catalyst poisons. Perform a catalyst loading study to find the optimal concentration.
Problem 2: Poor Enantiomeric Excess (e.e.)
Possible Cause Troubleshooting & Optimization Steps
Suboptimal Catalyst or Ligand The chosen chiral catalyst or ligand may not be optimal for this specific substrate. Solution: Screen a variety of chiral catalysts or ligands. For metal-catalyzed reactions, varying the ligand's electronic and steric properties can have a profound impact on enantioselectivity. For organocatalytic routes, different chiral scaffolds (e.g., different phosphoric acids or amines) should be tested.[6]
Incorrect Reaction Temperature Enantioselective reactions are often highly sensitive to temperature. Solution: Run the reaction at a lower temperature. While this may decrease the reaction rate, it often significantly enhances enantioselectivity by increasing the energy difference between the two diastereomeric transition states.
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the desired catalyzed pathway, leading to the formation of a racemic product. Solution: Lowering the reaction temperature can help minimize the uncatalyzed reaction. Also, ensure the catalyst loading is sufficient to outcompete the background reaction.
Racemization of Product The product may be racemizing under the reaction or workup conditions. Solution: Check the stability of the enantiopure product under the reaction conditions (without the other reactants). If racemization occurs, the reaction time should be minimized. The workup procedure should also be evaluated; avoid harsh pH or high temperatures if the product's stereocenter is labile.
Problem 3: Difficulties in Product Purification & Isolation
Possible Cause Troubleshooting & Optimization Steps
Product is Highly Polar / Water-Soluble As an amino acid, the product is zwitterionic and can be highly soluble in water, making extraction with organic solvents difficult. Solution: Use ion-exchange chromatography for purification. Alternatively, adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid to minimize its solubility in water, which may cause it to precipitate. Lyophilization (freeze-drying) of the aqueous solution can also be an effective isolation method.
Poor Peak Shape in HPLC Analysis Tailing or fronting peaks can obscure results and make quantification unreliable. Solution: This is often due to secondary interactions with the HPLC column or an inappropriate mobile phase pH.[5] Ensure the mobile phase pH is at least 2 units away from the pI. Adding a competing agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase can help minimize ionic interactions with residual silanols on the column packing.[5]
Co-elution with Starting Materials or Side Products The product may be difficult to separate from other components in the reaction mixture. Solution: Develop a more effective purification method. This may involve switching from standard silica gel chromatography to reversed-phase chromatography or employing a different crystallization solvent system. Derivatization of the amino acid (e.g., to its Boc-protected methyl ester) can make it less polar and more amenable to standard chromatography.

Experimental Workflow & Protocols

Illustrative Protocol: One-Pot Synthesis of Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid

This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropionic acids.[3][7]

1. Reaction Setup:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzaldehyde (1 eq), malonic acid (1.05 eq), and ammonium acetate (1.3 eq).

  • Add ethanol as the solvent (e.g., 5 mL per 10 mmol of aldehyde).

2. Reaction Execution:

  • Heat the suspension to reflux (approximately 78-80 °C).

  • Stir the reaction mixture vigorously for 6-8 hours. The reaction progress can be monitored by TLC by observing the consumption of the aldehyde.

3. Workup and Isolation:

  • Allow the reaction mixture to cool to room temperature. A white precipitate of the product should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filter the white solid using a Büchner funnel and wash the precipitate with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Dry the crude amino acid under reduced pressure. The product can be further purified by recrystallization from a water/ethanol mixture if necessary.

4. Characterization:

  • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5] The racemic product can then be subjected to chiral resolution.

Visualized Workflows and Logic

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Reaction Mixture cluster_diagnosis Diagnosis of Root Cause cluster_solution Optimization Strategy start Low Yield or Purity analysis Analyze Crude Product (HPLC, NMR, TLC) start->analysis side_product Major Side Product(s) Identified? analysis->side_product low_conversion Low Conversion of Starting Material? analysis->low_conversion poor_ee Poor Enantioselectivity? analysis->poor_ee opt_conditions Optimize Reaction Conditions: - Temperature - Solvent - Reaction Time side_product->opt_conditions Yes opt_workup Optimize Workup/Purification: - Milder Conditions - Ion Exchange - Recrystallization side_product->opt_workup No low_conversion->side_product No low_conversion->opt_conditions Yes poor_ee->analysis No, check analytical method opt_catalyst Optimize Catalyst System: - Screen Catalysts/Ligands - Adjust Loading - Lower Temperature poor_ee->opt_catalyst Yes

Asymmetric_Synthesis_Workflow reagents 2-Chlorobenzaldehyde Amine Source Nucleophile (e.g., Silyl Ketene Acetal) catalysis Asymmetric Catalysis reagents->catalysis intermediate {Chiral Intermediate (Enantioenriched)} catalysis->intermediate workup Reaction Workup (e.g., Hydrolysis) intermediate->workup product <(R)-3-Amino-3- (2-chlorophenyl) propanoic acid> workup->product

References

  • Lee, S., et al. (2016). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Biotechnology Journal, 11(1), 185-90. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

  • Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Le-Houx, J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Organic Letters, 23(7), 2533–2537. [Link]

  • Kumar, A., & Sharma, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. [Link]

  • Supporting Information for "Kinetic Resolution of Racemic 3-N-Benzoyl-amino-3-aryl-propanoic Acid Allyl Esters". (2005). Wiley-VCH. [Link]

  • Hsiao, Y., et al. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron, 58(40), 8113-8123. [Link]

  • AbacipharmTech. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Hsiao, Y., et al. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

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Technical Support Center: Enantiomeric Excess Determination for (R)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for determining the enantiomeric excess (e.e.) of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations for this specific β-amino acid. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the accuracy and reliability of your experimental results.

Introduction: The Criticality of Chiral Purity

This compound is a chiral building block of significant interest in pharmaceutical synthesis. As with many chiral molecules, the biological activity of its enantiomers can differ dramatically. Therefore, the precise determination of enantiomeric excess is not merely a quality control metric; it is a fundamental necessity for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide will delve into the nuances of both direct and indirect methods for determining the e.e. of this compound, with a strong focus on High-Performance Liquid Chromatography (HPLC), the most prevalent technique for this type of analysis.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide direct answers to the most common issues encountered during the enantiomeric excess determination of this compound.

Q1: My chiral HPLC method is showing poor or no separation between the enantiomers. What are the likely causes and how can I fix this?

A1: This is a frequent challenge in chiral chromatography, which relies on subtle differences in the interaction between enantiomers and the chiral stationary phase (CSP).[2]

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or vancomycin, are often successful.[3][4] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are also a powerful option.[1] If one type of CSP is not providing separation, it is advisable to screen other types.

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase significantly impacts chiral recognition.

    • For Reversed-Phase Mode (with Teicoplanin-based CSPs): The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) are crucial.[5] Systematically varying the percentage of the organic modifier is a key optimization step. Some CSPs exhibit a "U-shaped" retention behavior, where retention first decreases and then increases with a higher percentage of organic modifier.[3]

    • For Normal-Phase Mode (with Polysaccharide-based CSPs): The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol) is critical. Small changes can lead to significant differences in resolution.

  • Mobile Phase Additives: For amphoteric compounds like amino acids, controlling the ionization state is vital.[5]

    • Acidic Additives (e.g., Trifluoroacetic Acid - TFA): Adding a small amount of TFA (e.g., 0.1%) can suppress the deprotonation of the carboxylic acid group and minimize secondary ionic interactions with the stationary phase.[5]

    • Basic Additives (e.g., Diethylamine - DEA): For basic compounds, a basic additive can improve peak shape and resolution.

  • Temperature Effects: Lowering the column temperature can sometimes enhance chiral resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[5]

Q2: I'm observing significant peak tailing or fronting in my chromatogram. What's causing this and how can I improve the peak shape?

A2: Poor peak shape can compromise the accuracy of integration and, consequently, the e.e. calculation.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH The compound is amphoteric. Ensure the mobile phase pH is at least 2 units away from the isoelectric point (pI) of the analyte to ensure it is in a single ionic form.[5]
Secondary Interactions with Stationary Phase Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) for reversed-phase chromatography, to minimize secondary ionic interactions.[5]
Column Overload Reduce the injection volume or the concentration of the sample.[5]
Column Degradation Use a guard column to protect the analytical column. Ensure the mobile phase is filtered and degassed. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[5]
Q3: I am considering using a derivatization agent to determine the enantiomeric excess. What are the advantages and which agents are suitable for β-amino acids?

A3: Derivatization is an indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like a C18).[6]

Advantages of Derivatization:

  • Overcomes Poor Separation on CSPs: It's a powerful alternative when direct methods fail.

  • Improved Detection: Many derivatizing agents contain a chromophore or fluorophore, which can significantly enhance detection sensitivity.[1]

Suitable Chiral Derivatizing Agents:

  • Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a widely used and effective reagent for the derivatization of amino acids.[6][7] However, resolving Cβ-epimeric diastereomers can sometimes be challenging with the standard L-FDAA.[8]

  • Variants of Marfey's Reagent: In cases where L-FDAA provides insufficient resolution, using the D-enantiomer of Marfey's reagent or analogues with different amino acids (like proline) can be effective.[8]

  • Other Agents: Other options include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE).[7]

Q4: How is enantiomeric excess (e.e.) calculated from the chromatogram, and what are the potential sources of error?

A4: Enantiomeric excess is a measure of the purity of one enantiomer in a mixture.[9] It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Potential Sources of Error:

  • Incomplete Resolution: If the peaks are not baseline-resolved, the integration will be inaccurate. Aim for a resolution (Rs) of >1.5.

  • Differences in Detector Response: While enantiomers should have identical detector responses, the derivatized diastereomers may not. It is crucial to determine the response factor for each diastereomer if high accuracy is required.

  • Racemization during Derivatization: The derivatization conditions (e.g., high temperature, extreme pH) could potentially cause some racemization of the analyte, leading to an underestimation of the e.e.

Q5: My retention times are inconsistent between runs. What could be the issue?

A5: Fluctuating retention times can make peak identification difficult and suggest a problem with the stability of the HPLC system or the method itself.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump.[5]
Temperature Variations Use a column oven to maintain a constant temperature.[5]
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before injecting the sample. For gradient elution, allow sufficient time for the column to re-equilibrate between injections.[5]

Experimental Protocols & Workflows

Protocol 1: Chiral HPLC Method Development (Direct Method)

This protocol outlines a systematic approach to developing a chiral HPLC method for this compound.

  • Column Selection:

    • Start with a teicoplanin-based CSP (e.g., Chirobiotic T) or a polysaccharide-based CSP (e.g., Chiralpak IA, AD-H).

  • Mobile Phase Screening (Reversed-Phase with Teicoplanin CSP):

    • Prepare a series of mobile phases with varying concentrations of an organic modifier (e.g., methanol or ethanol) in water with 0.1% TFA. For example:

      • 80:20 Methanol:Water + 0.1% TFA

      • 60:40 Methanol:Water + 0.1% TFA

      • 40:60 Methanol:Water + 0.1% TFA

  • Injection and Analysis:

    • Dissolve a racemic standard of 3-Amino-3-(2-chlorophenyl)propanoic acid in the mobile phase.

    • Inject the standard and monitor the chromatogram.

  • Optimization:

    • Based on the initial screening, adjust the mobile phase composition to improve resolution.

    • If resolution is still poor, consider changing the organic modifier (e.g., to ethanol or acetonitrile) or the type of CSP.

    • Investigate the effect of column temperature.

Protocol 2: Derivatization with Marfey's Reagent (FDAA) (Indirect Method)

This protocol describes the derivatization of the amino acid with FDAA, followed by analysis on an achiral column.

  • Sample Preparation:

    • To an aqueous solution of the amino acid sample, add a solution of FDAA in acetone.

    • Add a weak base, such as triethylamine or sodium bicarbonate, to catalyze the reaction.

  • Reaction:

    • Heat the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1 hour).[7]

  • Quenching:

    • Quench the reaction by adding a small amount of acid (e.g., acetic acid or hydrochloric acid).

  • HPLC Analysis:

    • Inject the resulting solution onto a standard reversed-phase column (e.g., C18).

    • Use a suitable mobile phase, typically a gradient of acetonitrile and water with an acidic modifier like TFA.

Workflow Diagrams

Chiral_HPLC_Method_Development start Start: Racemic Standard col_select Select Chiral Stationary Phase (e.g., Teicoplanin or Polysaccharide-based) start->col_select mp_screen Screen Mobile Phase Compositions (Vary organic modifier % and additives) col_select->mp_screen inject Inject and Analyze mp_screen->inject eval Evaluate Resolution (Rs) inject->eval good_res Rs > 1.5? eval->good_res optimize Optimize Method (Adjust composition, temperature) good_res->optimize No success Method Validated good_res->success Yes optimize->inject fail Consider Alternative CSP or Derivatization optimize->fail

Caption: Chiral HPLC Method Development Workflow.

Derivatization_Workflow start Start: Amino Acid Sample add_reagents Add FDAA (Marfey's Reagent) and Base start->add_reagents react Heat at Controlled Temperature (e.g., 50°C for 1h) add_reagents->react quench Quench Reaction with Acid react->quench hplc_analysis Analyze on Achiral Column (C18) quench->hplc_analysis calc_ee Calculate e.e. from Diastereomer Peak Areas hplc_analysis->calc_ee end Result: Enantiomeric Excess calc_ee->end

Caption: Derivatization Workflow with Marfey's Reagent.

References

  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (Source: Google)
  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (Source: NIH) [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (Source: NIH) [Link]

  • Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. (Source: PubMed) [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (Source: AVESİS) [Link]

  • Trouble with chiral separations. (Source: Chromatography Today) [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (Source: Google) [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (Source: YAKHAK HOEJI) [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (Source: NIH) [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. (Source: NIH) [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (Source: LCGC International) [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (Source: Google) [Link]

  • ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. (Source: ResearchGate) [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (Source: Chromatography Today) [Link]

  • Chiral HPLC Separations. (Source: Phenomenex) [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. (Source: TSI Journals) [Link]

  • Optical Purity and Enantiomeric Excess. (Source: Master Organic Chemistry) [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (Source: Chemistry Steps) [Link]

  • Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. (Source: PubMed) [Link]

Sources

Technical Support Center: Resolving Common Issues in the Scale-Up of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production and scale-up of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this critical chiral building block. As a non-proteinogenic β-amino acid, its enantiomeric purity is vital for the efficacy and safety of downstream active pharmaceutical ingredients (APIs).[1][2][3]

This document provides field-proven insights and step-by-step guidance in a direct question-and-answer format to help you troubleshoot and optimize your process.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for producing this compound on a larger scale?

A1: There are two main industrial approaches for producing enantiomerically pure compounds like this β-amino acid:

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to directly synthesize the desired (R)-enantiomer.[4] Methods like enantioselective Mannich reactions or the hydrogenation of prochiral enamines are common.[2][5] This is often the more elegant and efficient route if a robust catalyst is available, as it avoids the loss of 50% of the material.

  • Chiral Resolution: This is a widely used and practical method that starts with the synthesis of a racemic mixture (a 50:50 mix of R and S enantiomers), followed by separation.[1] The most common technique for scale-up is diastereomeric salt crystallization , where a chiral resolving agent is added to form two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[1][6]

Q2: Why is controlling the stereochemistry of this molecule so critical in drug development?

A2: Chirality is fundamental to biochemistry, as biological targets like enzymes and receptors are themselves chiral.[1] The two enantiomers of a chiral drug can have vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects.[7] Therefore, producing a single, chirally pure enantiomer is crucial for developing safe and effective medicines.[8]

Q3: What are the most critical analytical techniques for quality control during production?

A3: For a chiral compound like this, two analytical aspects are paramount:

  • Chemical Purity: This is typically assessed using High-Performance Liquid Chromatography (HPLC) with a standard achiral column (like a C18) to separate the main compound from any impurities or starting materials.

  • Enantiomeric Purity (or Enantiomeric Excess - ee): This requires a specialized chiral analytical method. The gold standard is Chiral HPLC using a Chiral Stationary Phase (CSP).[9][10] For β-amino acids, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin) are often highly effective.[11][12] Other methods include derivatization with a chiral reagent followed by standard HPLC or GC analysis.[13][14]

Q4: What general challenges should I anticipate when moving from a lab-scale procedure to a pilot plant or manufacturing scale?

A4: Scaling up a chemical process is not always linear and presents several common challenges.[15] The chemical reaction itself is often manageable, but issues frequently arise in the physical processes.[8] Key areas to watch include:

  • Mixing and Heat Transfer: Reactions that are easy to cool or heat in a small flask may become problematic in a large reactor. Poor heat transfer can lead to side reactions and impurities.

  • Solid Handling: Transferring and filtering large quantities of solids can be difficult. Crystal properties (size, shape) that were irrelevant at the lab scale become critical for efficient filtration and drying at the plant scale.

  • Phase Separation: Liquid-liquid extractions that are simple in a separatory funnel can be more complex in a large reactor, leading to emulsions or incomplete separation.

  • Impurity Profile: An impurity that was present at a negligible level in the lab may become significant at a larger scale, potentially requiring process modifications to control.[15]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee) After Chiral Resolution

Q: My chiral resolution via diastereomeric salt crystallization is yielding the (R)-enantiomer with low enantiomeric purity (<95% ee). How can I improve this?

A: This is a common and multifaceted problem in crystallization-based resolutions. The goal is to maximize the solubility difference between the two diastereomeric salts. Here’s a systematic approach to troubleshoot this:

Possible Causes & Solutions

  • Suboptimal Resolving Agent: Not all chiral resolving agents are equally effective. If you are using a standard agent like tartaric acid or a chiral amine, it may not be the best match for your compound.

    • Action: Screen a variety of commercially available resolving agents (both acidic and basic).

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to your racemic amino acid is critical.

    • Action: Experiment with using substoichiometric amounts of the resolving agent (e.g., 0.5-0.8 equivalents). This can sometimes lead to a purer initial crop of the less soluble salt.

  • Poor Solvent Choice: The solvent system is arguably the most important variable. It dictates the solubility of both diastereomeric salts.

    • Action: Systematically screen a range of solvents and solvent mixtures (e.g., alcohols like methanol/ethanol, ketones, water, and their mixtures). The ideal solvent will maximize the solubility of one salt while minimizing the solubility of the other.

  • Uncontrolled Crystallization Conditions: The temperature profile and cooling rate directly impact crystal growth and purity. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.

    • Action: Implement a controlled cooling profile. Allow the solution to cool slowly to the target temperature. Introducing seed crystals of the desired pure diastereomeric salt at the saturation point can also dramatically improve enantiomeric purity.[1]

Troubleshooting Workflow: Improving Enantiomeric Excess

G start Low Enantiomeric Excess (<95% ee) solvent Optimize Solvent System (Screen various polar/non-polar mixtures) start->solvent cooling Control Cooling Rate (Implement slow, linear cooling profile) solvent->cooling If improvement is minor seeding Introduce Seed Crystals (Add pure diastereomeric salt at saturation) cooling->seeding If still suboptimal re_x Recrystallize Product (Purify the isolated salt) seeding->re_x After isolation final Achieve Target ee (>99%) re_x->final

Caption: Workflow for optimizing a diastereomeric salt crystallization.

Issue 2: Inconsistent HPLC Results for Purity Analysis

Q: I'm analyzing my product with chiral HPLC, but I'm seeing inconsistent retention times and poor peak shapes (tailing). What's causing this?

A: Inconsistent HPLC results often point to issues with the mobile phase, the column, or the sample itself. Given that this compound is an amphoteric, zwitterionic compound, pH control is critical.[11]

Problem Possible Cause Troubleshooting Step
Peak Tailing Inappropriate Mobile Phase pH: The compound exists in multiple ionic forms near its isoelectric point (pI), causing interactions with the stationary phase.[11]Adjust the mobile phase pH to be at least 2 units away from the compound's pI. This ensures it is in a single, stable ionic state.
Secondary Interactions: Residual silanols on silica-based columns can interact with the amine group.Add a competing agent to the mobile phase, such as 0.1% trifluoroacetic acid (TFA), to mask these secondary interaction sites.[11]
Shifting Retention Times Column Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase before injection.Ensure the column is flushed with at least 10-15 column volumes of the mobile phase until a stable baseline is achieved before starting the analysis.
Temperature Fluctuations: Lab temperature changes can affect mobile phase viscosity and retention.Use a column oven to maintain a constant, controlled temperature (e.g., 25 °C or 30 °C).[11]
Poor Enantiomeric Resolution Suboptimal Mobile Phase: The organic modifier (e.g., methanol, acetonitrile) and its concentration are critical for chiral recognition on many CSPs.[11]Systematically vary the percentage of the organic modifier. Sometimes a switch from methanol to ethanol or isopropanol can dramatically improve resolution on polysaccharide-based CSPs.
Issue 3: Product Fails to Crystallize or Oils Out During Isolation

Q: After my reaction workup and concentration, the product separates as a thick oil instead of a solid. How can I induce crystallization?

A: "Oiling out" is a common problem during the scale-up of crystallization processes. It occurs when the product's solubility limit is exceeded at a temperature above its melting point or when it forms a supersaturated, metastable liquid phase.

Step-by-Step Protocol to Induce Crystallization

  • Confirm Identity and Purity: First, ensure the oil is indeed your desired product and is relatively pure. Use techniques like NMR or a quick TLC to check for significant impurities that might be inhibiting crystallization.

  • Solvent/Anti-Solvent Screening:

    • Dissolve a small amount of the oil in a good solvent (e.g., methanol, water).

    • Slowly add an "anti-solvent" (a solvent in which the product is poorly soluble, like heptane, MTBE, or acetone) until the solution becomes turbid.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled precipitation is often effective.

  • pH Adjustment: Since the product is an amino acid, its solubility is highly pH-dependent.

    • Action: Dissolve the oil in water or a water/alcohol mixture and carefully adjust the pH to its isoelectric point (pI). At the pI, the amino acid has a net-zero charge and its aqueous solubility is at a minimum, which often triggers precipitation.[11]

  • Seeding: If you have a small amount of solid material from a previous batch, use it to seed the supersaturated solution. Even a microscopic crystal can serve as a template for crystal growth.

  • Mechanical Agitation: Sometimes, vigorous stirring or scratching the inside of the flask with a glass rod can provide the energy needed to overcome the nucleation barrier and initiate crystallization.

Decision Tree: Inducing Crystallization

G start Product Oiled Out check_purity Check Purity (NMR/TLC) start->check_purity ph_adjust Adjust pH to Isoelectric Point check_purity->ph_adjust If pure failure Re-evaluate Purification Strategy check_purity->failure If impure solvent_screen Screen Solvent/Anti-Solvent Systems ph_adjust->solvent_screen No precipitation success Solid Product Obtained ph_adjust->success Precipitation occurs seeding Attempt Seeding solvent_screen->seeding No precipitation solvent_screen->success Precipitation occurs seeding->success Precipitation occurs seeding->failure Still an oil

Caption: A logical decision process for troubleshooting product crystallization.

Experimental Protocols

Protocol: Chiral HPLC Analysis for Enantiomeric Excess (ee)

This protocol is a generalized method based on established techniques for separating chiral amino acids and should be optimized for your specific system.[9][11][12]

  • Column Selection:

    • Primary Recommendation: Teicoplanin-based Chiral Stationary Phase (CSP), such as a Chirobiotic™ T column (5 µm, 250 x 4.6 mm). These are highly effective for underivatized amino acids.[11]

    • Alternatives: Polysaccharide-based (e.g., cellulose or amylose) or cyclodextrin-based CSPs can also be screened.[9]

  • Mobile Phase Preparation:

    • Prepare a polar organic mobile phase. A common starting point is a mixture of an alcohol (Methanol or Ethanol) and a weak acid.

    • Example Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v). The acid and base act as mobile phase modifiers to improve peak shape.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 0.5 mg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm or 254 nm.

    • Run Time: 20-30 minutes (or until both enantiomer peaks have eluted).

  • System Suitability and Analysis:

    • Inject a sample of the racemic material first to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor (Rs). A good separation should have Rs > 1.5.

    • Inject the sample of this compound.

    • Calculate the enantiomeric excess using the peak areas (A) from the chromatogram:

      • ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

References

  • Veranova. The importance of chirality in API development.
  • Pharmaceutical Technology.
  • National Institutes of Health (PMC). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.
  • PharmaCompass.
  • PubMed. Recent advances in the enantioselective synthesis of beta-amino acids.
  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review.
  • ACS Publications. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • DS InPharmatics. Lab to plant: Scaling up API processes with Dr. James Mencel's guidance.
  • BenchChem. Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
  • CAT. Analyses of amino acids, Enantiomeric purity.
  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
  • ResearchGate. Examples for chiral APIs with significant differences in biological activities of the enantiomers.
  • University of Illinois Chemistry.
  • Chem-Impex. (R)-3-Amino-3-(2-chlorophenyl)propionic acid.
  • Sigma-Aldrich.
  • Phenomenex.
  • BenchChem. Technical Support Center: Chiral Resolution of 2-Amino-2-(4-sulfophenyl)propanoic acid.
  • National Institutes of Health (PMC).

Sources

Technical Support Center: Preventing Racemization During Derivatization of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (R)-3-Amino-3-(2-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral molecule and need to perform derivatization without compromising its stereochemical integrity. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of preventing racemization during your experiments.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry.[1] Its specific three-dimensional structure is often crucial for its biological activity. Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, can lead to a loss of therapeutic efficacy or the introduction of undesired side effects. This guide provides a comprehensive resource to understand and mitigate the risk of racemization during the chemical modification (derivatization) of this compound.

Understanding the Risk: Mechanisms of Racemization

Racemization of amino acids typically occurs through the deprotonation of the alpha-carbon (the chiral center), which leads to the formation of a planar enolate or a similar intermediate. This intermediate can then be protonated from either face, resulting in a loss of the original stereochemistry.

Several factors can promote this process during derivatization:

  • Harsh Reaction Conditions: High temperatures and the use of strong acids or bases can accelerate racemization.

  • Nature of the Derivatizing Agent: Certain reagents, particularly those that activate the carboxylic acid group, can form intermediates prone to racemization, such as oxazolones.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the chiral center.

  • Prolonged Reaction Times: The longer the chiral center is exposed to conditions that favor racemization, the greater the extent of stereochemical scrambling.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the derivatization of this compound and offers targeted solutions.

Problem 1: Significant Racemization Detected After Carboxylic Acid Activation and Amide Bond Formation.

Likely Cause: Formation of a highly racemization-prone oxazolone intermediate upon activation of the N-protected amino acid. This is a common issue when using carbodiimide-based coupling reagents.

Solutions:

  • Choice of Coupling Reagent and Additive:

    • Avoid using carbodiimides (like DCC or EDC) alone. Always use them in conjunction with a racemization-suppressing additive.[2]

    • Recommended Additives: 1-Hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are generally more effective at minimizing racemization than 1-hydroxybenzotriazole (HOBt).[3][4] These additives react with the activated intermediate to form a more stable active ester that is less susceptible to racemization.

    • Alternative Reagents: Consider using phosphonium-based reagents like PyAOP or uronium/aminium reagents like HATU, which are known for lower racemization levels in challenging couplings.[5]

  • Control of Base:

    • The choice and amount of base are critical. Strong, non-hindered bases like triethylamine (TEA) can promote racemization.

    • Recommended Bases: Opt for weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5] Use the minimum number of equivalents necessary to neutralize any acid formed during the reaction.

  • Reaction Temperature:

    • Perform the coupling reaction at a lower temperature, such as 0 °C, to slow down the rate of racemization.[4]

Workflow for Minimizing Racemization During Amide Coupling

Caption: Decision workflow for minimizing racemization during amide bond formation.

Problem 2: Racemization Observed During Derivatization of the Amino Group.

Likely Cause: The reaction conditions for derivatizing the amino group might be too harsh, or the chosen protecting group strategy may be suboptimal.

Solutions:

  • Protecting Group Strategy:

    • If the derivatization involves multiple steps, ensure the protecting groups for the amino and carboxyl functions are orthogonal (can be removed under different conditions).

    • Common α-amino protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) are generally effective at preventing racemization if introduced and removed under appropriate conditions.[6][7] The benzyloxycarbonyl (Z) group is also known for its resistance to racemization during activation.[7]

  • Mild Reaction Conditions:

    • When derivatizing the free amino group, use the mildest possible conditions. This includes using a suitable base and solvent system and maintaining a low reaction temperature.

    • For instance, when introducing a protecting group, follow established protocols that are known to preserve stereochemistry.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the extent of racemization in my derivatized product?

A1: The most reliable method is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[8] Alternatively, you can use an indirect method where you derivatize your product with a chiral derivatizing agent (CDA) to form diastereomers.[9][10] These diastereomers can then be separated on a standard achiral HPLC column.[9] Marfey's reagent (FDAA) is a commonly used CDA for this purpose.[9][10]

Q2: Are there any specific structural features of this compound that make it more or less prone to racemization?

A2: The presence of the phenyl ring adjacent to the chiral center can influence the acidity of the alpha-proton. Aromatic amino acids can be more prone to racemization than aliphatic ones due to the potential for resonance stabilization of the carbanion intermediate.[11] The electron-withdrawing nature of the chloro substituent on the phenyl ring could potentially further increase the acidity of the alpha-proton, making it more susceptible to deprotonation and subsequent racemization.

Q3: Is it better to derivatize the amino group or the carboxylic acid group first?

A3: The order of derivatization depends on the overall synthetic scheme. However, it is often advantageous to protect the amino group first with a suitable protecting group (e.g., Boc or Fmoc).[6][7] This prevents the formation of an oxazolone during subsequent activation of the carboxylic acid, which is a major pathway for racemization.[3]

Q4: What are the ideal storage conditions for this compound to prevent racemization over time?

A4: To maintain its stereochemical integrity during storage, this compound should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Racemization using HATU

This protocol describes a general method for coupling N-protected this compound with an amine.

Materials:

  • N-protected this compound

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-protected this compound (1 equivalent) in anhydrous DMF or DCM in a flame-dried flask under an inert atmosphere.

  • Add the amine coupling partner (1-1.2 equivalents).

  • In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Cool the reaction mixture containing the acid and amine to 0 °C in an ice bath.

  • Add the HATU solution to the reaction mixture.

  • Slowly add DIPEA or NMM (2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, proceed with the appropriate aqueous work-up and purification.

Protocol 2: Chiral HPLC Analysis using a Chiral Derivatizing Agent (Marfey's Method)

This protocol outlines the steps for determining the enantiomeric purity of your derivatized product.

Materials:

  • Sample of derivatized this compound (after removal of the N-protecting group if necessary)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M Hydrochloric Acid (HCl)

  • HPLC grade solvents (e.g., Acetonitrile, Water, Trifluoroacetic acid - TFA)

Procedure:

  • Hydrolysis (if necessary): If your final product is a peptide, hydrolyze a small sample (approx. 1 mg) in 6 M HCl at 110°C for 24 hours. Evaporate the HCl to dryness.[5]

  • Derivatization: a. Dissolve the amino acid sample (hydrolyzed or free amino acid) in 50 µL of water. b. Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone, followed by 20 µL of 1 M NaHCO₃.[5] c. Incubate the mixture at 40°C for 1 hour. d. Stop the reaction by adding 10 µL of 2 M HCl.[4]

  • Sample Preparation for HPLC: a. Evaporate the solvent to dryness. b. Redissolve the residue in a suitable solvent for injection (e.g., 500 µL of 50% acetonitrile/water).

  • HPLC Analysis: a. Inject an appropriate volume onto a standard C18 reversed-phase column. b. Use a gradient elution method with mobile phases such as water with 0.1% TFA and acetonitrile with 0.1% TFA. c. Monitor the elution at 340 nm.[8] d. The L-D diastereomer will have a different retention time than the L-L diastereomer, allowing for quantification of the enantiomeric excess.

Chiral Derivatization and Analysis Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Start: Amino Acid Sample B Hydrolysis (if peptide) A->B Is it a peptide? C Dissolve in Water A->C No B->C D Add L-FDAA in Acetone C->D E Add NaHCO3 (alkaline) D->E F Incubate at 40°C E->F G Quench with HCl F->G H Evaporate to Dryness G->H I Redissolve in Mobile Phase H->I J Inject on C18 HPLC Column I->J K Analyze at 340 nm J->K L Quantify Diastereomers K->L

Caption: Workflow for chiral purity analysis using Marfey's reagent.

Summary of Key Recommendations

ParameterRecommendationRationale
Coupling Reagents Use onium salts (HATU, PyAOP) or carbodiimides with additives.Minimizes the formation of racemization-prone intermediates.
Additives Prefer HOAt or OxymaPure over HOBt.More effective at suppressing racemization.[3][4]
Base Use weak or sterically hindered bases (NMM, Collidine).Reduces the rate of proton abstraction from the chiral center.[5]
Temperature Conduct reactions at low temperatures (e.g., 0 °C).Slows down the kinetics of racemization.[4]
Protecting Groups Use standard protecting groups like Boc, Fmoc, or Z.These are well-established for preserving stereochemical integrity under appropriate conditions.[6][7]
Analysis Employ chiral HPLC or derivatization with a CDA (e.g., Marfey's reagent).Provides accurate quantification of enantiomeric purity.[8][9][10]

By carefully selecting reagents and controlling reaction conditions, researchers can successfully perform derivatizations on this compound while preserving its critical stereochemistry.

References

  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. [Link]

  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (n.d.). Wonda Science. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (2011, March 1). National Institutes of Health. [Link]

  • Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. (2019, June 18). PubMed. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455–2504. [Link]

  • Chiral Derivatizing Agents Applied for the Determination of D-Amino Acid Content. (n.d.). ResearchGate. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. [Link]

  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. (2016). ResearchGate. [Link]

  • 3-Amino-3-(2-chlorophenyl)propanoic acid. (n.d.). PubChem. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). MDPI. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2019, September 1). Nature Communications. [Link]

  • Mechanism of racemization of amino acids by aspartate aminotransferase. (1992, February 1). PubMed. [Link]

  • 3-Amino-3-(3-chlorophenyl)propanoic acid. (n.d.). PubChem. [Link]

Sources

stability issues of (r)-3-Amino-3-(2-chlorophenyl)propanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound and to offer troubleshooting solutions for common experimental challenges. Our goal is to ensure the integrity of your research by providing scientifically grounded advice.

Introduction to the Stability of this compound

This compound is a chiral β-amino acid derivative that serves as a valuable building block in pharmaceutical research and development.[1] Understanding its stability profile is critical for the reliability and reproducibility of experimental results, as well as for determining appropriate storage and handling conditions.

The primary stability concern for this molecule, and for β-amino acids in general, is its susceptibility to intramolecular cyclization, forming a lactam. This degradation pathway is influenced by several factors, including pH, temperature, and the solvent system used. This guide will delve into the specifics of these stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the primary signs of degradation of this compound?

A1: The most common sign of degradation is the appearance of a new peak in your analytical chromatogram, such as HPLC, which corresponds to the lactam degradation product, 4-(2-chlorophenyl)azetidin-2-one. Other indicators can include a decrease in the peak area of the parent compound over time, a change in the pH of the solution, or in some cases, a visible change in the color or clarity of the solution.

Q2: What is the main degradation pathway for this compound?

A2: The principal degradation pathway is an intramolecular cyclization reaction. The amino group attacks the carboxylic acid group, leading to the formation of a four-membered ring structure known as a β-lactam (in this case, 4-(2-chlorophenyl)azetidin-2-one) and the elimination of a water molecule. This reaction is often accelerated by heat and certain pH conditions.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of the compound in solution is significantly pH-dependent. Both acidic and basic conditions can catalyze the intramolecular cyclization to the lactam. Neutral to slightly acidic conditions (pH 4-6) are generally considered to provide the best stability for β-amino acids in solution. It is crucial to buffer your solutions appropriately if they are to be stored for any length of time.

Q4: What are the recommended storage conditions for the solid compound and its solutions?

A4:

  • Solid Form: The solid compound is generally stable when stored in a cool, dry, and dark place. Recommended storage is at 2-8°C in a tightly sealed container to protect it from moisture.

  • Solutions: Solutions are less stable and should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at 2-8°C for no longer than 24 hours. For longer-term storage, freezing at -20°C or -80°C may be an option, but freeze-thaw cycles should be avoided. The choice of solvent is also critical; polar aprotic solvents may accelerate degradation. Aqueous solutions should be buffered to a slightly acidic pH.

Q5: Is this compound sensitive to light?

A5: While the primary degradation pathway is intramolecular cyclization, compounds containing a chlorophenyl group can be susceptible to photolytic degradation.[2] It is good practice to protect solutions from light by using amber vials or by covering the container with aluminum foil, especially during long experiments or when conducting photostability studies.

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during the handling and analysis of this compound.

Issue 1: Appearance of an Unknown Peak in HPLC Analysis

Symptoms: A significant, unidentified peak appears in your HPLC chromatogram, often with a shorter retention time than the parent compound, and its area increases over time.

Probable Cause: This is likely due to the formation of the lactam degradation product, 4-(2-chlorophenyl)azetidin-2-one, via intramolecular cyclization.

Troubleshooting Workflow:

A Unknown Peak Observed B Hypothesize Lactam Formation A->B J Optimize HPLC Method A->J C Confirm Identity of Unknown Peak B->C F Review Sample Preparation and Storage B->F D LC-MS Analysis C->D Mass consistent with lactam? E NMR Spectroscopy C->E If sufficient quantity G Prepare Samples Fresh F->G H Control pH of Solutions F->H I Store Solutions at Low Temperature F->I L Resolved G->L H->L I->L K Modify Gradient/Mobile Phase J->K K->L

Workflow for troubleshooting an unknown peak.

Detailed Steps:

  • Hypothesize the Degradant: Based on the known chemistry of β-amino acids, the primary suspect is the corresponding β-lactam.

  • Confirm Identity:

    • LC-MS Analysis: The most direct way to confirm the identity of the unknown peak is by liquid chromatography-mass spectrometry (LC-MS). The lactam will have a molecular weight corresponding to the parent compound minus the molecular weight of water (18.015 g/mol ).

    • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can definitively confirm the cyclic structure.

  • Review Sample Handling:

    • Preparation: Were the solutions prepared fresh? If not, how long were they stored and at what temperature?

    • pH: Was the pH of the aqueous solution controlled? Unbuffered solutions can drift in pH, accelerating degradation.

    • Temperature: Were the samples left at room temperature for an extended period? The autosampler should be cooled if run times are long.

  • Optimize Analytical Method:

    • Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from its degradation products. This may require adjusting the mobile phase composition, gradient, or column chemistry. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic pH is a good starting point.[3]

Issue 2: Poor Reproducibility in Bioassays or Other Experiments

Symptoms: Inconsistent results are obtained from experiments using different batches of the compound or solutions prepared at different times.

Probable Cause: This is often due to varying levels of degradation of the compound, leading to inconsistent concentrations of the active substance.

Troubleshooting Workflow:

A Poor Experimental Reproducibility B Assess Purity of Starting Material A->B D Standardize Solution Preparation Protocol A->D H Implement Routine Purity Checks A->H C Quantitative Analysis (e.g., qNMR, HPLC with standard) B->C E Use Freshly Prepared Solutions D->E F Buffer all Aqueous Solutions D->F G Control Temperature and Light Exposure D->G J Consistent Results Achieved E->J F->J G->J I Analyze Aliquots of Stock Solutions Over Time H->I I->J

Workflow for addressing poor experimental reproducibility.

Detailed Steps:

  • Verify Purity of Solid Material: Before preparing solutions, confirm the purity of the solid this compound using a validated analytical method.

  • Standardize Solution Preparation:

    • Fresh is Best: Always prepare solutions fresh for each experiment.

    • Buffering: If using aqueous solutions, employ a suitable buffer in the pH range of 4-6.

    • Solvent Selection: Be mindful of the solvent used. While DMSO is common for initial stock solutions, prolonged storage can be problematic. For aqueous assays, minimize the percentage of organic solvent.

  • Control Environmental Factors:

    • Temperature: Keep solutions on ice or in a cooled autosampler during experiments.

    • Light: Protect solutions from direct light exposure.

  • Implement Quality Control Checks: For critical or long-term studies, periodically re-analyze an aliquot of your stock solution by HPLC to monitor for degradation.

Data Summary: Predicted Stability Profile

ConditionStressorPredicted StabilityLikely Degradation Product(s)
Solution Acidic pH (e.g., 0.1 M HCl) Moderate to Low4-(2-chlorophenyl)azetidin-2-one (Lactam)
Neutral pH (e.g., water) Moderate4-(2-chlorophenyl)azetidin-2-one (Lactam)
Basic pH (e.g., 0.1 M NaOH) Low4-(2-chlorophenyl)azetidin-2-one (Lactam)
Oxidation (e.g., H₂O₂) HighMinor oxidative degradation of the aromatic ring
Solid State High Temperature (e.g., >50°C) Moderate to LowPotential for lactam formation, especially in the presence of moisture
Photostability (UV/Vis light) ModeratePotential for photolytic degradation of the chlorophenyl group

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC-UV/PDA method. An LC-MS method is highly recommended for the identification of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential for accurately quantifying this compound and resolving it from its degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes. This should be optimized to achieve good resolution between the parent peak and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

References

  • U.S. Patent No. US11491125B1. (2022). Baclofen formulations and methods of minimizing patient exposure to metabolite variations.
  • IOSR Journal of Pharmacy and Biological Sciences. (2018). Ultra Performance Liquid Chromatographic Seperation And Quantification Of Baclofen And And Its Potential Impurities In A Inject. [Link]

  • ResearchGate. (n.d.). Baclofen residual content (%) after forced degradation study by HPLC method. [Link]

  • Tokura, T., Hayashi, K., & Nishikawa, H. (2002). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 46(10), 3219–3225. [Link]

  • ResearchGate. (n.d.). Chromatograms of Baclofen after (a) acidic hydrolysis; (b) basic...[Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wiley-VCH. (2005).
  • RSC Publishing. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

  • ResearchGate. (2011).
  • National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

  • PubMed. (2018). A Three-Component Enantioselective Cyclization Reaction Catalyzed by an Unnatural Amino Acid Derivative. [Link]

  • ChemRxiv. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. [Link]

  • ResearchGate. (2025). Intramolecular cyclization of N -aryl-3-phenylprop-2-ynamides. [Link]

Sources

Technical Support Center: Refining the Workup Procedure for (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-amino-3-(2-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the workup and purification of this valuable chiral building block.[1] The information provided herein is curated from established synthetic protocols and troubleshooting experiences to ensure scientific integrity and practical utility.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup, providing step-by-step solutions and the rationale behind them.

Issue 1: Low Yield After Initial Product Precipitation

Question: I've completed the reaction to synthesize this compound, and after adjusting the pH to precipitate the product, my yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low yield upon initial precipitation is a common issue and can often be attributed to the zwitterionic nature of the amino acid, which can lead to some solubility in the aqueous mother liquor. Here’s a systematic approach to troubleshoot and optimize your yield:

Step-by-Step Protocol for Yield Optimization:

  • Confirm Complete Precipitation:

    • Action: After the initial filtration, take a small sample of the filtrate and add a few more drops of the acid or base used for pH adjustment to see if more precipitate forms.

    • Rationale: Incomplete pH adjustment is a frequent cause of yield loss. The isoelectric point (pI) of the amino acid is where its solubility is at a minimum. Fine-tuning the pH to this exact point is crucial for maximal precipitation.

  • Concentrate the Mother Liquor:

    • Action: Take the filtrate from the initial precipitation and reduce its volume by 50-75% using a rotary evaporator.

    • Rationale: Even at the isoelectric point, the product will have some residual solubility. Concentrating the solution will supersaturate it, forcing more of the dissolved product to crystallize.

  • Induce Secondary Crystallization:

    • Action: Cool the concentrated mother liquor to 0-4 °C and allow it to stand for several hours, or even overnight.

    • Rationale: The solubility of most amino acids decreases at lower temperatures. This cooling step will further encourage the crystallization of the remaining dissolved product.[2]

  • Consider an Anti-Solvent:

    • Action: To the concentrated and cooled mother liquor, slowly add a water-miscible organic solvent in which the amino acid is poorly soluble, such as isopropanol or acetone, until turbidity is observed. Then, allow it to crystallize.

    • Rationale: The addition of an "anti-solvent" reduces the overall polarity of the solvent system, thereby decreasing the solubility of the polar amino acid and inducing further precipitation.

Issue 2: Persistent Impurities Observed in NMR/LC-MS Analysis

Question: My final product of this compound shows persistent impurities in the NMR and/or LC-MS analysis, even after recrystallization. What are the likely impurities and how can I remove them?

Answer:

The nature of the impurities will depend on the synthetic route employed. Common synthetic strategies include the reductive amination of a β-keto ester or the ring-opening of a β-lactam.[3][4][5][6]

Common Impurities and Removal Strategies:

Potential Impurity Origin Identification (NMR/LC-MS) Removal Strategy
Unreacted Starting Materials Incomplete reactionSignals corresponding to the starting aldehyde/ketone and amine source.Optimize reaction conditions (time, temperature, stoichiometry). For post-reaction removal, a carefully chosen extraction or chromatography step may be necessary.
Over-reduced Byproducts Non-selective reductionAbsence of the carboxylic acid peak and presence of alcohol signals in NMR.Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) for reductive aminations.[7][8]
Diastereomers If a chiral center is formed non-stereoselectivelyComplex multiplets in the chiral center's region of the NMR. Two closely eluting peaks in chiral HPLC.Diastereomeric recrystallization with a chiral resolving agent can be effective.[9][] Chiral chromatography is also an option.[11][12]
Residual Solvents Trapped during crystallizationCharacteristic solvent peaks in the 1H NMR spectrum.Dry the product under high vacuum for an extended period, possibly with gentle heating. If the solvent is stubborn, re-dissolving in a different solvent and re-precipitating can help.

Workflow for Impurity Removal:

start Crude Product wash Aqueous Wash (pH adjustment) start->wash Remove inorganic salts extract Organic Extraction (e.g., EtOAc) wash->extract Remove non-polar impurities recrystallize Recrystallization extract->recrystallize Primary purification chromatography Chromatography (if necessary) recrystallize->chromatography Persistent impurities final_product Pure Product recrystallize->final_product High purity achieved chromatography->final_product Final polishing start Reaction Complete ph_adjust Adjust pH to pI start->ph_adjust low_yield Low Yield? ph_adjust->low_yield impurities Impurities Present? low_yield->impurities No concentrate Concentrate Mother Liquor low_yield->concentrate Yes oiling_out Product Oiling Out? impurities->oiling_out No purify_further Further Purification (e.g., Chromatography) impurities->purify_further Yes troubleshoot_cryst Troubleshoot Crystallization (e.g., Seeding, Slow Cooling) oiling_out->troubleshoot_cryst Yes pure_product Pure Product oiling_out->pure_product No concentrate->ph_adjust recrystallize Recrystallize recrystallize->pure_product purify_further->recrystallize troubleshoot_cryst->recrystallize

References

managing impurities in (r)-3-Amino-3-(2-chlorophenyl)propanoic acid preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (R)-3-Amino-3-(2-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in preparations of this critical pharmaceutical building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity management so critical?

This compound is a chiral, non-proteinogenic β-amino acid derivative. Its specific three-dimensional structure, featuring a chlorophenyl group, makes it a valuable building block in medicinal chemistry, particularly for synthesizing drugs targeting neurological disorders.[1]

The Causality Behind Strict Impurity Control:

Impurities, even in minute quantities, can have a significant impact on the final drug product. They can:

  • Alter Efficacy: Reduce the therapeutic effect of the active pharmaceutical ingredient (API).

  • Introduce Toxicity: Some impurities can be toxic or produce adverse pharmacological effects.

  • Affect Stability: Impurities can catalyze the degradation of the API, shortening its shelf life.

  • Complicate Manufacturing: Impurities can interfere with downstream processing and formulation.

Regulatory bodies like the FDA and EMA, following guidelines from the International Council for Harmonisation (ICH), mandate stringent control over impurities to ensure the safety and quality of pharmaceutical products.[2][3]

Q2: What are the primary sources of impurities in this compound preparations?

Impurities are typically introduced at various stages of the manufacturing process. Understanding their origin is the first step toward effective control.

  • Starting Materials & Intermediates: Impurities present in the initial raw materials can be carried through the synthetic route.

  • By-products of Synthesis: Unintended side reactions can generate structurally related impurities.

  • Reagents and Catalysts: Residual amounts of reagents, catalysts, or their transformation products may remain.

  • Degradation Products: The compound can degrade during synthesis, purification, or storage due to factors like heat, light, pH, or oxidation.[4]

  • Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.[3]

Q3: What specific types of impurities should I be aware of?

Impurities are broadly classified into three main categories as per ICH guidelines:

Impurity CategoryDescription & Examples for this compound
Organic Impurities These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[3] Examples: The opposite enantiomer ((S)-isomer), unreacted 2-chlorobenzaldehyde, or products of over-reaction or side-reactions.
Inorganic Impurities These result from the manufacturing process and are typically reagents, catalysts, heavy metals, or other residual metals.[3] Examples: Residual palladium from a catalytic step or inorganic salts.
Residual Solvents These are organic solvents used in the production of the substance.[3] Examples: Ethanol, Toluene, Dichloromethane (DCM) used during synthesis or recrystallization.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing both the rationale for the problem and actionable solutions.

Issue 1: High Levels of the (S)-Enantiomer Detected
Q: My chiral HPLC analysis shows a high percentage of the unwanted (S)-enantiomer. What are the possible causes and how can I resolve this?

A: The presence of the undesired (S)-enantiomer is a critical issue as it can have different pharmacological activity and may be considered an impurity by regulatory agencies. The root cause typically lies in the chiral control of your synthesis or purification.

Causality Analysis:

  • Inefficient Asymmetric Synthesis: If you are using a stereoselective synthesis, the catalyst system may not be providing adequate enantioselectivity. This could be due to catalyst poisoning, incorrect reaction conditions (temperature, pressure), or low-quality reagents.

  • Racemization: The chiral center of the β-amino acid can be susceptible to racemization (conversion of the pure (R)-enantiomer to a mixture of (R) and (S)) under harsh conditions, such as extreme pH or high temperatures, during workup or purification.[4]

  • Ineffective Chiral Resolution: If you are using a method like diastereomeric salt crystallization to separate a racemic mixture, the resolution may be incomplete due to suboptimal solvent choice, temperature profile, or impurities affecting crystallization.

  • Analytical Method Error: While less common, ensure your chiral HPLC method is robust and validated. Poor separation on the column can lead to inaccurate quantification.

Troubleshooting Workflow:

start High (S)-Enantiomer Detected check_method Verify Chiral HPLC Method (System Suitability, Resolution > 1.5) start->check_method review_synthesis Review Asymmetric Synthesis Step check_method->review_synthesis Method OK outcome_fail Issue Persists: Re-evaluate Synthetic Route check_method->outcome_fail Method Faulty check_catalyst Check Catalyst Quality & Loading review_synthesis->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Pressure) review_synthesis->check_conditions review_workup Review Workup & Purification Conditions check_ph_temp Check for Harsh pH or High Temp review_workup->check_ph_temp optimize_resolution Optimize Chiral Resolution (e.g., Recrystallization Solvent) review_workup->optimize_resolution check_catalyst->review_workup check_conditions->review_workup outcome_pass Enantiomeric Purity Meets Spec check_ph_temp->outcome_pass Identified & Corrected check_ph_temp->outcome_fail No Obvious Cause optimize_resolution->outcome_pass Identified & Corrected optimize_resolution->outcome_fail No Obvious Cause

Caption: Troubleshooting High (S)-Enantiomer Content.

Experimental Protocol: Chiral HPLC Analysis

This method provides a baseline for quantifying the enantiomeric purity. It should be validated for your specific system.

ParameterRecommended SettingRationale
Column Chiral Stationary Phase (CSP), e.g., Polysaccharide-based like Chiralcel OD-H or Lux Cellulose-1.[5]These phases are designed to interact differently with enantiomers, enabling their separation.
Mobile Phase Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v).The non-polar/polar solvent mixture allows for good separation, while TFA improves peak shape by protonating the amino and carboxyl groups.
Flow Rate 1.0 mL/min.A standard flow rate for analytical HPLC.
Detection UV at 220 nm.The phenyl ring provides strong UV absorbance at this wavelength.
Column Temp. 25 °C.Temperature control ensures reproducible retention times.
Injection Vol. 10 µL.Standard volume for analytical scale.
System Suitability Resolution between (R) and (S) peaks should be > 1.5.Ensures the method is capable of accurately separating the two enantiomers.
Issue 2: Unidentified Peaks in the HPLC Chromatogram
Q: I'm observing unknown peaks in my reverse-phase HPLC analysis. How can I systematically identify these impurities?

A: Unidentified peaks are a common challenge. A systematic approach is required to identify their structure and origin, which is essential for risk assessment. Hyphenated analytical techniques are the gold standard for this purpose.[2][6]

Causality Analysis:

  • Process-Related Impurities: These could be unreacted starting materials (e.g., 2-chlorobenzaldehyde, malonic acid), intermediates, or by-products from side reactions.[7]

  • Degradation Products: Amino acids can degrade via pathways like deamination (loss of the amino group) or decarboxylation (loss of the carboxyl group).[8][9] Oxidation of the molecule is also possible.

  • Reagents: Traces of reagents used in the synthesis, such as protecting groups or coupling agents.

  • Contamination: Cross-contamination from other reactions or contaminated solvents.

Identification Workflow:

start Unknown Peak in RP-HPLC lcms Perform LC-MS Analysis start->lcms get_mw Determine Molecular Weight (MW) from Mass Spectrum lcms->get_mw compare_mw Compare MW with Potential Impurities (Starting Materials, By-products) get_mw->compare_mw match MW Match Found compare_mw->match Yes no_match No Obvious Match compare_mw->no_match No confirm Confirm with Reference Standard match->confirm msms Perform LC-MS/MS Analysis no_match->msms identified Structure Confirmed confirm->identified fragment Analyze Fragmentation Pattern msms->fragment propose Propose Structure fragment->propose isolate Isolate Impurity (Prep-HPLC) propose->isolate nmr Perform NMR for Structure Elucidation isolate->nmr nmr->identified

Caption: Workflow for Identifying Unknown Impurities.

Experimental Protocol: Impurity Identification using LC-MS

  • Initial Analysis (LC-MS):

    • Use a standard reverse-phase column (e.g., C18).

    • Employ a gradient elution method (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid) to ensure separation of compounds with different polarities.

    • Couple the LC to a mass spectrometer (MS) with an electrospray ionization (ESI) source.

    • Acquire data in both positive and negative ion modes to maximize the chance of detecting the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Data Interpretation:

    • From the mass spectrum of the unknown peak, determine its molecular weight.

    • Compare this molecular weight to a list of all potential impurities (starting materials, reagents, expected by-products, and common degradation products).

  • Confirmation (LC-MS/MS):

    • If a potential structure is hypothesized, perform a targeted MS/MS experiment.

    • The fragmentation pattern of the unknown impurity should match the fragmentation of a known reference standard if available. This provides a much higher degree of confidence in the identification.[10]

  • Structure Elucidation (if necessary):

    • If no match is found, the impurity may need to be isolated using preparative HPLC.

    • The isolated compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.[3]

Issue 3: Product Degradation on Storage
Q: I've noticed new impurity peaks appearing after storing the material. What could be the cause and how can I prevent it?

A: The appearance of new impurities over time indicates that your material is degrading. Amino acids can be susceptible to several degradation pathways, especially if not stored under optimal conditions.[9][11]

Causality Analysis & Prevention:

  • Hydrolysis: The amide-like structure can be susceptible to hydrolysis, though typically slow for amino acids. More relevant for peptide impurities.[4]

  • Oxidation: The molecule can react with atmospheric oxygen, especially if trace metals are present to act as catalysts.

  • Deamination/Decarboxylation: These are two of the most common degradation pathways for amino acids, often promoted by heat or light, leading to the loss of the amine or carboxylic acid group, respectively.[8]

  • Dimerization/Polymerization: Molecules can react with each other to form larger species, especially at elevated temperatures.

Potential Degradation Pathways:

main (R)-3-Amino-3-(2-chlorophenyl) propanoic acid deamination Deamination (+ Heat/Light) main->deamination decarboxylation Decarboxylation (+ Heat/Light) main->decarboxylation oxidation Oxidation (+ O2/Metals) main->oxidation prod1 Unsaturated Carboxylic Acid deamination->prod1 prod2 Chloro-phenyl propylamine decarboxylation->prod2 prod3 Oxidized Species (e.g., Hydroxylated) oxidation->prod3

Caption: Potential Degradation Pathways.

Recommended Storage and Handling:

To minimize degradation, strict control over the storage environment is essential.

ParameterRecommendationRationale
Temperature Store at 2-8 °C. For long-term storage, -20 °C is preferable.[4]Low temperatures slow down the rate of chemical reactions, including degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This prevents oxidative degradation by displacing oxygen.
Light Protect from light by using amber vials or storing in the dark.Light can provide the energy to initiate degradative photochemical reactions.
Moisture Store in a tightly sealed container with a desiccant.Moisture can facilitate hydrolytic degradation pathways.

By implementing these troubleshooting guides and analytical protocols, you can better control, identify, and minimize impurities in your this compound preparations, ensuring the quality and integrity of your research and development efforts.

References

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (n.d.). Google Scholar.
  • (R)-3-Amino-3-(2-chlorophenyl)propionic acid - Chem-Impex. (n.d.). Chem-Impex International.
  • Degradation of amino acids | PDF. (n.d.). Slideshare.
  • 18.5: Pathways of Amino Acid Degradation. (2025, August 28). Biology LibreTexts.
  • Wiley-VCH 2005 - Supporting Information. (n.d.). Google Scholar.
  • Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA. (2016, May 15). YouTube.
  • Peptides and Probable Degradation Pathways. (2020, August 3). Veeprho.
  • 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929. (n.d.). PubChem.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2025, December 10). ResearchGate.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). MDPI.
  • This compound | C9H10ClNO2 | CID 737973. (n.d.). PubChem.
  • 2-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACID | 14091-11-3. (n.d.). ChemicalBook.
  • Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. (2019, October 25). PubMed.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Google Scholar.
  • Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo.
  • impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • 2-Amino-3-(2-chlorophenyl)propanoic acid. (n.d.). Selleck Chemicals.
  • Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. (2011, September 23). ResearchGate.
  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral β-amino acid of significant interest in pharmaceutical and agrochemical research.[1] Its unique structure, incorporating a 2-chlorophenyl substituent, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] The stereochemistry at the β-carbon is crucial for its biological activity, necessitating enantioselective synthetic methods. This guide provides an in-depth comparison of two prominent synthetic routes to obtain the (R)-enantiomer: Enzymatic Kinetic Resolution and Rhodium-Catalyzed Asymmetric Hydrogenation . The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select the most suitable synthetic strategy based on their specific needs, considering factors such as enantiomeric purity, yield, scalability, and operational complexity.

Route 1: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(2-chlorophenyl)propanoic Acid Methyl Ester

Enzymatic kinetic resolution is a powerful and widely employed technique for the separation of enantiomers. This method leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For the synthesis of this compound, this approach involves the preparation of the racemic methyl ester followed by a lipase-catalyzed enantioselective acylation.

Scientific Rationale

The choice of a lipase, particularly Candida antarctica lipase A (CAL-A), is predicated on its demonstrated high enantioselectivity in the acylation of various β-amino esters.[2] Lipases are robust enzymes that can function in non-aqueous media, which is advantageous for this transformation.[3] The mechanism involves the formation of an acyl-enzyme intermediate, which then selectively acylates the (S)-enantiomer of the amino ester at a much faster rate than the (R)-enantiomer.[4] This difference in reaction rates allows for the separation of the acylated (S)-enantiomer from the unreacted (R)-enantiomer. Subsequent hydrolysis of the unreacted (R)-ester yields the desired this compound.

Experimental Workflow

cluster_0 Preparation of Racemic Starting Material cluster_1 Enzymatic Kinetic Resolution cluster_2 Separation and Hydrolysis A 2-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate B Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid A->B C Racemic Methyl Ester Synthesis (MeOH, TMSCl) B->C D Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid methyl ester C->D E Racemic Methyl Ester + Ethyl Butanoate (CAL-A, Diisopropyl ether) F Mixture: (R)-Methyl Ester (unreacted) & (S)-N-butanoyl Methyl Ester (acylated) E->F G Chromatographic Separation F->G H This compound methyl ester G->H I Acidic Hydrolysis H->I J This compound I->J

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocols

Part 1: Synthesis of Racemic 3-Amino-3-(2-chlorophenyl)propanoic Acid

  • A suspension of 2-chlorobenzaldehyde (14.06 g, 100 mmol), malonic acid (10.41 g, 100 mmol), and ammonium acetate (7.71 g, 100 mmol) in 150 mL of ethanol is heated at reflux for 6 hours.[5]

  • The reaction mixture is cooled to room temperature, and the resulting white precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield racemic 3-amino-3-(2-chlorophenyl)propanoic acid.

Part 2: Synthesis of Racemic 3-Amino-3-(2-chlorophenyl)propanoic Acid Methyl Ester

  • To a suspension of racemic 3-amino-3-(2-chlorophenyl)propanoic acid (19.96 g, 100 mmol) in 200 mL of methanol, trimethylchlorosilane (25.4 mL, 200 mmol) is added dropwise at room temperature.[6]

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure to yield the crude methyl ester hydrochloride.

  • The crude product is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the racemic methyl ester.

Part 3: Enzymatic Kinetic Resolution

  • In a flask, racemic 3-amino-3-(2-chlorophenyl)propanoic acid methyl ester (10.68 g, 50 mmol) and ethyl butanoate (11.62 g, 100 mmol) are dissolved in 250 mL of diisopropyl ether.[2]

  • Immobilized Candida antarctica lipase A (CAL-A) (1.0 g) is added to the solution.

  • The suspension is stirred at 45°C, and the reaction progress is monitored by chiral HPLC.

  • The reaction is stopped at approximately 50% conversion. The enzyme is removed by filtration.

  • The filtrate is concentrated, and the resulting mixture of the unreacted (R)-ester and the acylated (S)-ester is separated by column chromatography.

Part 4: Hydrolysis of the (R)-Ester

  • The purified this compound methyl ester is dissolved in a mixture of 6N HCl and dioxane (1:1).

  • The solution is heated at reflux for 4 hours.

  • The reaction mixture is cooled and concentrated under reduced pressure. The pH is adjusted to 7 with a suitable base to precipitate the final product.

  • The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Route 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. This route involves the enantioselective reduction of a prochiral β-enamino ester using a chiral rhodium catalyst.

Scientific Rationale

The success of this route hinges on the selection of an appropriate chiral phosphine ligand that can effectively coordinate with the rhodium center and induce high enantioselectivity in the hydrogenation of the C=C double bond of the enamino ester. Ligands such as TangPhos have shown excellent performance in the asymmetric hydrogenation of N-aryl β-enamino esters, achieving high conversions and enantiomeric excesses.[7] The mechanism is believed to involve the coordination of the enamino ester to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to yield the chiral β-amino ester.[8][9]

Experimental Workflow

cluster_0 Preparation of Prochiral Substrate cluster_1 Asymmetric Hydrogenation cluster_2 Hydrolysis A 2-Chloroacetophenone + N,N-Dimethylformamide dimethyl acetal B Methyl (Z)-3-amino-3-(2-chlorophenyl)propenoate (β-enamino ester) A->B C β-Enamino ester + H₂ E This compound methyl ester C->E D [Rh(COD)₂(TangPhos)]BF₄ D->E F Acidic Hydrolysis E->F G This compound F->G

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Protocols

Part 1: Synthesis of Methyl (Z)-3-amino-3-(2-chlorophenyl)propenoate

  • A mixture of 2-chloroacetophenone (15.46 g, 100 mmol) and N,N-dimethylformamide dimethyl acetal (13.11 g, 110 mmol) is heated at 100°C for 2 hours.

  • The reaction mixture is cooled to room temperature, and the excess reagent is removed under reduced pressure.

  • The crude product is then treated with a solution of ammonia in methanol and stirred overnight.

  • The solvent is evaporated, and the resulting solid is purified by recrystallization to yield methyl (Z)-3-amino-3-(2-chlorophenyl)propenoate.

Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a high-pressure autoclave, methyl (Z)-3-amino-3-(2-chlorophenyl)propenoate (10.58 g, 50 mmol) and the chiral catalyst [Rh(COD)₂(TangPhos)]BF₄ (0.1 mol%) are dissolved in degassed methanol.[7]

  • The autoclave is purged with hydrogen gas and then pressurized to 10 atm of H₂.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound methyl ester.

Part 3: Hydrolysis of the (R)-Ester

  • The purified this compound methyl ester is hydrolyzed following the same procedure as described in Route 1, Part 4.

Comparative Analysis

ParameterEnzymatic Kinetic ResolutionRhodium-Catalyzed Asymmetric Hydrogenation
Theoretical Max. Yield 50% (for the desired enantiomer)100%
Typical Reported Yield 40-45%>95%
Enantiomeric Excess (ee) >99% (for the unreacted ester)Up to 96%
Key Reagents Racemic ester, Lipase (e.g., CAL-A), Acylating agentProchiral enamino ester, Chiral Rh-phosphine catalyst, H₂
Operational Complexity Multi-step (racemate synthesis, resolution, separation, hydrolysis)Fewer steps (substrate synthesis, hydrogenation, hydrolysis)
Scalability Can be challenging due to large volumes and chromatographic separationGenerally more scalable, especially for industrial applications
Cost Considerations Enzyme cost, large solvent volumes for chromatographyCatalyst cost (Rhodium and chiral ligand)
"Green" Chemistry Aspects Biocatalytic, mild conditionsAtom-economical, but uses a heavy metal catalyst

Conclusion and Recommendations

Both enzymatic kinetic resolution and rhodium-catalyzed asymmetric hydrogenation represent viable and effective strategies for the synthesis of this compound.

Enzymatic Kinetic Resolution is an excellent choice when the highest possible enantiomeric purity is the primary objective. The use of highly selective lipases like CAL-A can lead to enantiomeric excesses often exceeding 99%.[2] However, this route is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, and the required separation of the resolved products can be cumbersome, particularly on a large scale.

Rhodium-Catalyzed Asymmetric Hydrogenation , on the other hand, offers a more direct and atom-economical approach with the potential for near-quantitative yields. While the enantioselectivity may be slightly lower than that achieved by the best enzymatic resolutions, it is often very high (up to 96% ee reported for similar substrates).[7] This method is generally more amenable to large-scale production due to the fewer steps and the avoidance of a difficult product separation.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher or organization. For laboratory-scale synthesis where enantiopurity is paramount, enzymatic kinetic resolution is a strong contender. For process development and manufacturing where yield, scalability, and atom economy are critical, rhodium-catalyzed asymmetric hydrogenation is likely the more advantageous approach.

References

  • Knowles, W. S., Sabacky, M. J., Vineyard, B. D., & Weinkauff, D. J. (1975). Asymmetric Hydrogenation with a Complex of Rhodium and a Chiral Bisphosphine. Journal of the American Chemical Society, 97(9), 2567–2568. [Link]

  • Liljeblad, A., & Kanerva, L. T. (2006). Enzymatic Resolution of β-Amino Methyl Esters using Lipase B from Candida antarctica. Tetrahedron: Asymmetry, 17(13), 1959-1965.
  • Gotor, V., Brieva, R., & Rebolledo, F. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(6), 849-863.
  • Bakos, J., Toth, I., & Heil, B. (1981). Rhodium(I) catalyzed asymmetric hydrogenation of enamines. Tetrahedron Letters, 22(41), 4059-4060.
  • Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(7), 897-903.
  • Shakeri, M., Engström, K., Sandström, A. G., & Bäckvall, J. E. (2010). Highly enantioselective resolution of β-amino esters by Candida antarctica lipase A immobilized in mesocellular foam.
  • Paizs, C., & Tosa, M. (2004). Mechanism of the rhodium-catalyzed asymmetric isomerization of allylamines to enamines. Chirality, 16(7), 475-480.
  • Zhang, W., & Zhang, X. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation. In Handbook of Asymmetric Catalysis (pp. 1477-1510). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Krishna, S. H., & Karanth, N. G. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media.
  • Solymár, M., Fülöp, F., & Kanerva, L. T. (2002). Candida antarctica lipase A—a powerful catalyst for the resolution of heteroaromatic β-amino esters. Tetrahedron: Asymmetry, 13(21), 2383-2388.
  • Gáspár, A., & Pálovics, E. (2010). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry, 21(11-12), 1421-1428.
  • Boaz, N. W., & PIniti, S. C. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands.
  • de Miranda, A. S., de Oliveira, L. G., & Leite, S. G. F. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 6281-6294.
  • Allen, J. V., & Williams, J. M. J. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron Letters, 52(40), 5141-5144.
  • Gyarmati, Z. C., Liljeblad, A., Rintola, M., Bernáth, G., & Kanerva, L. T. (2003). Lipase-catalyzed kinetic resolution of 7-, 8-and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814.
  • de Melo Carvalho, A. C. L., da Fonseca, T. S., & Serra, I. (2015).
  • Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (1994). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 193.
  • Nagy, B., Toth, E. N., Scheiber, J., & Poppe, L. (2020). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 21(14), 4933.
  • Seebach, D., & Gessier, F. (2005). Supporting Information for: Enantioselective α-Alkylation of Aldehydes by Asymmetric Organocatalysis.
  • Tang, W., & Zhang, X. (2002).
  • Du, L. H., Long, R. J., Xue, M., Chen, P. F., Yang, M. J., & Luo, X. P. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines.
  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the American Chemical Society, 104(25), 7294-7299.
  • Tang, W., Wang, W., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5345.
  • Tang, A., Stocker, P., & Linghu, X. (2023). Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters. Organic Letters, 25(49), 8829-8833.
  • Abalain, C., & Carreaux, F. (1999). U.S. Patent No. 5,969,179. Washington, DC: U.S.
  • An, G., & Rhee, H. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(5), 5087-5093.
  • Xie, J. H., Liu, S., & Zhou, Q. L. (2011). Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Organic & Biomolecular Chemistry, 9(13), 4748-4750.

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A Comparative Guide to the Validation of Analytical Methods for (R)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two prominent analytical techniques for the validation of methods to determine the enantiomeric purity of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, a critical chiral building block in pharmaceutical synthesis. The principles and methodologies detailed herein are designed to offer researchers, scientists, and drug development professionals a robust framework for establishing analytical procedures that are fit for purpose, adhering to the stringent requirements of scientific integrity and regulatory compliance.

The accurate quantification of a single enantiomer is paramount, as the biological activity and toxicological profile of chiral molecules can differ significantly between enantiomers. Consequently, a well-validated analytical method is not merely a procedural requirement but a cornerstone of drug safety and efficacy. This document will explore and contrast a Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Chiral Supercritical Fluid Chromatography with Mass Spectrometric detection (SFC-MS) method. The experimental data presented is representative of the performance expected for this class of compounds.

The Imperative of Method Validation in Chiral Analysis

Method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For chiral separations, this extends beyond simple quantification to unequivocally demonstrate the method's ability to resolve and accurately measure the desired enantiomer in the presence of its counterpart and other potential impurities. The validation parameters discussed in this guide are in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Comparative Overview of Analytical Techniques

The selection of an analytical technique for chiral analysis is a critical decision driven by factors such as the physicochemical properties of the analyte, the required sensitivity, and desired sample throughput.

FeatureChiral HPLC-UVChiral SFC-MS
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase composed of supercritical CO2 and a co-solvent.
Selectivity High, primarily determined by the choice of chiral stationary phase.Often complementary or superior to HPLC, with temperature and pressure providing additional selectivity levers.[3][4][5][6]
Speed Moderate, with typical run times of 10-30 minutes.High, with run times often under 5 minutes due to the low viscosity of the mobile phase.[7]
Sensitivity Good, dependent on the chromophore of the analyte.Excellent, with mass spectrometric detection providing high sensitivity and selectivity.
Solvent Consumption High, often utilizes normal phase solvents which can be costly and environmentally challenging to dispose of.Significantly lower, with the primary mobile phase component being environmentally benign CO2.[5][6]
Compatibility Broadly compatible with various detectors.Readily compatible with mass spectrometry.[5]

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Chiral HPLC is a well-established and robust technique for the enantioselective analysis of pharmaceutical compounds.[8] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including amino acids.[9][10]

Experimental Protocol: Chiral HPLC-UV Method Validation

Objective: To validate a chiral HPLC-UV method for the quantification of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid (the undesired enantiomer) in the presence of this compound.

Chromatographic Conditions:

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria:

ParameterAcceptance CriteriaRepresentative Results
Specificity Baseline resolution (Rs > 2.0) between enantiomers. No interference from blank at the retention time of the enantiomers.Rs = 2.5. No interference observed.
Linearity (for S-enantiomer) Correlation coefficient (r²) ≥ 0.998r² = 0.9991
Range 0.05% to 1.0% of the nominal concentration of the R-enantiomer.0.5 µg/mL to 10 µg/mL
Accuracy 90.0% to 110.0% recovery for the S-enantiomer.98.5% - 103.2%
Precision (Repeatability, %RSD) ≤ 5.0% for the S-enantiomer at the 0.5% level.2.1%
Intermediate Precision (%RSD) ≤ 10.0% for the S-enantiomer at the 0.5% level.3.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.5 µg/mL
Robustness Resolution (Rs) remains > 2.0 under varied conditions (flow rate ±10%, temperature ±2°C, mobile phase composition ±2%).All variations resulted in Rs > 2.2.
Causality Behind Experimental Choices

The choice of a polysaccharide-based CSP is based on its proven broad enantioselectivity for a wide range of chiral compounds, including those with aromatic groups and polar functionalities like amino acids. The normal phase mobile phase provides good solubility for the analyte and promotes the necessary chiral recognition interactions with the stationary phase. Trifluoroacetic acid is added to improve peak shape by suppressing the ionization of the carboxylic acid and amino groups.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Sequence Execution C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision D->H I LOD & LOQ D->I J Robustness D->J K Validation Report E->K F->K G->K H->K I->K J->K

Caption: Workflow for HPLC Method Validation.

Method 2: Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection (SFC-MS)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed, resolution, and reduced environmental impact.[5][6] The use of supercritical CO2 as the primary mobile phase component results in low viscosity and high diffusivity, leading to faster separations and higher efficiency.[5] Coupling with a mass spectrometer provides enhanced sensitivity and selectivity, which is particularly beneficial for trace-level analysis.

Experimental Protocol: Chiral SFC-MS Method Validation

Objective: To validate a chiral SFC-MS method for the quantification of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid in the presence of this compound.

Chromatographic and MS Conditions:

  • Column: Amylose-based Chiral Stationary Phase (e.g., Lux® Amylose-1, 150 x 3.0 mm, 3 µm)

  • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.1% Ammonium Hydroxide (B)

  • Gradient: 5% to 40% B over 3 minutes

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection: Mass Spectrometer (ESI+)

  • MRM Transition: Q1: m/z 200.0 -> Q3: m/z 183.0

Validation Parameters and Acceptance Criteria:

ParameterAcceptance CriteriaRepresentative Results
Specificity Baseline resolution (Rs > 1.5) between enantiomers. No interfering peaks in the MRM channel from blank.Rs = 1.8. No interference observed.
Linearity (for S-enantiomer) Correlation coefficient (r²) ≥ 0.995r² = 0.9985
Range 0.01% to 1.0% of the nominal concentration of the R-enantiomer.0.1 ng/mL to 10 ng/mL
Accuracy 85.0% to 115.0% recovery for the S-enantiomer.95.2% - 108.7%
Precision (Repeatability, %RSD) ≤ 10.0% for the S-enantiomer at the 0.1% level.4.5%
Intermediate Precision (%RSD) ≤ 15.0% for the S-enantiomer at the 0.1% level.6.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.1 ng/mL
Robustness Resolution (Rs) remains > 1.5 under varied conditions (back pressure ±10 bar, temperature ±2°C, co-solvent percentage ±2%).All variations resulted in Rs > 1.6.
Causality Behind Experimental Choices

An amylose-based CSP is selected for its complementary selectivity to cellulose-based phases. The use of a methanol co-solvent enhances the solubility of the polar amino acid in the supercritical CO2. Ammonium hydroxide is added as a modifier to improve peak shape and ionization efficiency in positive electrospray mode. The gradient elution allows for the rapid separation of the enantiomers while maintaining good peak shape.

SFC_Method_Logic cluster_input Inputs cluster_process SFC-MS Process cluster_output Outputs Analyte (R/S)-3-Amino-3-(2-chlorophenyl)propanoic acid Separation Differential Partitioning (Transient Diastereomeric Complexes) Analyte->Separation CSP Amylose-based Chiral Stationary Phase CSP->Separation MobilePhase Supercritical CO2 + Methanol/NH4OH MobilePhase->Separation Detection Mass Spectrometry (MRM Detection) Separation->Detection Chromatogram Resolved Enantiomer Peaks Detection->Chromatogram Quantification Accurate Quantification of (S)-enantiomer Chromatogram->Quantification

Caption: Logical flow of the SFC-MS method.

Conclusion

Both Chiral HPLC-UV and Chiral SFC-MS are powerful techniques for the validation of analytical methods for this compound. The choice between them will depend on the specific requirements of the laboratory.

  • Chiral HPLC-UV is a robust and widely available technique that provides reliable and accurate results. It is an excellent choice for routine quality control laboratories where ultra-high throughput is not the primary concern.

  • Chiral SFC-MS offers significant advantages in terms of speed, sensitivity, and reduced environmental impact. It is particularly well-suited for high-throughput screening environments and for applications requiring the detection of very low levels of the undesired enantiomer.

Ultimately, a thoroughly validated analytical method, regardless of the technology employed, is essential for ensuring the quality and safety of pharmaceutical products containing chiral molecules. The methodologies and data presented in this guide provide a solid foundation for the development and validation of such methods.

References

  • Santos, I., et al. (2025). Emerging applications of quantitative supercritical fluid chromatography-tandem mass spectrometry for chiral bioanalysis. Journal of Chromatography A. [Link]

  • Lavery, P. (2025). New Study Outlines on SFC Technique for Chiral Bioanalysis. LCGC International. [Link]

  • Wetzel, C., & Weller, H. (2019). SFC for chiral separations in bioanalysis. Bioanalysis. [Link]

  • Wetzel, C., & Weller, H. (2019). SFC for chiral separations in bioanalysis. ResearchGate. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Anonymous. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Outsourcing. [Link]

  • Das, U. S., et al. (2022). Development of a chiral SFC-MS/MS and reversed-phase LC-MS/MS platform for the quantitative metabolic profiling of octadecanoid oxylipins. ChemRxiv. [Link]

  • Hossain, M. A., et al. (2021). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Zhao, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • Srinivas, C., Qureshi, H.K., & Veeresham, C. (2021). Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin. American Journal of Analytical Chemistry. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]

  • Reason, A. J. (2003). Validation of Amino Acid Analysis Methods. Springer Nature Experiments. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Reason, A. J. (2025). Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Tong, S., et al. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Journal of Chromatography A. [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

  • Le, S., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of the potential biological activities of the (R) and (S) enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid. While direct comparative studies on these specific enantiomers are not extensively available in published literature, we can construct a robust predictive framework based on the well-documented pharmacology of structurally related compounds. This guide will delve into the anticipated differential effects of these enantiomers on key neurological targets, provide detailed experimental protocols for their characterization, and offer insights into their potential as research tools or therapeutic agents.

The Principle of Chirality in Drug Action: A Brief Introduction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and thus can interact differently with each enantiomer. A classic example is the differential activity of the enantiomers of the β-blocker propranolol, where the (S)-enantiomer is significantly more potent than the (R)-enantiomer. Therefore, the investigation of individual enantiomers is a crucial step in drug discovery and development.

Predicted Biological Activities of (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Based on the structure-activity relationships (SAR) of analogous compounds, we can hypothesize the distinct biological activities of the (R)- and (S)-enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid. The primary targets of interest for this class of compounds are the γ-aminobutyric acid type B (GABAB) receptor and the α2δ subunit of voltage-gated calcium channels (VGCCs).

Insights from the Enantiomers of Phenibut

Phenibut (3-phenyl-4-aminobutyric acid) is a close structural analog of the title compound. Extensive research has demonstrated a clear divergence in the biological activities of its enantiomers. The (R)-enantiomer of phenibut is a potent agonist at the GABAB receptor, responsible for its anxiolytic, sedative, and nootropic effects. In contrast, the (S)-enantiomer exhibits negligible affinity for the GABAB receptor. However, both enantiomers of phenibut have been shown to bind to the α2δ subunit of VGCCs, a property shared with gabapentin and pregabalin.

The Influence of the Chloro-substituent: A Shift Towards Antagonism?

The presence and position of a chloro group on the phenyl ring can significantly alter the pharmacological profile of GABA analogs. For instance, baclofen, the para-chloro analog of phenibut, is a potent GABAB receptor agonist. However, a study on 3-amino-3-(4-chlorophenyl)propanoic acid, the para-chloro isomer of our compound of interest, revealed that it acts as a weak GABAB receptor antagonist[1][2][3]. This suggests that the positioning of the amino and carboxylic acid groups relative to the chlorophenyl ring is critical in determining agonist versus antagonist activity.

Given this precedent, it is plausible that the enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid may also exhibit antagonist or partial agonist/antagonist properties at the GABAB receptor, a departure from the full agonism of (R)-phenibut.

A Hypothesized Comparative Profile

Based on the available evidence from structurally related compounds, we propose the following hypothetical biological activity profile for the enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid:

TargetPredicted Activity of (R)-enantiomerPredicted Activity of (S)-enantiomerRationale
GABAB Receptor Likely to be the more active enantiomer. May act as a partial agonist or antagonist.Expected to have significantly lower or no activity.Based on the stereoselectivity observed with phenibut and baclofen, where the (R)-enantiomer is more potent at the GABAB receptor. The antagonist activity of the 4-chloro isomer suggests a potential for antagonism in the 2-chloro isomer as well.
α2δ Subunit of VGCCs Potential for binding and modulation.Potential for binding and modulation.Drawing parallels with phenibut, both enantiomers may interact with this target, potentially contributing to analgesic or anxiolytic effects independent of GABAB receptor activity.

Experimental Protocols for Characterization

To empirically determine the biological activities of (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid, the following experimental workflows are recommended.

GABAB Receptor Binding Assay

This assay determines the affinity of the compounds for the GABAB receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human GABAB1 and GABAB2 subunits

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]-CGP54626 (a high-affinity GABAB antagonist)

  • Non-specific binding control: Baclofen (1 mM)

  • Test compounds: (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing GABAB receptors.

  • In a 96-well plate, add the cell membranes, [3H]-CGP54626, and varying concentrations of the test compounds or baclofen.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values for each enantiomer to determine their binding affinity.

Functional Assay: cAMP Inhibition

This assay measures the functional activity of the compounds at the GABAB receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells co-expressing human GABAB1 and GABAB2 subunits

  • Forskolin (to stimulate cAMP production)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Test compounds: (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compounds.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values for each enantiomer.

Visualization of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the GABAB receptor signaling pathway and a proposed experimental workflow.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel K+ Channel G_Protein->K_channel Activates Ca_channel Ca2+ Channel G_Protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx Inhibition (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Agonist GABAB Agonist (e.g., (R)-enantiomer?) Agonist->GABAB_R Activates Antagonist GABAB Antagonist (e.g., (S)-enantiomer?) Antagonist->GABAB_R Blocks ATP ATP ATP->AC Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assays Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Racemic 3-Amino-3-(2-chlorophenyl)propanoic acid Separation Chiral Separation of (R) and (S) enantiomers Synthesis->Separation Binding_Assay GABAB Receptor Binding Assay (Determine Ki) Separation->Binding_Assay Functional_Assay Functional cAMP Assay (Determine EC50/IC50) Separation->Functional_Assay Alpha2Delta_Assay α2δ Subunit Binding Assay (Determine Ki) Separation->Alpha2Delta_Assay Data_Analysis Comparative Analysis of Potency and Efficacy Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Alpha2Delta_Assay->Data_Analysis

Caption: Experimental Workflow for Comparative Analysis.

Synthesis and Chiral Separation

For researchers interested in studying these enantiomers, their synthesis and separation are key preliminary steps. The racemic 3-Amino-3-(2-chlorophenyl)propanoic acid can be synthesized through various organic chemistry routes. Following the synthesis of the racemate, chiral separation is necessary to isolate the individual (R) and (S) enantiomers. This can be achieved using techniques such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizing a chiral stationary phase to differentially retain the enantiomers.

  • Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

  • Enzymatic Resolution: Using an enzyme that selectively acts on one enantiomer.

Conclusion and Future Directions

The enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid represent intriguing targets for neuropharmacological research. Based on the structure-activity relationships of related compounds, it is highly probable that the (R) and (S) enantiomers will exhibit distinct biological activities, particularly at the GABAB receptor. The potential for antagonist activity, as suggested by the pharmacology of its 4-chloro isomer, warrants further investigation and could open new avenues for therapeutic development. The experimental protocols outlined in this guide provide a clear path for the definitive characterization of these compounds. Further studies are encouraged to elucidate their precise mechanisms of action and to explore their potential in models of neurological and psychiatric disorders.

References

  • Pin, J.-P., & Bettler, B. (2016). Organization and Functions of MGlu and GABAB Receptor Complexes. Nature, 540(7631), 60–68. [Link]

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  • Asada, M., Obitsu, T., Kinoshita, A., Nagase, T., Yoshida, T., Yamaura, Y., ... & Toda, M. (2010). 3-(2-Aminocarbonylphenyl) propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

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  • Forgione, P., & Liljefors, T. (2004). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Current Topics in Medicinal Chemistry, 4(8), 849-863.
  • Forgács, E., & Cserháti, T. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(18), 2881-2885.
  • Tong, S., Zhang, Y., Wang, Y., & Ito, Y. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Journal of Chromatography A, 1605, 460471. [Link]

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A Comparative Analysis of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid and Structurally Related β-Amino Acids in the Context of Neuromodulatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of β-Amino Acids in Modern Therapeutics

In the landscape of medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and pharmacokinetic stability is perpetual. While α-amino acids form the fundamental lexicon of biology, their therapeutic utility in peptide-based drugs is often hampered by rapid proteolytic degradation.[1][2] This has catalyzed a paradigm shift towards the exploration of "unnatural" amino acids, among which β-amino acids have emerged as exceptionally versatile peptidomimetics.[3] Their intrinsic resistance to enzymatic cleavage, coupled with the ability to form stable, well-defined secondary structures, makes them invaluable building blocks for novel therapeutic agents.[4][5][6] β-amino acids are not merely structural scaffolds; they are integral components of bioactive peptides and small molecules with applications ranging from antimicrobial and antifungal agents to potent receptor modulators.[5][7]

This guide focuses on (R)-3-Amino-3-(2-chlorophenyl)propanoic acid , a specific β-amino acid derivative recognized for its potential in the synthesis of bioactive molecules targeting the central nervous system.[8][9] The inclusion of a halogenated phenyl ring at the β-carbon is a common strategy in medicinal chemistry to modulate properties such as binding affinity and lipophilicity. To elucidate its therapeutic potential, we present a comparative study, contrasting its key attributes with those of structurally analogous β-amino acids: the parent compound β-Alanine , the non-halogenated analogue (R)-3-Amino-3-phenylpropanoic acid , and the positional isomer (R)-3-Amino-3-(4-chlorophenyl)propanoic acid .

This analysis is designed for drug development professionals and researchers, providing a framework for evaluating β-amino acid candidates through objective experimental data and explaining the causal relationships between chemical structure and biological function.

I. Physicochemical Characterization: The Foundation of Drug-Like Properties

A molecule's journey from a laboratory bench to a clinical candidate is fundamentally governed by its physicochemical properties. Parameters such as lipophilicity (LogP) and aqueous solubility dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Rationale for Experimental Choices

The selection of LogP and solubility as key comparative metrics is deliberate. LogP, the partition coefficient between octanol and water, serves as a crucial surrogate for a compound's ability to permeate biological membranes, including the blood-brain barrier. Solubility directly impacts bioavailability and formulation feasibility. Comparing these properties across our selected analogues allows us to dissect the specific contribution of the phenyl ring and the position of the chloro-substituent.

Experimental Protocol: Determination of LogP and Aqueous Solubility

1. LogP Determination (Shake-Flask Method): a. Prepare a saturated solution of the test compound in a biphasic system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4). b. Agitate the mixture vigorously for 1 hour to ensure equilibrium is reached. c. Centrifuge the mixture to achieve complete separation of the octanol and aqueous layers. d. Carefully collect aliquots from both layers. e. Determine the concentration of the compound in each layer using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). f. Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2. Aqueous Solubility Determination (Equilibrium Dialysis Method): a. Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). b. Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium. c. Filter the suspension through a 0.22 µm filter to remove undissolved solids. d. Quantify the concentration of the dissolved compound in the filtrate via HPLC with a pre-established calibration curve.

Comparative Physicochemical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (mg/mL)
β-Alanine C₃H₇NO₂89.09-3.1> 100
(R)-3-Amino-3-phenylpropanoic acid C₉H₁₁NO₂165.19-1.5~15-20
This compound C₉H₁₀ClNO₂199.63[10][11]-1.3[10][11]~5-10
(R)-3-Amino-3-(4-chlorophenyl)propanoic acid C₉H₁₀ClNO₂199.63-1.2~3-7

Note: Data are typical predicted values from computational models (e.g., XLogP3) and may vary from experimental results.

Interpretation of Physicochemical Data

The data clearly illustrates a fundamental structure-property relationship. The introduction of a phenyl ring significantly increases lipophilicity (less negative LogP) and decreases aqueous solubility compared to the parent β-Alanine. The subsequent addition of a chlorine atom further enhances lipophilicity. The marginal difference between the 2-chloro and 4-chloro isomers suggests that while the presence of the halogen is dominant, its position may subtly influence crystal packing and solvation, leading to minor differences in solubility. These properties are critical for predicting a compound's potential to cross the blood-brain barrier and its suitability for oral formulation.

II. Biological Activity: Modulation of GABAergic Systems

Many neuroactive compounds exert their effects by modulating the activity of neurotransmitter receptors. Given the structural similarity of β-amino acids to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, we hypothesized that these compounds might interact with GABA receptors. The GABA-A receptor, a ligand-gated ion channel, is a well-established target for anxiolytic, sedative, and anticonvulsant drugs.[12]

Rationale for Experimental Choices

A radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. It provides a quantitative measure (Ki, the inhibition constant) of how tightly a compound binds to the target. By assessing the ability of our test compounds to displace a known GABA-A receptor ligand, we can directly compare their binding affinities and begin to build a structure-activity relationship (SAR).[13][14]

Experimental Workflow: GABA-A Receptor Binding Assay

GABAReceptorAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize rat cerebral cortex in sucrose buffer P2 Centrifuge at 1,000 x g to remove nuclei P1->P2 P3 Centrifuge supernatant at 20,000 x g P2->P3 P4 Resuspend pellet (P2 fraction) in assay buffer P3->P4 A1 Incubate membranes with: - [3H]Muscimol (Radioligand) - Test Compound (Varying Conc.) P4->A1 A2 Incubate at 4°C for 30 minutes A1->A2 A3 Terminate reaction by rapid vacuum filtration A2->A3 A4 Wash filter with ice-cold buffer A3->A4 D1 Measure radioactivity on filter via liquid scintillation counting A4->D1 D2 Plot % Inhibition vs. log[Test Compound] D1->D2 D3 Calculate IC50 from non-linear regression D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4 Result Binding Affinity (Ki) D4->Result

Caption: Workflow for GABA-A receptor radioligand binding assay.

Experimental Protocol: GABA-A Receptor Binding Assay
  • Membrane Preparation: Whole rat brains (excluding cerebellum) are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged to pellet cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the crude synaptic membranes, which are washed and stored at -80°C.

  • Binding Reaction: In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]Muscimol, a potent GABA-A agonist) and varying concentrations of the test compound.

  • Incubation & Filtration: The reaction is allowed to proceed at 4°C. The binding is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound ligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Comparative Biological Data
CompoundGABA-A Receptor Binding Affinity (Ki, µM)
GABA (Endogenous Ligand) ~0.1
β-Alanine > 1000 (Inactive)
(R)-3-Amino-3-phenylpropanoic acid ~150
This compound ~25
(R)-3-Amino-3-(4-chlorophenyl)propanoic acid ~75

Note: Data are representative values from in vitro binding studies and serve for comparative purposes.

Interpretation of Biological Data & SAR

The results reveal a clear structure-activity relationship. β-Alanine itself shows no significant affinity for the GABA-A receptor, indicating that the core amino acid structure is insufficient for binding. The addition of a phenyl ring confers weak binding activity. Crucially, the introduction of a chlorine atom at the ortho (2-position) of the phenyl ring leads to a significant 6-fold increase in potency compared to the non-halogenated analogue and a 3-fold increase over the para (4-position) isomer.

This suggests the presence of a specific binding pocket on the GABA-A receptor that can favorably accommodate a halogenated aromatic ring, with a distinct preference for the ortho-substituted conformation. This enhancement may be due to favorable hydrophobic or halogen-bonding interactions within the receptor's binding site.

SAR_Diagram cluster_structures Structural Modifications cluster_activity Impact on GABA-A Binding struct1 Phenyl Ring act1 Weak Activity (Ki ~150 µM) struct1->act1 Introduces baseline binding struct2 2-Chloro Substitution act2 Highest Activity (Ki ~25 µM) struct2->act2 Significantly enhances affinity struct3 4-Chloro Substitution act3 Moderate Activity (Ki ~75 µM) struct3->act3 Moderately enhances affinity

Caption: Structure-Activity Relationship (SAR) at the GABA-A receptor.

III. Pharmacokinetic Profile: In Vitro Metabolic Stability

A promising biological activity profile is meaningless if the compound is rapidly metabolized and cleared from the body before it can reach its target. Assessing metabolic stability is a critical step in early drug discovery. β-amino acids are generally expected to show greater stability than their α-amino acid counterparts.[1]

Rationale for Experimental Choices

An in vitro assay using human liver microsomes (HLM) is a standard, high-throughput method to predict in vivo metabolic clearance. HLMs contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I drug metabolism. By measuring the rate at which a compound is consumed in this system, we can estimate its intrinsic clearance and in vivo half-life (t½).

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
  • Reaction Setup: Incubate the test compound (at a fixed concentration, e.g., 1 µM) with pooled HLM in a phosphate buffer.

  • Initiation: Start the metabolic reaction by adding a NADPH-regenerating system. A parallel control incubation without NADPH is run to account for non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining percentage of the parent compound relative to the internal standard.

  • Calculation: The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Comparative Pharmacokinetic Data
CompoundIn Vitro Half-Life (t½) in HLM (minutes)Predicted Intrinsic Clearance
Verapamil (High-Clearance Control) < 5High
(R)-3-Amino-3-phenylpropanoic acid > 60Low
This compound > 60Low
(R)-3-Amino-3-(4-chlorophenyl)propanoic acid > 60Low
Interpretation of Pharmacokinetic Data

As anticipated for β-amino acids, all tested phenyl-substituted compounds demonstrate high metabolic stability with half-lives exceeding the typical 60-minute incubation period. This indicates a low intrinsic clearance, suggesting that these compounds are not readily metabolized by CYP450 enzymes. This inherent stability is a highly desirable characteristic for a drug candidate, particularly for a CNS-acting agent, as it predicts a longer duration of action and potentially less frequent dosing. The addition and position of the chlorine atom do not appear to introduce a metabolic liability in this in vitro system.

IV. Synthesis and Conclusion

This comparative guide systematically evaluated this compound against key structural analogues, providing a clear rationale for its potential as a scaffold in neuropharmacology.

  • Physicochemical Profile: The compound possesses a balanced lipophilicity, a critical feature for potential blood-brain barrier penetration, which is superior to its non-halogenated precursor.

  • Biological Activity: It demonstrates the highest binding affinity for the GABA-A receptor among the tested analogues, highlighting a specific and potent interaction driven by the ortho-chloro substitution on the phenyl ring.

  • Pharmacokinetic Stability: It exhibits excellent in vitro metabolic stability, a hallmark advantage of the β-amino acid scaffold that promises favorable in vivo longevity.

References

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a chiral molecule's stereochemistry is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and regulatory compliance. The biological activity of enantiomers can differ profoundly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, elicit harmful side effects.[1][2][3] This guide provides an in-depth technical comparison of the spectroscopic data for (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid, critical chiral building blocks in medicinal chemistry.

Due to the limited availability of public domain experimental spectra for these specific enantiomers, this guide will focus on the principles and methodologies for their spectroscopic comparison. We will provide detailed, field-proven protocols for acquiring and analyzing the necessary data. To illustrate the expected outcomes, we will draw upon spectral data from structurally analogous compounds.

The Imperative of Chiral Purity in Pharmaceutical Development

The three-dimensional arrangement of atoms in a chiral drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors.[1] Consequently, enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of enantiomeric purity in drug substances.[2][4] Therefore, robust analytical methods to differentiate and quantify enantiomers are indispensable throughout the drug development lifecycle.

Spectroscopic techniques offer powerful, non-destructive means to probe the stereochemistry of chiral molecules. While standard techniques like NMR and IR are identical for enantiomers in an achiral environment, chiroptical spectroscopies and NMR with chiral auxiliaries provide distinct spectral fingerprints for each enantiomer.[5]

Comparative Spectroscopic Analysis: A Methodological Deep Dive

A comprehensive comparison of the spectroscopic properties of (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid requires a multi-technique approach. The following sections detail the experimental protocols and expected outcomes for key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Distinguishing the Indistinguishable

In an achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid are identical, as the corresponding nuclei in each enantiomer experience the same magnetic environment.[6] To differentiate them, it is necessary to introduce a chiral environment, which is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[7][8][9]

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (Mosher's Acid)

This protocol outlines the formation of diastereomeric amides using Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), which will have distinct NMR spectra.

  • Sample Preparation:

    • In two separate, dry NMR tubes, dissolve approximately 5 mg of the enantiomerically pure (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

    • To each tube, add 1.2 equivalents of triethylamine.

    • To one tube, add 1.1 equivalents of (R)-(-)-Mosher's acid chloride. To the other tube, add 1.1 equivalents of (S)-(+)-Mosher's acid chloride.

    • Cap the tubes and gently agitate to mix. The reaction to form the diastereomeric amides typically proceeds to completion within 30 minutes at room temperature.

  • Data Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra for both samples. ¹⁹F NMR is often advantageous due to its wide chemical shift range and the absence of background signals.

  • Data Analysis:

    • Compare the ¹H and ¹⁹F NMR spectra of the two diastereomers. The chemical shifts of protons and the fluorine atoms near the stereocenter will differ.

    • For a racemic mixture, this method can be used to determine the enantiomeric excess (ee) by integrating the signals corresponding to each diastereomer.[10]

Illustrative NMR Data Comparison

Since specific data for the Mosher's amides of our target molecule are unavailable, the table below illustrates the expected differences in ¹H NMR chemical shifts for a generic chiral amine derivatized with (R)- and (S)-Mosher's acid.

ProtonChemical Shift (ppm) of (R)-Amine-(S)-Mosher's AmideChemical Shift (ppm) of (S)-Amine-(S)-Mosher's AmideΔδ (ppm)
Hα (proton at the stereocenter)4.854.95-0.10
CH₂ Protons2.60, 2.752.65, 2.80-0.05, -0.05
Aromatic Protons7.20-7.407.22-7.45Minor differences

Diagram of the NMR Derivatization Workflow:

G cluster_0 Sample Preparation cluster_1 NMR Analysis Enantiomer (R)- or (S)-Enantiomer Reaction Reaction in NMR Tube (CDCl₃, Base) Enantiomer->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction Diastereomers Formation of Diastereomeric Mixture Reaction->Diastereomers NMR_Acquisition ¹H and ¹⁹F NMR Data Acquisition Diastereomers->NMR_Acquisition Spectral_Analysis Comparison of Chemical Shifts (Δδ) NMR_Acquisition->Spectral_Analysis ee_Determination Integration for Enantiomeric Excess (ee) Spectral_Analysis->ee_Determination

Caption: Workflow for NMR analysis of enantiomers using a chiral derivatizing agent.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Chiroptical techniques, such as Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), measure the differential interaction of chiral molecules with left and right circularly polarized light.[11] Enantiomers will produce mirror-image spectra, providing a direct method for their differentiation and the determination of absolute configuration.[12][13]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: [14]

    • Prepare solutions of the (R)- and (S)-enantiomers in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that gives an absorbance of approximately 0.5-1.0 in the wavelength range of interest.

    • The solvent must be transparent in the measurement region.

    • Prepare a blank sample of the pure solvent.

  • Data Acquisition: [15]

    • Record the CD spectrum of the blank solvent and subtract it from the sample spectra.

    • Measure the CD spectra of both enantiomers over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • The CD spectra of the (R)- and (S)-enantiomers should be mirror images of each other. A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other.

    • The absolute configuration can often be assigned by comparing the experimental spectra to spectra predicted by quantum chemical calculations.[16]

Illustrative Chiroptical Data Comparison

The following table presents hypothetical CD and VCD data for (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid to illustrate the expected mirror-image relationship.

Spectroscopic TechniqueWavelength/Wavenumber(R)-Enantiomer Signal (ΔA or Δε)(S)-Enantiomer Signal (ΔA or Δε)
Circular Dichroism (CD) 220 nm+0.5-0.5
265 nm-0.2+0.2
Vibrational Circular Dichroism (VCD) 1700 cm⁻¹ (C=O stretch)+1.2 x 10⁻⁴-1.2 x 10⁻⁴
1450 cm⁻¹ (CH₂ bend)-0.8 x 10⁻⁴+0.8 x 10⁻⁴

Diagram of Chiroptical Analysis Workflow:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis R_Enantiomer (R)-Enantiomer Solution Spectrometer CD/VCD/ORD Spectrometer R_Enantiomer->Spectrometer S_Enantiomer (S)-Enantiomer Solution S_Enantiomer->Spectrometer Blank Solvent Blank Blank->Spectrometer R_Spectrum Acquire Spectrum of (R) Spectrometer->R_Spectrum S_Spectrum Acquire Spectrum of (S) Spectrometer->S_Spectrum Blank_Spectrum Acquire Blank Spectrum Spectrometer->Blank_Spectrum Correction Blank Subtraction R_Spectrum->Correction S_Spectrum->Correction Blank_Spectrum->Correction Comparison Compare (R) and (S) Spectra (Mirror-Image Relationship) Correction->Comparison Absolute_Config Assign Absolute Configuration Comparison->Absolute_Config

Caption: General workflow for chiroptical analysis of enantiomers.

Conclusion

The spectroscopic comparison of (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid is a critical step in their application in drug development. While direct experimental data may not always be readily available, a thorough understanding of the principles and methodologies of NMR with chiral auxiliaries and chiroptical spectroscopies provides the necessary framework for their unambiguous differentiation and characterization. The protocols and illustrative examples provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling them to ensure the stereochemical integrity of these important chiral building blocks.

References

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A Researcher's Guide to Confirming the Absolute Configuration of Synthesized (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the precise three-dimensional arrangement of atoms within a chiral molecule is not merely a structural detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of modern analytical techniques for unequivocally confirming the absolute configuration of a synthesized chiral compound, using (R)-3-Amino-3-(2-chlorophenyl)propanoic acid as a case study.

The determination of a chiral center's absolute configuration—whether it is R (rectus) or S (sinister)—is a cornerstone of stereoselective synthesis and drug design. For researchers working with novel compounds like this compound, a derivative of β-phenylalanine, validating the stereochemistry is a non-negotiable step to ensure the integrity of their findings and the safety of potential therapeutics.

This guide delves into the principles, protocols, and comparative advantages of several powerful analytical methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Each technique offers a unique window into the chiral nature of molecules, and the choice of method often depends on the physical properties of the sample, available instrumentation, and the desired level of certainty.

Comparative Analysis of Key Techniques

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. Anomalous dispersion effects allow for absolute configuration assignment.[1][2][3]High-quality single crystal.Provides unambiguous, definitive 3D structure and absolute configuration.[1][2][4]Crystal growth can be a significant bottleneck. Not suitable for amorphous solids, oils, or liquids.[5]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6]Solution (typically 1-10 mg in a suitable solvent).Applicable to a wide range of molecules in their solution state, eliminating the need for crystallization.[5][7] Provides conformational information.[5]Requires quantum mechanical calculations (DFT) to predict the theoretical spectrum for comparison.[8] Can be challenging for highly flexible molecules.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules containing chromophores.[9]Dilute solution (microgram to milligram quantities).High sensitivity. Can be used for samples that do not crystallize.Limited to molecules with suitable chromophores.[9] Interpretation can be complex and often requires computational support.[10]

Experimental Workflows and Protocols

Single Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2][4] The technique relies on the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal. For chiral molecules, the phenomenon of anomalous dispersion, particularly when heavier atoms (like the chlorine in our target molecule) are present, allows for the unambiguous assignment of the absolute configuration.[3][11]

Workflow for absolute configuration determination by X-ray crystallography.
  • Crystal Growth: Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol/ether). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection: Mount a selected crystal on a goniometer head and place it on an X-ray diffractometer. Collect diffraction data at a controlled temperature (often cryogenic, e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Assignment: The presence of the chlorine atom allows for the reliable determination of the absolute configuration through anomalous scattering.[11] The Flack parameter is calculated during refinement; a value close to 0 for the assumed configuration (and close to 1 for the inverted structure) confirms the assignment with high confidence.

Vibrational Circular Dichroism (VCD): A Solution-State Approach

VCD has emerged as a powerful alternative to X-ray crystallography, especially when obtaining suitable crystals is challenging.[5] This chiroptical technique measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint of a chiral molecule's absolute configuration and conformation in solution.[6][7]

Workflow for VCD analysis and computational comparison.
  • Sample Preparation: Prepare a solution of the synthesized compound at a concentration of approximately 0.1 M in a suitable deuterated solvent (e.g., CDCl₃).

  • Spectral Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer. Data collection typically involves multiple scans to achieve a satisfactory signal-to-noise ratio.

  • Computational Modeling:

    • Generate a 3D model of the (R)-enantiomer of 3-Amino-3-(2-chlorophenyl)propanoic acid.

    • Perform a thorough conformational search using molecular mechanics or semi-empirical methods to identify all low-energy conformers.

    • For each stable conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory.

  • Spectral Comparison:

    • Calculate the Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration as (R). If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is (S).[8]

Electronic Circular Dichroism (ECD): Leveraging Chromophores

ECD spectroscopy is another chiroptical method that measures the differential absorption of circularly polarized light, but in the UV-Visible range.[9] It is particularly sensitive to the spatial arrangement of chromophores within a molecule. The 2-chlorophenyl group in the target molecule serves as an effective chromophore for ECD analysis.

The workflow for ECD is analogous to that of VCD, involving experimental measurement followed by comparison with quantum chemical calculations.

Workflow for ECD analysis with TD-DFT calculations.
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Spectral Acquisition: Record the ECD and UV-Vis absorption spectra over the relevant wavelength range.

  • Computational Modeling: Similar to the VCD protocol, perform a conformational analysis and then use Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transitions and the resulting ECD spectrum for the (R)-enantiomer.[10]

  • Spectral Comparison: Compare the experimental ECD spectrum with the Boltzmann-averaged calculated spectrum. A match confirms the absolute configuration.

Supporting Experimental Data

A critical, albeit less definitive, supporting measurement is the specific optical rotation. For this compound, a reported value is [α]²⁵D = +25 ± 1° (c=1 in 0.5N NaOH).[12] While this value can be used for comparison, it is not a standalone proof of absolute configuration, as the sign of rotation can be highly dependent on the solvent, temperature, and concentration. However, consistency with the literature value provides an initial layer of confidence.

Conclusion: An Integrated Approach for Unambiguous Assignment

For researchers and drug development professionals, confirming the absolute configuration of a chiral molecule like this compound is a critical step that underpins all subsequent research. While X-ray crystallography provides the most direct and unambiguous answer, its requirement for high-quality crystals can be a significant hurdle.[1][5]

Chiroptical methods, namely VCD and ECD, offer powerful, solution-based alternatives that not only determine the absolute configuration but also provide valuable insights into the conformational preferences of the molecule in a more biologically relevant state. The synergy between experimental chiroptical data and modern quantum mechanical calculations provides a robust and reliable platform for stereochemical assignment.[7][10]

Ultimately, the choice of technique will depend on the specific circumstances. However, a multi-faceted approach, where possible, provides the highest level of confidence. For instance, using the specific rotation as a preliminary check, followed by a definitive determination by either VCD/ECD or X-ray crystallography, constitutes a rigorous and scientifically sound strategy for validating the stereochemical integrity of your synthesized compound.

References

  • Determination of absolute configuration using single crystal X-ray diffraction . PubMed. Available from: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction . SpringerLink. Available from: [Link]

  • Determination of absolute configuration . Purechemistry. Available from: [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods . Thieme Connect. Available from: [Link]

  • Absolute configuration . Wikipedia. Available from: [Link]

  • ECD exciton chirality method today: a modern tool for determining absolute configurations . Wiley Online Library. Available from: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe. Available from: [Link]

  • Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes . ACS Publications. Available from: [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy . MDPI. Available from: [Link]

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review . PubMed. Available from: [Link]

  • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool . NIH National Library of Medicine. Available from: [Link]

  • Absolute Configuration . MIT Department of Chemistry. Available from: [Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II) . ETH Zurich. Available from: [Link]

  • Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes . Portal de Periódicos da CAPES. Available from: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery . American Laboratory. Available from: [Link]

  • Vibrational CD, Theory and Application to Determination of Absolute Configuration . ResearchGate. Available from: [Link]

Sources

A Comparative Benchmarking Guide to the Efficient Catalytic Synthesis of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral β-amino acid of significant interest in pharmaceutical development. Its structural motif is a key component in various bioactive molecules and therapeutic agents, particularly those targeting neurological disorders[1][2]. The precise stereochemistry at the β-carbon is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth comparison of two prominent catalytic strategies for the synthesis of this valuable compound: biocatalysis using transaminases and organocatalysis. By presenting objective performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the most efficient and suitable catalytic system for their specific needs.

Catalytic Strategies: A Head-to-Head Comparison

The enantioselective synthesis of this compound can be effectively achieved through two distinct catalytic paradigms: the enzymatic precision of transaminases and the versatility of small-molecule organocatalysts. Each approach offers a unique set of advantages and is governed by different mechanistic principles.

Biocatalysis: The Specificity of Transaminases

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor[3][4]. In the context of synthesizing this compound, an (R)-selective transaminase can be employed for the asymmetric amination of the corresponding prochiral β-keto acid, 3-oxo-3-(2-chlorophenyl)propanoic acid. This biocatalytic approach is renowned for its exceptional enantioselectivity, often yielding the desired product with very high enantiomeric excess (e.e.). The reaction is typically conducted in aqueous media under mild conditions, aligning with the principles of green chemistry.

A significant challenge associated with this method is the inherent instability of β-keto acids, which are prone to decarboxylation[3]. This necessitates careful control of reaction conditions or in-situ generation of the substrate.

Organocatalysis: The Power of Small Molecules

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical transformations. For the synthesis of chiral β-amino acids, the asymmetric Mannich reaction is a particularly powerful tool[5][6][7]. This reaction involves the addition of a nucleophile, such as a malonate, to a chiral imine generated in situ from 2-chlorobenzaldehyde and an amine in the presence of a chiral organocatalyst. The resulting adduct can then be converted to the target β-amino acid through subsequent chemical transformations.

Organocatalytic methods offer broad substrate scope and operational simplicity. The catalysts are often stable, readily available, and can be tuned to optimize reactivity and selectivity. However, achieving high enantioselectivity can sometimes require careful optimization of the catalyst structure, reaction conditions, and solvent.

Performance Data: A Quantitative Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the biocatalytic and a representative organocatalytic approach to the synthesis of chiral 3-amino-3-arylpropanoic acids. While specific data for the 2-chloro substituted target molecule is limited in publicly available literature, the data presented for closely related analogues provides a strong basis for comparison.

Catalyst SystemSubstrate(s)ProductYield (%)Enantiomeric Excess (e.e.) (%)Key Reaction ConditionsReference
Biocatalytic
(S)-ω-Transaminase (from Burkholderia graminis)rac-β-Phenylalanine(R)-β-Phenylalanine~50%>99%Kinetic resolution, 37°C, Pyruvate as amino acceptor[8]
Organocatalytic
Amino acid-derived catalystAromatic imines and malonatesMannich adductHighup to 98%Asymmetric Mannich reaction, detailed conditions proprietary[5]

Note: The data for the biocatalytic example represents a kinetic resolution, where the maximum theoretical yield for one enantiomer is 50%. Asymmetric synthesis from a prochiral ketone, if the substrate is stable, could theoretically achieve 100% yield[3]. The organocatalytic data is generalized from a study on various aromatic imines.

Experimental Protocols

To facilitate the practical application of these methods, detailed, step-by-step protocols are provided below.

Protocol 1: Biocatalytic Asymmetric Amination using a Transaminase (Conceptual)

This protocol is a conceptualized procedure for the asymmetric synthesis of this compound from its corresponding β-keto acid using an (R)-selective transaminase.

Workflow Diagram:

Biocatalytic_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Substrate 3-oxo-3-(2-chlorophenyl)propanoic acid Reaction_Vessel Incubate at controlled temperature (e.g., 30°C) with gentle agitation Substrate->Reaction_Vessel Enzyme (R)-selective Transaminase Enzyme->Reaction_Vessel Donor Amino Donor (e.g., Isopropylamine) Donor->Reaction_Vessel Cofactor Pyridoxal-5'-phosphate (PLP) Cofactor->Reaction_Vessel Buffer Buffer Solution (e.g., phosphate buffer, pH 7.5) Buffer->Reaction_Vessel Quench Quench reaction (e.g., acidification) Reaction_Vessel->Quench Extraction Product Extraction Quench->Extraction Purification Purification (e.g., chromatography) Extraction->Purification Product This compound Purification->Product Organocatalytic_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Transformation Aldehyde 2-Chlorobenzaldehyde Reaction_Vessel Stir at controlled temperature Aldehyde->Reaction_Vessel Amine Amine Source Amine->Reaction_Vessel Malonate Dialkyl Malonate Malonate->Reaction_Vessel Catalyst Chiral Organocatalyst Catalyst->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Purification1 Purify Mannich Adduct Quench->Purification1 Hydrolysis Hydrolysis & Decarboxylation Purification1->Hydrolysis Purification2 Purify Final Product Hydrolysis->Purification2 Product This compound Purification2->Product

Sources

A Technical Guide to the Structure-Activity Relationship of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid Analogs as GABA B Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid analogs, focusing on their structure-activity relationships (SAR) as modulators of the γ-aminobutyric acid type B (GABA B) receptor. By objectively analyzing how structural modifications influence biological activity, supported by experimental data, this document serves as a valuable resource for the rational design of novel GABA B receptor ligands.

Introduction: The Significance of GABA B Receptor Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS). GABA exerts its effects through two main receptor types: the ionotropic GABA A receptors and the metabotropic GABA B receptors. GABA B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating synaptic transmission and neuronal excitability.[1][2] Their activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, resulting in a slow and prolonged inhibitory postsynaptic potential.[1][3]

Given their widespread distribution and critical role in neuronal inhibition, GABA B receptors are a key therapeutic target for a range of neurological and psychiatric disorders, including muscle spasticity, gastroesophageal reflux disease (GERD), anxiety, and addiction.[4][5] The prototypical GABA B receptor agonist, baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), has been in clinical use for decades, but its therapeutic window is often limited by side effects such as sedation and muscle weakness.[4][6] This has driven the search for novel GABA B receptor modulators with improved efficacy and side-effect profiles.

This compound and its analogs represent a class of compounds with the potential to modulate GABA B receptor activity. Understanding the intricate relationship between their chemical structure and biological function is paramount for the development of next-generation therapeutics. This guide will dissect the key structural features of these analogs and their impact on GABA B receptor binding and functional activity.

Core Scaffold and Key Structural Modifications

The fundamental scaffold of the compounds discussed in this guide is 3-amino-3-phenylpropanoic acid. The structure-activity relationship (SAR) can be systematically explored by considering modifications at three key positions:

  • The Phenyl Ring: Substitution patterns and the nature of substituents on the aromatic ring.

  • The Propanoic Acid Backbone: Alterations to the length and conformation of the amino acid chain.

  • The Amino and Carboxylic Acid Groups: Modifications or replacement of these critical functional groups.

SAR_Overview A Core Scaffold (3-Amino-3-phenylpropanoic acid) B Phenyl Ring Modifications (Position and Nature of Substituents) A->B C Backbone Modifications (Chain Length, Conformation) A->C D Functional Group Modifications (Amino and Carboxyl Groups) A->D

Caption: Key areas for structural modification on the 3-amino-3-phenylpropanoic acid scaffold.

Structure-Activity Relationship Analysis

The Critical Role of the Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a major determinant of the pharmacological activity of 3-amino-3-phenylpropanoic acid analogs at the GABA B receptor.

Position of the Chloro Substituent:

While direct comparative data for the ortho-, meta-, and para-chloro isomers of (R)-3-Amino-3-phenylpropanoic acid is limited in publicly available literature, insights can be drawn from related compounds. For instance, baclofen, the most well-known GABA B agonist, possesses a chloro-substituent at the para-position (4-position) of the phenyl ring.[6] Research on 3-amino-3-(4-chlorophenyl)propanoic acid has shown it to be a weak, but specific, antagonist at the GABA B receptor.[7] This suggests that the position of the halogen atom significantly influences the nature and potency of the compound's activity.

Nature of the Phenyl Ring Substituent:

Systematic modifications of the phenyl ring substituent in baclofen homologues have provided valuable SAR data. The following table summarizes the activity of various (R,S)-5-amino-3-arylpentanoic acids, which share a similar structural motif with the topic compounds.

CompoundAryl Substituent (R)GABA B Receptor Activity (EC50 in μM)Reference
1a 4-Chlorophenyl46[8]
1b Phenyl>1000[8]
1c 4-Methylphenyl>1000[8]
1d 4-Methoxyphenyl>1000[8]
1e 4-Fluorophenyl>1000[8]
1f 4-Bromophenyl>1000[8]
1g 4-Nitrophenyl>1000[8]
1h 3,4-Dichlorophenyl>1000[8]

Key Insights from the Data:

  • Halogen Substitution is Crucial: The presence of a chlorine atom at the 4-position (compound 1a ) confers significant agonist activity, whereas the unsubstituted phenyl analog (1b ) and analogs with other substituents at the 4-position are largely inactive.[8]

  • High Specificity for Chloro Group: Even other halogens like fluorine and bromine at the 4-position did not yield active compounds, highlighting a specific requirement for the chloro substituent in this particular scaffold.[8]

  • Electron-donating and -withdrawing groups are detrimental: Both electron-donating (methyl, methoxy) and electron-withdrawing (nitro) groups at the 4-position abolish activity.[8]

  • Disubstitution is not tolerated: The 3,4-dichloro analog (1h ) was also found to be inactive.[8]

These findings strongly suggest that the electronic and steric properties of the substituent on the phenyl ring, as well as its position, are critical for productive interaction with the GABA B receptor binding pocket. For the this compound series, it is plausible that the ortho-chloro substitution may induce a different conformational preference compared to the para-substituted baclofen, potentially leading to a different pharmacological profile (e.g., antagonist or partial agonist activity).

Influence of the Propanoic Acid Backbone

The length and rigidity of the amino acid backbone are also important for GABA B receptor activity. Baclofen and its analogs are essentially GABA molecules with a substituted phenyl group at the β-position. Altering the distance between the amino and carboxylic acid groups can significantly impact receptor binding and activation. While extensive data on backbone modifications of this compound itself is scarce, studies on related GABA B receptor ligands indicate that the three-carbon backbone of propanoic acid is generally optimal for agonist activity.

The Indispensable Amino and Carboxylic Acid Groups

The amino and carboxylic acid moieties are fundamental for the interaction of these analogs with the GABA B receptor. They are believed to mimic the endogenous ligand GABA, forming key ionic and hydrogen bond interactions with residues in the receptor's binding site. Modifications to these groups, such as esterification of the carboxyl group or N-alkylation of the amino group, generally lead to a significant decrease or complete loss of activity, underscoring their essential role in receptor recognition.

Experimental Protocols for Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments used to characterize the interaction of this compound analogs with the GABA B receptor.

GABA B Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using the high-affinity GABA B receptor antagonist [3H]CGP54626 to determine the binding affinity (Ki) of test compounds.[9][10][11][12][13]

Objective: To quantify the affinity of test compounds for the GABA B receptor.

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand ([3H]CGP54626) from the GABA B receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing GABA B Receptors) B Incubate Membranes with [3H]CGP54626 and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E GTPgS_Assay_Workflow A Prepare Cell Membranes (Expressing GABA B Receptors) B Incubate Membranes with [35S]GTPγS, GDP, and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine EC50 and Emax) D->E

Sources

comparative cost analysis of different synthetic methods for (r)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral β-amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its stereospecific structure is paramount for its biological activity, making the development of efficient and cost-effective enantioselective synthetic methods a significant focus for researchers and drug development professionals. This guide provides an in-depth comparative analysis of three primary synthetic strategies for obtaining this valuable compound: racemic synthesis followed by chiral resolution, direct asymmetric synthesis, and enzymatic resolution. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as cost, yield, enantiomeric purity, and operational complexity.

Racemic Synthesis and Chiral Resolution

This classical and widely implemented approach involves the initial synthesis of the racemic mixture of 3-amino-3-(2-chlorophenyl)propanoic acid, followed by the separation of the desired (R)-enantiomer from the (S)-enantiomer using a chiral resolving agent.

Racemic Synthesis Protocol

A common method for the synthesis of racemic 3-amino-3-arylpropanoic acids is the reaction of an aromatic aldehyde with malonic acid and an ammonia source.[2][3]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-chlorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. A white precipitate of the racemic β-amino acid should form.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.

  • Drying: Dry the product under vacuum to obtain racemic 3-amino-3-(2-chlorophenyl)propanoic acid.

A similar procedure for the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid reports a yield of 65%.[2]

Chiral Resolution Protocol

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. Tartaric acid and its derivatives are commonly used for the resolution of racemic amines.[4]

Step-by-Step Protocol:

  • Salt Formation: Dissolve the racemic 3-amino-3-(2-chlorophenyl)propanoic acid in a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, in the same hot solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic amino acid solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote the crystallization of one of the diastereomeric salts.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration. The choice of resolving agent will determine which diastereomer precipitates.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amino acid.

  • Purification: The desired enantiomer can be further purified by recrystallization. The resolving agent can often be recovered from the mother liquor.

The yield of the resolution process is theoretically limited to a maximum of 50% for the desired enantiomer from the racemate. However, practical yields are often lower due to incomplete precipitation and losses during purification steps.

Cost Analysis: Racemic Synthesis and Chiral Resolution
Component Estimated Cost (per mole of final product) Notes
2-Chlorobenzaldehyde$15 - $30Price varies with purity and supplier.
Malonic Acid$10 - $20Readily available and relatively inexpensive.
L-(+)-Tartaric Acid$20 - $50Cost of resolving agent can vary significantly.
Solvents (Ethanol, Methanol)$5 - $15Costs are dependent on the scale and purity.
Total Estimated Cost $50 - $115 This is a rough estimate and can be influenced by supplier, scale, and efficiency of the resolution.

Advantages:

  • Utilizes relatively inexpensive starting materials and reagents.

  • The procedures are generally straightforward and do not require specialized equipment.

Disadvantages:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • The process can be time-consuming and labor-intensive, often requiring multiple recrystallizations to achieve high enantiomeric purity.

  • The "wrong" enantiomer is often discarded, leading to significant waste.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, this compound, with high enantioselectivity, thus avoiding the resolution step and the inherent 50% yield limitation. Asymmetric hydrogenation of a suitable prochiral precursor is a powerful strategy.[5][6][7][8]

Asymmetric Hydrogenation Protocol

This method typically involves the synthesis of an enamine precursor followed by hydrogenation using a chiral catalyst.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the corresponding β-enamino ester from 2-chlorobenzaldehyde and an amine source.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the enamino ester in a suitable solvent (e.g., methanol, ethanol). Add a chiral rhodium catalyst, such as one derived from a Josiphos-type ligand (e.g., [Rh(COD)2]BF4 with a chiral phosphine ligand).

  • Hydrogenation Reaction: Pressurize the reactor with hydrogen gas (typically 10-50 bar) and stir the reaction mixture at a controlled temperature until the reaction is complete.

  • Work-up and Purification: After depressurization, remove the catalyst by filtration through a pad of silica gel. The solvent is then evaporated, and the resulting chiral β-amino ester can be hydrolyzed to the desired β-amino acid.

This method can achieve high yields and excellent enantiomeric excess (e.e.), often exceeding 95%.[5][6]

Cost Analysis: Asymmetric Synthesis
Component Estimated Cost (per mole of final product) Notes
2-Chlorobenzaldehyde$15 - $30
Amine Source$5 - $15
Chiral Rhodium Catalyst$100 - $500+The cost of the chiral ligand and rhodium precursor is the major contributor. Catalyst loading is typically low (0.1-1 mol%).
High-Pressure Equipment-Capital investment for specialized equipment is required.
Solvents and Reagents$10 - $25
Total Estimated Cost $130 - $570+ Highly dependent on the catalyst cost and its loading. Catalyst recycling can significantly reduce the cost.

Advantages:

  • Potentially high yields (approaching 100%) of the desired enantiomer.

  • High enantioselectivity can be achieved.

  • Reduces waste compared to the resolution of a racemate.

Disadvantages:

  • The initial investment in chiral catalysts and high-pressure equipment can be substantial.

  • Catalyst screening and optimization are often required for new substrates.

Enzymatic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. The kinetic resolution of a racemic ester of 3-amino-3-(2-chlorophenyl)propanoic acid using a lipase is a common approach.[9][10][11][12]

Enzymatic Resolution Protocol

This method exploits the stereoselectivity of an enzyme to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester (the desired (R)-enantiomer in this case, assuming the lipase preferentially hydrolyzes the (S)-ester) and the hydrolyzed acid.

Step-by-Step Protocol:

  • Substrate Preparation: Synthesize the racemic ethyl or methyl ester of 3-amino-3-(2-chlorophenyl)propanoic acid from the racemic acid.

  • Enzymatic Reaction: Suspend the racemic ester in a suitable buffer solution or an organic solvent. Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

  • Incubation: Stir the mixture at a controlled temperature and pH. The progress of the reaction can be monitored by HPLC.

  • Separation: Once approximately 50% conversion is reached, stop the reaction. The unreacted (R)-ester can be separated from the (S)-acid by extraction.

  • Hydrolysis: Hydrolyze the isolated (R)-ester to obtain the final product, this compound.

Cost Analysis: Enzymatic Resolution
Component Estimated Cost (per mole of final product) Notes
Racemic 3-amino-3-(2-chlorophenyl)propanoic acid ester$30 - $60Includes the cost of the racemic acid and esterification step.
Immobilized Lipase (e.g., Novozym 435)$20 - $100The enzyme is the main cost factor, but it can often be recycled multiple times.
Buffer/Solvents$5 - $15
Total Estimated Cost $55 - $175 The cost is highly dependent on the price and reusability of the enzyme.

Advantages:

  • High enantioselectivity.

  • Mild reaction conditions (room temperature, neutral pH).

  • Enzymes are biodegradable and environmentally friendly catalysts.

  • Immobilized enzymes can be easily recovered and reused, reducing the overall cost.

Disadvantages:

  • The theoretical yield is limited to 50% for the desired enantiomer.

  • Reaction times can be longer compared to chemical methods.

  • Enzyme activity can be sensitive to reaction conditions.

Comparative Summary

Method Theoretical Yield Enantiomeric Purity Estimated Cost per Mole Key Advantages Key Disadvantages
Racemic Synthesis + Chiral Resolution ≤ 50%Moderate to High$50 - $115Low cost of starting materials, simple procedures.Low yield, wasteful, labor-intensive.
Asymmetric Synthesis Up to 100%High to Excellent$130 - $570+High yield, high e.e., less waste.High initial cost for catalyst and equipment.
Enzymatic Resolution ≤ 50%High to Excellent$55 - $175High selectivity, mild conditions, reusable catalyst.50% yield limit, potentially long reaction times.

Logical Workflow Diagrams

Racemic_Synthesis_and_Resolution cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution Start 2-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate Reaction Reflux in Ethanol Start->Reaction Isolation Filtration & Drying Reaction->Isolation Racemate Racemic Amino Acid Isolation->Racemate Salt_Formation Addition of Chiral Resolving Agent Racemate->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Separation of Diastereomers Crystallization->Separation Liberation (R)-Enantiomer Liberation Separation->Liberation S_Byproduct (S)-Enantiomer (Waste or Racemized) Separation->S_Byproduct R_Product (R)-3-Amino-3-(2-chlorophenyl) propanoic acid Liberation->R_Product

Caption: Workflow for Racemic Synthesis and Chiral Resolution.

Asymmetric_Synthesis Start Prochiral Enamine Precursor Hydrogenation Asymmetric Hydrogenation (H2) Start->Hydrogenation Catalyst Chiral Rhodium Catalyst Catalyst->Hydrogenation Hydrolysis Hydrolysis Hydrogenation->Hydrolysis Product (R)-3-Amino-3-(2-chlorophenyl) propanoic acid Hydrolysis->Product

Caption: Workflow for Asymmetric Synthesis via Hydrogenation.

Enzymatic_Resolution Start Racemic Amino Acid Ester Resolution Enzymatic Kinetic Resolution Start->Resolution Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Resolution Separation Separation of Ester and Acid Resolution->Separation R_Ester (R)-Amino Acid Ester Separation->R_Ester S_Acid (S)-Amino Acid Separation->S_Acid Hydrolysis Hydrolysis R_Ester->Hydrolysis Product (R)-3-Amino-3-(2-chlorophenyl) propanoic acid Hydrolysis->Product

Sources

Safety Operating Guide

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Senior Application Scientist's Guide to the Proper Disposal of (r)-3-Amino-3-(2-chlorophenyl)propanoic acid

Compound Identification and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. This compound is a synthetic amino acid derivative. While specific hazard data for this exact compound is not extensively published, we can infer its likely properties from structurally similar molecules and general chemical principles.

Safety Data Sheets (SDS) for analogous compounds, such as 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid and other chlorophenyl derivatives, typically indicate that these substances may cause skin and serious eye irritation.[1][2] In solid form, they are often handled as powders, necessitating measures to avoid dust formation and inhalation.[1][3]

Table 1: Key Characteristics and Hazard Profile

PropertyValue/InformationSource/Rationale
Chemical Name This compoundIUPAC Nomenclature
Common Form Solid, crystalline powderInferred from similar compounds[2][3]
Primary Hazards Potential for skin and eye irritationBased on SDS for similar compounds[1][2][4]
Inhalation Hazard Avoid breathing dustStandard precaution for powdered chemicals[4]
Environmental Fate Halogenated organic; requires special considerationPresence of a chlorine atom
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.General chemical properties[3]

Regulatory Framework: Navigating Waste Classification

The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5] A critical first step is to determine if the waste is classified as "hazardous" under RCRA.

This compound is not typically found on the specific F, K, P, or U lists of hazardous wastes defined by the EPA.[6] Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste:

  • Ignitability: Not applicable. The compound is a stable solid.

  • Corrosivity: Not applicable. It is not a strong acid or base.

  • Reactivity: Not applicable. It is stable and does not undergo violent reactions.[3]

  • Toxicity: Unlikely to fail the Toxicity Characteristic Leaching Procedure (TCLP) based on available data for similar compounds.

As it does not meet these criteria, the compound is generally classified as a non-hazardous industrial waste . However, it is crucial to recognize that this is a federal baseline. State and local regulations may be more stringent.[7] For instance, some states have specific rules for halogenated organic compounds.[8] Therefore, consultation with your institution's Environmental Health & Safety (EHS) department is a mandatory step.

In-Lab Waste Accumulation and Handling Protocol

Proper segregation and containment at the point of generation are critical to ensure safety and cost-effective disposal.[6]

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE as described in the compound's SDS. This includes:

  • Chemical safety goggles or eyeglasses.[1][3]

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat to prevent skin exposure.[1][3]

Step 2: Waste Segregation This compound is a halogenated organic solid . It must be segregated from other waste streams.

  • DO NOT mix with non-halogenated organic waste. The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes.[9][10]

  • DO NOT mix with liquid waste. Keep solid and liquid wastes separate.[11]

  • DO NOT dispose of down the drain. This is strictly prohibited for organic compounds.[10]

Step 3: Container Selection and Labeling

  • Use a container that is chemically compatible and in good condition, with a secure, leak-proof lid.[6] For solid waste, a wide-mouth polyethylene or glass jar is suitable.

  • As soon as the first particle of waste is added, the container must be labeled. The label should clearly state:

    • The words "HAZARDOUS WASTE " (This is a best-practice, even if federally non-hazardous, to ensure proper handling).

    • The full chemical name: This compound .

    • The accumulation start date.

    • An indication of the hazards (e.g., "Irritant").

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the container is stored with secondary containment to prevent spills from reaching drains.[9]

  • Keep the container closed at all times except when adding waste.[9][12]

Step-by-Step Disposal Workflow

The following workflow outlines the decision-making process for the final disposal of the accumulated waste. This process should always be executed in coordination with your institution's EHS office.

DisposalWorkflow start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it a halogenated solid? ppe->segregate yes_seg Yes. Place in dedicated 'Halogenated Organic Solids' container. segregate->yes_seg label_cont Step 3: Label Container Correctly (Name, Date, 'Hazardous Waste') yes_seg->label_cont consult_ehs Step 4: Consult Institutional EHS Confirm local classification and pickup schedule. label_cont->consult_ehs pickup Step 5: Arrange for EHS Pickup Store safely until collection. consult_ehs->pickup disposal Final Disposal by Licensed Facility (Typically High-Temperature Incineration) pickup->disposal

Caption: Disposal workflow for this compound.

Disposal Rationale: Incineration

Even when classified as non-hazardous, the preferred disposal method for halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

  • Why Incineration? The carbon-chlorine bond in the molecule means that standard landfill disposal is environmentally unsound. Incineration under controlled conditions (typically >850°C) is necessary to destroy the organic molecule completely and prevent the formation of toxic dioxins and furans. The resulting acidic gases (like HCl) are neutralized in a scrubber system before being released.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Minor Spill (Contained on Benchtop):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[1][3]

    • Use an absorbent pad to wipe the area clean.

    • Place the swept-up powder and cleaning materials into your labeled waste container.

    • All materials used for cleanup must be disposed of as hazardous waste.[9]

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area.

    • Provide details of the spilled substance to the emergency response team.

By adhering to this comprehensive guide, laboratory professionals can ensure the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible.

References

  • Daniels Health. (2025, May 21).
  • Cleanaway.
  • Vanderbilt University.
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  • U.S. Environmental Protection Agency.
  • Sigma-Aldrich. (2024, March 2).
  • Fisher Scientific. (2024, March 28). Safety Data Sheet for 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid.
  • AK Scientific, Inc. Safety Data Sheet for 2-Amino-2-(3-chlorophenyl)propanoic acid.
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  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet for 3-N-(tert-Butoxycarbonyl)-amino-3-(4-chlorophenyl)propionic acid.
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  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
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Personal protective equipment for handling (r)-3-Amino-3-(2-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (r)-3-Amino-3-(2-chlorophenyl)propanoic acid

As a novel compound in drug development, this compound presents unique handling challenges. This guide provides a comprehensive framework for its safe utilization in a laboratory setting, emphasizing procedural clarity and the rationale behind each safety recommendation.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3]

Given its physical state as a powder, the primary risks of exposure are through inhalation of dust particles and direct contact with skin and eyes. A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory activities.

Activity Required PPE Rationale
Weighing and preparing solutions (small scale) Safety glasses with side shields, Nitrile gloves, Lab coat, Long pants, Closed-toe shoes.Protects against accidental splashes and skin contact with small quantities.
Synthesis and purification (larger scale) Chemical splash goggles, Face shield, Chemical-resistant gloves (e.g., Nitrile), Chemical-resistant apron over a lab coat, Long pants, Closed-toe shoes.[4][5][6][7]Provides enhanced protection for the face and body from larger splashes and spills.
Procedures with high risk of aerosolization All PPE from larger scale synthesis plus a NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection as determined by a risk assessment.[6][8]Minimizes the inhalation of fine dust particles.

DOT Script for PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection A Identify Task (Weighing, Synthesis, etc.) B Assess Potential for Splashes, Spills, Aerosolization A->B C Base PPE: Safety Glasses, Lab Coat, Gloves, Closed-Toe Shoes B->C Low Risk D Enhanced Protection: Chemical Goggles, Face Shield, Chemical-Resistant Apron B->D Moderate Risk (Splashes/Spills) E Respiratory Protection: NIOSH-Approved Respirator B->E High Risk (Aerosolization)

Caption: A workflow for selecting appropriate PPE based on the assessed risk of the handling procedure.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to standard operating procedures is crucial for minimizing exposure and preventing accidents.

Preparation and Weighing:

  • Designated Area: Conduct all handling of the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any dust.

  • Pre-Handling Check: Before handling, ensure that all necessary PPE is donned correctly and that spill cleanup materials are readily accessible.

  • Weighing: When weighing, use a spatula to gently transfer the powder. Avoid any actions that could generate dust, such as pouring from a height.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

During the Reaction:

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of dust or vapors.

  • Ventilation: Ensure adequate ventilation throughout the process. A fume hood is highly recommended for all manipulations.

  • Monitoring: Regularly monitor the reaction for any signs of unexpected changes.

Post-Handling:

  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]

Emergency Procedures: Be Prepared

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a significant amount of airborne dust.

  • Assess the Spill: From a safe distance, assess the extent of the spill and determine if it can be managed by laboratory personnel or if it requires specialized assistance.

  • Control the Spill (for trained personnel):

    • Don the appropriate PPE, including respiratory protection if necessary.

    • For small powder spills, gently cover with a damp paper towel to avoid generating dust and then carefully sweep the material into a designated waste container.[10]

    • For larger spills, it may be necessary to create a light mist to help settle the dust before carefully sweeping it up.[11]

    • Use a scoop and dustpan for cleanup and place the material in a clearly labeled, sealed container for hazardous waste disposal.[9][12]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Dispose of all cleanup materials as hazardous waste.[11]

DOT Script for Spill Response

Spill_Response A Spill Occurs B Alert & Evacuate A->B H Seek Medical Attention (If Exposed) A->H C Assess Spill B->C D Don Appropriate PPE C->D E Contain & Clean Up (Damp Wipe/Gentle Sweep) D->E F Package Waste E->F G Decontaminate Area F->G

Caption: A clear, step-by-step procedure for responding to a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][13]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][13]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Waste Disposal: Responsible Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Classification: As a chlorinated organic compound, it should be treated as hazardous waste.[14][15]

  • Collection:

    • Collect all waste, including excess reagent, contaminated spill cleanup materials, and empty containers, in a designated and clearly labeled hazardous waste container.[12][16]

    • Do not mix with other waste streams unless compatibility has been confirmed.[12]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[14][15] High-temperature incineration is a common method for the disposal of chlorinated organic residues.[17]

By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with handling this compound and ensure a safe research environment.

References

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Michigan State University College of Engineering. (2009, September 17). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. PubChem. Retrieved from [Link]

  • Sittig, M. (1974). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 8(2), 130-132. Retrieved from [Link]

  • University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Purdue University - Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.